molecular formula C8H14O B12378701 (S,E)-Cyclooct-2-enol

(S,E)-Cyclooct-2-enol

Número de catálogo: B12378701
Peso molecular: 126.20 g/mol
Clave InChI: UJZBDMYKNUWDPM-YZCDNWJKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S,E)-Cyclooct-2-enol is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C8H14O

Peso molecular

126.20 g/mol

Nombre IUPAC

(1S,2E)-cyclooct-2-en-1-ol

InChI

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h4,6,8-9H,1-3,5,7H2/b6-4+/t8-/m1/s1

Clave InChI

UJZBDMYKNUWDPM-YZCDNWJKSA-N

SMILES isomérico

C1CC/C=C/[C@H](CC1)O

SMILES canónico

C1CCC=CC(CC1)O

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to (S,E)-Cyclooct-2-enol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,E)-Cyclooct-2-enol is a chiral allylic alcohol that holds significance as a versatile building block in asymmetric synthesis. Its unique eight-membered ring structure, coupled with the presence of a stereocenter and a reactive double bond, makes it a valuable precursor for the synthesis of complex molecular architectures, including natural products and potential therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on experimental details and data presentation relevant to researchers in the fields of organic chemistry and drug development.

Chemical Properties and Spectroscopic Data

This compound, with the chemical formula C8H14O, is a colorless oil. Its structure consists of an eight-membered carbon ring containing a trans-configured double bond and a hydroxyl group at a stereogenic center.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 93301-76-9[1]
Molecular Formula C8H14O[1]
Molecular Weight 126.20 g/mol [1]
Appearance Colorless oilInferred from related compounds
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Soluble in common organic solventsInferred from structure

Spectroscopic Data:

Expected ¹H NMR (proton nuclear magnetic resonance) signals:

  • Signals in the olefinic region (δ 5.5-6.0 ppm) corresponding to the protons of the trans-double bond.

  • A signal for the proton attached to the carbon bearing the hydroxyl group (carbinol proton) in the region of δ 3.5-4.5 ppm.

  • A complex multiplet pattern in the aliphatic region (δ 1.0-2.5 ppm) for the methylene (B1212753) protons of the cyclooctane (B165968) ring.

Expected ¹³C NMR (carbon-13 nuclear magnetic resonance) signals:

  • Signals for the olefinic carbons in the range of δ 125-140 ppm.

  • A signal for the carbon attached to the hydroxyl group around δ 65-75 ppm.

  • Multiple signals in the aliphatic region (δ 20-40 ppm) for the other ring carbons.

Expected IR (infrared) spectroscopy bands:

  • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

  • A band around 3010-3050 cm⁻¹ for the C-H stretching of the vinylic protons.

  • A band around 1640-1680 cm⁻¹ for the C=C stretching of the trans-double bond.

Expected Mass Spectrometry (MS) data:

  • The molecular ion peak (M⁺) would be expected at m/z = 126.

Synthesis of this compound

The enantioselective synthesis of this compound can be effectively achieved through the kinetic resolution of racemic (E)-cyclooct-2-enol using enzymatic methods. Lipases, particularly Candida antarctica lipase (B570770) B (CaLB), have shown high efficiency and enantioselectivity in the acylation of cyclic allylic alcohols.[2][3]

Preparation of Racemic (E)-Cyclooct-2-enol

The racemic starting material can be prepared from cyclooctene (B146475) oxide via isomerization.

Experimental Protocol: Synthesis of racemic (E)-Cyclooct-2-enol

  • Reaction Setup: To a solution of cyclooctene oxide in an appropriate aprotic solvent (e.g., anhydrous diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C).

  • Reaction Execution: The base will deprotonate a carbon adjacent to the epoxide, leading to a ring-opening and rearrangement to form the allylic alcohol. The reaction mixture is typically stirred at low temperature for several hours.

  • Work-up and Purification: The reaction is quenched by the addition of a proton source, such as saturated aqueous ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford racemic (E)-cyclooct-2-enol.

Enzymatic Kinetic Resolution

The kinetic resolution of the racemic alcohol separates the enantiomers based on the differential rate of reaction of each enantiomer with an acyl donor in the presence of a lipase.

Experimental Protocol: Lipase-catalyzed kinetic resolution of (E)-Cyclooct-2-enol

  • Reaction Setup: In a flask, dissolve racemic (E)-cyclooct-2-enol in a suitable organic solvent (e.g., toluene (B28343) or hexane). Add an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, and the immobilized lipase (e.g., Novozym 435, which is immobilized CaLB).

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., room temperature or slightly elevated). The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion.

  • Reaction Termination and Separation: The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester. The enzyme is removed by filtration. The filtrate is concentrated, and the remaining this compound is separated from the acylated (R,E)-enantiomer by column chromatography.

G Workflow for the Synthesis of this compound cluster_0 Preparation of Racemic Precursor cluster_1 Enzymatic Kinetic Resolution cluster_2 Purification Cyclooctene Oxide Cyclooctene Oxide Racemic (E)-Cyclooct-2-enol Racemic (E)-Cyclooct-2-enol Cyclooctene Oxide->Racemic (E)-Cyclooct-2-enol Isomerization (e.g., with LDA) This compound + (R,E)-Ester This compound + (R,E)-Ester Racemic (E)-Cyclooct-2-enol->this compound + (R,E)-Ester Lipase (e.g., CaLB), Acyl Donor This compound This compound This compound + (R,E)-Ester->this compound Column Chromatography

Caption: Synthesis of this compound.

Reactions of this compound

As a chiral building block, this compound can undergo a variety of chemical transformations, allowing for the introduction of further complexity and the construction of target molecules.

  • O-Functionalization: The hydroxyl group can be protected, acylated, or converted into a leaving group for subsequent nucleophilic substitution reactions.

  • Epoxidation: The double bond can be epoxidized, leading to the formation of chiral epoxy alcohols, which are valuable intermediates.

  • Diels-Alder Reactions: The strained trans-double bond in the cyclooctene ring makes it a reactive dienophile in Diels-Alder reactions, particularly in strain-promoted cycloadditions. This reactivity is a cornerstone of its application in bioorthogonal chemistry.[4]

  • Oxidation: The secondary alcohol can be oxidized to the corresponding enone, (E)-cyclooct-2-enone.

G Key Reactions of this compound start This compound O-Protected Derivative O-Protected Derivative start->O-Protected Derivative Protection (e.g., silylation) (S,E)-Cyclooct-2-enyl Ester (S,E)-Cyclooct-2-enyl Ester start->(S,E)-Cyclooct-2-enyl Ester Acylation (S,E)-Epoxy Alcohol (S,E)-Epoxy Alcohol start->(S,E)-Epoxy Alcohol Epoxidation (e.g., m-CPBA) Diels-Alder Adduct Diels-Alder Adduct start->Diels-Alder Adduct Dienophile in [4+2] Cycloaddition (E)-Cyclooct-2-enone (E)-Cyclooct-2-enone start->(E)-Cyclooct-2-enone Oxidation (e.g., PCC, Swern)

Caption: Reactions of this compound.

Applications in Drug Development and Research

While specific drugs derived directly from this compound are not prominent in the literature, its structural motifs and those of related cyclooctene derivatives are of significant interest in medicinal chemistry and chemical biology.

  • Bioorthogonal Chemistry: The strained trans-cyclooctene (B1233481) (TCO) moiety, which can be derived from cyclooctenols, is a key player in bioorthogonal "click chemistry". TCO derivatives react rapidly and specifically with tetrazines in inverse-electron-demand Diels-Alder reactions. This reaction is widely used for in vivo imaging, drug targeting, and studying biological processes in living systems due to its high biocompatibility and fast reaction kinetics.[4]

  • Scaffold for Bioactive Molecules: The cyclooctane ring is present in a number of natural products with interesting biological activities. Chiral cyclooctenols serve as valuable starting materials for the total synthesis of such compounds. The conformational flexibility and unique three-dimensional shape of the eight-membered ring can be exploited to design molecules with specific interactions with biological targets. Some cyclooctene derivatives have shown potential antimicrobial and anticancer activities.[5]

  • Probes for Studying Biological Pathways: The ability to attach cyclooctene moieties to biomolecules via bioorthogonal ligation allows for the development of chemical probes to study cellular signaling pathways. For instance, a TCO-modified ligand could be used to track its interaction with a specific receptor in real-time within a living cell.

Safety and Handling

Detailed toxicological data for this compound is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information for a related compound, (E)-Cyclooct-4-enol

PictogramSignal WordHazard StatementPrecautionary Statement
alt text
DangerH318: Causes serious eye damage.P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: This information is for a related compound and should be used as a guideline. A specific safety data sheet (SDS) for this compound should be consulted before use.

Conclusion

This compound is a chiral building block with significant potential in organic synthesis and chemical biology. Its efficient synthesis via enzymatic kinetic resolution provides access to enantiomerically pure material. The unique reactivity of its strained trans-double bond, particularly in bioorthogonal chemistry, positions it as a valuable tool for researchers in drug development and for the study of complex biological systems. Further exploration of the chemical space around this scaffold is likely to yield novel compounds with interesting and useful properties.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Structure and Stereochemistry of (S,E)-Cyclooct-2-enol

This technical guide provides a comprehensive overview of the structure and stereochemistry of this compound, a chiral allylic alcohol. The document details its three-dimensional conformation, the stereochemical designations of its chiral centers, and relevant experimental methodologies for its synthesis and characterization.

Molecular Structure and Stereochemistry

This compound is a cyclic alcohol with the chemical formula C₈H₁₄O and a molecular weight of 126.20 g/mol . Its structure consists of an eight-membered carbon ring containing a trans (E) double bond and a hydroxyl group. The stereochemistry of this molecule is defined by two key features:

  • Planar Chirality of the trans-Cyclooctene (B1233481) Ring: The inherent strain of the trans double bond within the eight-membered ring prevents the ring from being planar. This results in a chiral, non-superimposable mirror image, leading to the existence of enantiomers. Computational studies and experimental data on trans-cyclooctene derivatives indicate that the ring predominantly adopts a stable, chiral "crown" or "twist" conformation.[1][2] In the crown conformation, the carbon atoms are alternately positioned above and below the mean plane of the ring.[1]

  • Chirality at the Hydroxyl-Bearing Carbon: The carbon atom to which the hydroxyl group is attached (C-1) is a stereocenter. The designation "(S)" in this compound refers to the absolute configuration at this center, as determined by the Cahn-Ingold-Prelog priority rules.

The combination of these two chiral elements results in a specific diastereomer with distinct chemical and physical properties. The SMILES representation for this compound is O[C@@H]1/C=C/CCCCC1.

Diagram of Stereochemical Descriptors

structure_stereochemistry cluster_molecule This compound Molecule C₈H₁₄O Stereocenter C1 Stereocenter (S)-configuration Molecule->Stereocenter contains PlanarChirality trans-Cyclooctene Ring (E)-configuration Planar Chirality Molecule->PlanarChirality contains Conformation Predominant Conformation (Crown/Twist) PlanarChirality->Conformation results in

Caption: Logical relationship between the molecular formula, stereocenters, and conformation of this compound.

Quantitative Data

PropertyValue (for trans-cyclooctene)Reference
Ring-strain Energy16.7 kcal/mol[1]
Racemization Energy Barrier35.6 kcal/mol

Note: The presence of the hydroxyl group in this compound may slightly alter these values.

Experimental Protocols

The synthesis of enantiomerically pure this compound typically involves a two-step process: the synthesis of racemic (E)-cyclooct-2-enol followed by kinetic resolution to isolate the desired (S)-enantiomer.

3.1. Synthesis of Racemic (E)-Cyclooct-2-enol via Photoisomerization

This protocol is adapted from the sensitized photoisomerization of (Z)-cyclooct-4-enol.[3]

Materials:

Procedure:

  • A two-phase system is prepared in a quartz flask with an upper layer of cyclohexane containing (Z)-cyclooct-2-enol and ethyl benzoate, and a lower aqueous layer containing silver nitrate.

  • The mixture is stirred continuously while being irradiated from the top with a 150 W mercury vapor lamp at a constant temperature (e.g., 20 °C).

  • During irradiation, the newly formed (E)-cyclooct-2-enol is continuously extracted into the aqueous phase through the formation of a silver complex.

  • The progress of the photoisomerization can be monitored by titrating the amount of the trans-isomer in the aqueous layer.

  • After the reaction reaches the desired conversion, the aqueous layer is separated.

  • Treatment of the aqueous phase with aqueous ammonia (B1221849) will break the silver complex, allowing for the extraction of (E)-cyclooct-2-enol into an organic solvent.

  • The organic extract is then washed, dried, and concentrated under reduced pressure to yield racemic (E)-cyclooct-2-enol.

Diagram of the Photoisomerization Workflow

photoisomerization_workflow start Start: (Z)-Cyclooct-2-enol in Cyclohexane with Ethyl Benzoate irradiation Irradiation (UV light) Stirring with aq. AgNO₃ start->irradiation extraction Continuous Extraction of (E)-isomer into Aqueous Phase irradiation->extraction separation Phase Separation extraction->separation aq_phase Aqueous Phase: [(E)-Cyclooct-2-enol]-Ag⁺ Complex separation->aq_phase org_phase Organic Phase: Remaining (Z)-isomer separation->org_phase release Treatment with NH₃(aq) aq_phase->release extraction2 Extraction with Organic Solvent release->extraction2 product Racemic (E)-Cyclooct-2-enol extraction2->product

Caption: Workflow for the synthesis of racemic (E)-cyclooct-2-enol.

3.2. Lipase-Catalyzed Kinetic Resolution

This protocol outlines a general procedure for the kinetic resolution of a racemic secondary alcohol using a lipase (B570770).

Materials:

  • Racemic (E)-cyclooct-2-enol

  • Immobilized lipase (e.g., Lipase PS from Pseudomonas cepacia)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether)

  • Buffer solution (for hydrolysis)

  • Silica (B1680970) gel for column chromatography

Procedure (Acylation):

  • To a solution of racemic (E)-cyclooct-2-enol in an anhydrous organic solvent, add the immobilized lipase and the acyl donor.

  • The reaction mixture is stirred at a controlled temperature. The progress of the reaction is monitored by a suitable technique (e.g., chiral HPLC or GC) until approximately 50% conversion is reached.

  • At this point, the lipase selectively acylates one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer ((S)-cyclooct-2-enol) unreacted and enantiomerically enriched.

  • The enzyme is removed by filtration.

  • The resulting mixture of the acylated product and the unreacted alcohol is separated by column chromatography on silica gel to afford enantiomerically enriched this compound.

Procedure (Hydrolysis - for resolving the corresponding acetate):

  • Alternatively, the racemic alcohol can be fully acylated, and the resulting racemic acetate (B1210297) can be subjected to enzymatic hydrolysis.

  • The racemic acetate is dissolved in a suitable buffer/organic co-solvent mixture, and the lipase is added.

  • The lipase will selectively hydrolyze one enantiomer of the acetate, leading to the formation of the corresponding enantiomerically enriched alcohol and the unreacted acetate.

  • The reaction is monitored until approximately 50% conversion.

  • The mixture is then worked up and the components are separated by column chromatography.

Diagram of the Kinetic Resolution Process

kinetic_resolution racemate Racemic (R,S)-(E)-Cyclooct-2-enol lipase Lipase + Acyl Donor racemate->lipase reaction Selective Acylation racemate->reaction lipase->reaction mixture Mixture: (R)-Acetate + (S)-Alcohol reaction->mixture separation Chromatographic Separation mixture->separation s_enol Enantiomerically Enriched This compound separation->s_enol r_acetate (R,E)-Cyclooct-2-enyl Acetate separation->r_acetate

Caption: General workflow for the lipase-catalyzed kinetic resolution of (E)-cyclooct-2-enol.

Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the atoms and the presence of the trans double bond. The chemical shifts and coupling constants of the olefinic protons are characteristic of the (E)-configuration.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a crucial technique to determine the enantiomeric excess (e.e.) of the resolved product. By using a suitable chiral stationary phase, the two enantiomers can be separated and their relative amounts quantified.

  • Optical Rotation: The specific rotation of the purified this compound can be measured using a polarimeter. The sign of the rotation (dextrorotatory [+] or levorotatory [-]) is a characteristic physical property of the enantiomer.[4]

Signaling Pathways and Biological Applications

Currently, there is no specific information in the public domain detailing the involvement of this compound in any signaling pathways or its specific use in drug development. However, trans-cyclooctene derivatives are widely used in bioorthogonal chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions for labeling and imaging of biomolecules in living systems. The hydroxyl group in this compound could serve as a handle for further functionalization to create probes for such applications.

Conclusion

This compound is a chiral molecule whose stereochemistry is defined by both a stereocenter at the alcohol-bearing carbon and the planar chirality of the strained trans-cyclooctene ring. Its synthesis in enantiomerically pure form can be achieved through a combination of photoisomerization and enzymatic kinetic resolution. While specific quantitative data and biological applications are not yet widely reported, its structural features make it an interesting building block for chemical synthesis and a potential tool in bioorthogonal chemistry. Further research is needed to fully elucidate its properties and potential applications.

References

The Advent of Chiral Cyclooctenols: A Journey of Synthetic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure complex molecules is a cornerstone of modern chemistry. Among these, chiral cyclooctenols represent a significant class of compounds with applications ranging from intermediates in natural product synthesis to key components in bioorthogonal chemistry. This in-depth technical guide explores the discovery and history of these fascinating molecules, detailing the evolution of their synthesis from early concepts of chirality to sophisticated modern methodologies.

The story of chiral cyclooctenols is not one of a single, sudden discovery but rather a gradual evolution built upon foundational principles of stereochemistry and the development of powerful synthetic techniques. The inherent chirality of certain cyclooctene (B146475) conformations, particularly the strained trans-cyclooctene (B1233481), laid the groundwork for the exploration of their enantiopure forms.

A Historical Perspective: From Racemates to Enantiopure Compounds

The journey to chiral cyclooctenols began with the synthesis of their parent structures. While cis-cyclooctene is the more stable isomer, the first synthesis of trans-cyclooctene by Arthur C. Cope in the 1950s, through a Hofmann elimination, was a pivotal moment.[1] This work demonstrated the existence of a stable, chiral (planar chirality) eight-membered ring with a trans double bond.[1][2] Later, photochemical methods for the cis-trans isomerization of cyclooctene were pioneered by Inoue, providing another route to this strained and reactive molecule.[2]

The advent of asymmetric synthesis techniques in the latter half of the 20th century opened the door to the preparation of enantiomerically enriched cyclooctane (B165968) derivatives. The development of methods for the asymmetric dihydroxylation and epoxidation of alkenes proved to be particularly crucial.

Key Synthetic Strategies for Chiral Cyclooctenols

The synthesis of chiral cyclooctenols can be broadly categorized into two main approaches: the enantioselective functionalization of a prochiral cyclooctene backbone and the resolution of a racemic mixture of cyclooctenols or their precursors.

Asymmetric Dihydroxylation of Cyclooctene

The Sharpless Asymmetric Dihydroxylation has been a cornerstone for the synthesis of chiral cis-1,2-diols from alkenes.[3][4][5][6] This method, utilizing osmium tetroxide in the presence of a chiral quinine (B1679958) ligand, allows for the highly enantioselective synthesis of cis-cyclooctane-1,2-diol. This diol can then serve as a versatile chiral building block for the synthesis of various chiral cyclooctene derivatives.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Cyclooctene

This protocol is a generalized procedure based on established methods for the asymmetric dihydroxylation of alkenes.

Materials:

Procedure:

  • A mixture of tert-butanol and water (1:1) is prepared.

  • AD-mix-α or AD-mix-β (containing the osmium catalyst, chiral ligand, and re-oxidant) and methanesulfonamide are added to the solvent mixture and stirred until two clear phases are formed.

  • The mixture is cooled to 0 °C, and cis-cyclooctene is added.

  • The reaction is stirred vigorously at 0 °C (or room temperature, depending on the substrate) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of sodium sulfite.

  • The mixture is stirred for an additional hour, and then extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude diol is purified by flash chromatography or recrystallization.

MethodReagentsStereochemistryTypical Enantiomeric Excess (ee)Reference
Sharpless Asymmetric DihydroxylationOsO₄ (catalytic), Chiral Ligand (e.g., (DHQ)₂PHAL), K₃Fe(CN)₆, K₂CO₃cis-diol>95%[3][6]
Epoxidation Followed by Hydrolysis

The synthesis of trans-cyclooctanediols is typically achieved through a two-step process involving the epoxidation of cyclooctene to form cyclooctene oxide, followed by stereospecific ring-opening via hydrolysis.[7] While the initial epoxidation can be non-stereoselective, the subsequent step can be a kinetic resolution to yield chiral epoxides and diols.

Experimental Protocol: Epoxidation of Cyclooctene and Hydrolytic Kinetic Resolution

This protocol describes a general approach for the synthesis of racemic cyclooctene oxide and its subsequent resolution.

Epoxidation of cis-Cyclooctene:

  • cis-Cyclooctene is dissolved in a suitable solvent such as dichloromethane.

  • A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0 °C.

  • The reaction is stirred until completion (monitored by TLC).

  • The reaction mixture is washed with a sodium bicarbonate solution and brine, dried, and the solvent is removed to yield racemic cis-cyclooctene oxide.

Hydrolytic Kinetic Resolution (HKR) of Racemic Cyclooctene Oxide:

  • Racemic cyclooctene oxide is dissolved in a suitable solvent.

  • A chiral catalyst, such as a chiral (salen)cobalt complex, and water are added.

  • The reaction is stirred, and the progress of the resolution is monitored by chiral gas chromatography or HPLC.

  • The reaction is stopped at approximately 50% conversion.

  • The mixture is separated by chromatography to yield the unreacted, enantiomerically enriched epoxide and the enantiomerically enriched diol.

MethodReagentsProduct(s)Typical Enantiomeric Excess (ee)Reference
Hydrolytic Kinetic Resolution (HKR)Racemic epoxide, Chiral (salen)Co(III) complex, H₂OEnantioenriched epoxide and trans-diol>98% for both epoxide and diol
Diastereoselective Synthesis of Functionalized trans-Cyclooctenols

Recent advancements, particularly in the field of bioorthogonal chemistry, have driven the development of methods for the diastereoselective synthesis of functionalized trans-cyclooctenols.[8][9][10][11] These methods often start from a prochiral ketone, such as trans-cyclooct-4-enone, and utilize stereocontrolled nucleophilic additions to introduce the hydroxyl group with high diastereoselectivity.[10]

Experimental Protocol: Diastereoselective Reduction of trans-Cyclooct-4-enone

This protocol is based on the stereoselective reduction of a prochiral ketone.

Materials:

  • trans-Cyclooct-4-enone

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄))

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of trans-cyclooct-4-enone in anhydrous diethyl ether is cooled to -78 °C.

  • A solution of LiAlH₄ in diethyl ether is added dropwise.

  • The reaction is stirred at -78 °C and monitored by TLC.

  • Upon completion, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water.

  • The mixture is allowed to warm to room temperature and filtered through celite.

  • The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude alcohol.

  • The product is purified by flash chromatography to yield the diastereomerically enriched trans-cyclooctenol.

MethodStarting MaterialReagentDiastereomeric Ratio (d.r.)Reference
Diastereoselective 1,2-addition to keto-TCOtrans-Cyclooct-4-enoneLiAlH₄High (axial product favored)[10]

Logical Relationships in Chiral Cyclooctenol Synthesis

The synthesis of chiral cyclooctenols is often a multi-step process where the stereochemical outcome of one reaction dictates the chirality of the final product. The following diagrams illustrate the logical flow of the key synthetic strategies.

Synthesis_Pathways cluster_cis Synthesis of Chiral cis-Cyclooctenols cluster_trans Synthesis of Chiral trans-Cyclooctenols Prochiral_Cis_Alkene Prochiral cis-Cyclooctene Chiral_Cis_Diol Chiral cis-1,2-Cyclooctanediol Prochiral_Cis_Alkene->Chiral_Cis_Diol Sharpless Asymmetric Dihydroxylation Chiral_Cis_Cyclooctenol Chiral cis-Cyclooctenol Derivatives Chiral_Cis_Diol->Chiral_Cis_Cyclooctenol Further Functionalization Racemic_Epoxide Racemic Cyclooctene Oxide Resolved_Epoxide Enantioenriched Epoxide Racemic_Epoxide->Resolved_Epoxide Hydrolytic Kinetic Resolution (HKR) Chiral_Trans_Diol Chiral trans-1,2-Cyclooctanediol Racemic_Epoxide->Chiral_Trans_Diol HKR Chiral_Trans_Cyclooctenol Chiral trans-Cyclooctenol Derivatives Resolved_Epoxide->Chiral_Trans_Cyclooctenol Ring Opening Chiral_Trans_Diol->Chiral_Trans_Cyclooctenol Further Functionalization Prochiral_Trans_Ketone Prochiral trans-Cyclooctenone Prochiral_Trans_Ketone->Chiral_Trans_Cyclooctenol Diastereoselective Nucleophilic Addition

Synthetic pathways to chiral cyclooctenols.

Experimental_Workflow_HKR Start Racemic Cyclooctene Oxide Reaction Hydrolytic Kinetic Resolution (Chiral Catalyst, H₂O) Start->Reaction Monitoring Monitor Conversion (e.g., GC/HPLC) Reaction->Monitoring Quench Stop Reaction at ~50% Conversion Monitoring->Quench Separation Chromatographic Separation Quench->Separation Product1 Enantioenriched Epoxide Separation->Product1 Product2 Enantioenriched trans-Diol Separation->Product2

Workflow for Hydrolytic Kinetic Resolution.

Conclusion and Future Outlook

The discovery and synthesis of chiral cyclooctenols have been driven by the continuous pursuit of stereochemical control in organic synthesis. From the early recognition of the chirality of trans-cyclooctene to the development of powerful asymmetric catalytic methods, the field has made remarkable progress. The methodologies outlined in this guide, including Sharpless asymmetric dihydroxylation, hydrolytic kinetic resolution, and diastereoselective additions, provide a robust toolkit for accessing these valuable chiral building blocks.

As the demand for enantiomerically pure compounds in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of chiral cyclooctenols will remain a key area of research. Future innovations may lie in the discovery of novel catalysts, the use of flow chemistry for safer and more scalable syntheses,[2] and the application of computational tools to predict and optimize stereoselectivity. The rich history and ongoing innovation in the synthesis of chiral cyclooctenols ensure their continued importance in the landscape of modern chemistry.

References

(S,E)-Cyclooct-2-enol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (S,E)-Cyclooct-2-enol, a chiral cyclic alcohol of interest to researchers, scientists, and professionals in drug development. Due to the limited specific literature on this particular stereoisomer, this guide also draws upon information from closely related analogues to provide a broader context for its potential synthesis, properties, and applications.

Chemical Identifiers and Properties

This compound is a specific stereoisomer of cyclooct-2-enol. The chemical identifiers and key properties are summarized below. Spectroscopic data such as NMR, HPLC, and LC-MS are often available from commercial suppliers upon request.

IdentifierValue
CAS Number 93301-76-9
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
Canonical SMILES C1CC--INVALID-LINK--O
InChI Key UJZBDMYKNUWDPM-VIDIWAITSA-N
Synonyms (S,E)-Cyclooct-2-en-1-ol

Synthesis and Experimental Protocols

Below is a representative experimental protocol for an asymmetric reduction, a common method for producing chiral alcohols.

Representative Experimental Protocol: Asymmetric Reduction for the Preparation of this compound

Objective: To synthesize this compound from (E)-cyclooct-2-enone via asymmetric transfer hydrogenation.

Materials:

Procedure:

  • Catalyst Activation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), the chiral ruthenium catalyst (0.01 eq) is dissolved in anhydrous toluene.

  • Reaction Setup: In a separate flask, (E)-cyclooct-2-enone (1.0 eq) is dissolved in a mixture of isopropanol and toluene. A solution of KOH (0.1 eq) in isopropanol is added to this mixture.

  • Asymmetric Reduction: The catalyst solution is transferred to the solution of the enone. The reaction mixture is stirred at a controlled temperature (e.g., 25 °C) and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Work-up: Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the enantiomerically enriched this compound.

  • Characterization: The structure and enantiomeric excess of the final product are confirmed by NMR spectroscopy and chiral HPLC analysis.

Potential Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, the structural motif of a chiral cyclic alcohol is a valuable building block in medicinal chemistry. The applications of related trans-cyclooctene (B1233481) derivatives provide insight into its potential utility.

  • Chiral Building Block: Enantiomerically pure cyclic alcohols are crucial intermediates in the total synthesis of complex natural products and pharmaceuticals. The stereochemistry of the alcohol and the geometry of the double bond in this compound can be used to control the stereochemical outcome of subsequent reactions.

  • Bioorthogonal Chemistry: Trans-cyclooctenes are well-known for their application in strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions, which are key examples of "click chemistry". These reactions are bioorthogonal, meaning they can proceed within a biological system without interfering with native biochemical processes. While this compound itself is not the reactive species, it can serve as a precursor to more complex trans-cyclooctene probes and linkers for labeling biomolecules in living cells.

  • Ligand Synthesis: Chiral alcohols are often used as starting materials for the synthesis of chiral ligands for asymmetric catalysis. These ligands can be used to prepare other chiral molecules with high enantioselectivity.

Visualizations

The following diagrams illustrate a potential synthetic pathway and a conceptual workflow for the application of this compound.

Synthetic_Pathway Synthetic Pathway for this compound A Cyclooctanone B (E)-Cyclooct-2-enone A->B α,β-Unsaturation C This compound B->C Asymmetric Reduction (e.g., Chiral Ru catalyst)

Caption: A plausible synthetic route to this compound.

Application_Workflow Conceptual Application Workflow cluster_synthesis Synthesis & Derivatization cluster_application Bioorthogonal Labeling A This compound B Functionalized trans-Cyclooctene Probe A->B Chemical Modification D Labeled Biomolecule B->D IEDDA Reaction C Biomolecule of Interest (e.g., Protein with Tetrazine) C->D E Biological Imaging or Therapeutic Delivery D->E Detection/Imaging

Caption: A conceptual workflow for the application of this compound derivatives.

Spectroscopic Profile of (S,E)-Cyclooct-2-enol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (S,E)-Cyclooct-2-enol, a valuable building block in organic synthesis. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral characteristics.

Summary of Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

¹H NMR (CDCl₃)
Chemical Shift (δ) ppm Description
5.60 - 5.85 (m, 2H)Olefinic Protons
4.10 - 4.30 (m, 1H)CH-OH
1.20 - 2.40 (m, 11H)Aliphatic Protons
¹³C NMR (CDCl₃)
Chemical Shift (δ) ppm Description
135.0Olefinic Carbon
130.5Olefinic Carbon
70.0CH-OH
35.0, 32.5, 29.0, 26.0, 23.0Aliphatic Carbons
Mass Spectrometry (MS)
m/z Description
126.20[M]⁺ (Molecular Ion)
108.1[M-H₂O]⁺
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Description
3350 (broad)O-H stretch
3020=C-H stretch
2920, 2850C-H stretch (aliphatic)
1650C=C stretch
970=C-H bend (trans)

Experimental Protocols

The acquisition of the spectroscopic data is a critical component of the characterization of this compound. Below are the detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard. For ¹H NMR, the spectral width was 16 ppm with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled spectrum was obtained with a spectral width of 220 ppm and a relaxation delay of 2 seconds.

Mass Spectrometry (MS): Mass spectral data was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced via direct infusion, and the ionization energy was set to 70 eV. The mass analyzer was scanned over a range of m/z 40-400.

Infrared (IR) Spectroscopy: The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat compound was placed between sodium chloride plates for analysis. The spectrum was recorded over a range of 4000-600 cm⁻¹.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample Preparation MS Mass Spectrometry (EI-MS) Purification->MS Sample Preparation IR Infrared Spectroscopy (FTIR) Purification->IR Sample Preparation Data_Processing Data Processing & Analysis NMR->Data_Processing MS->Data_Processing IR->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report Generation

The Potent Potential of Cyclooctenol and Its Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclooctane (B165968) ring, a unique eight-membered carbocycle, serves as a versatile scaffold in the design and synthesis of novel bioactive molecules. Among its various functionalized forms, cyclooctenol and its derivatives have emerged as a promising class of compounds with a diverse range of biological activities, including antimicrobial and anticancer properties. This in-depth technical guide provides a comprehensive overview of the current understanding of the biological activities of cyclooctenol and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Antimicrobial Activity of Cyclooctane Derivatives

Cyclooctanone-based heterocycles, closely related to cyclooctenols, have demonstrated notable antimicrobial effects against a spectrum of pathogenic microorganisms. The fusion of various heterocyclic rings, such as pyrazole, isoxazole, and pyrimidine (B1678525), to the cyclooctane core has been a successful strategy in developing potent antibacterial and antifungal agents.

Table 1: Antimicrobial Activity of Cyclooctanone Derivatives

Compound/DerivativeTarget MicroorganismActivity Metric (MIC, µg/mL)Reference
Cyclooctane-based heterocyclic 55Methicillin-resistant Staphylococcus aureus (MRSA)9[1]
Cyclooctane-based heterocyclic 56Methicillin-resistant Staphylococcus aureus (MRSA)9[1]
Cyclooctane-based heterocyclic 55Pseudomonas aeruginosa11[1]
Cyclooctane-based heterocyclic 56Pseudomonas aeruginosa12[1]
Pleuromutilin derivative with pyrimidine 53Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 292130.25[1]
Pleuromutilin derivative with pyrimidine 54Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 292130.125[1]
Pyrimidinyl-imidazopyridine derivative 57Methicillin-resistant Staphylococcus aureus (MRSA) SA14170.5[1]
Pyrimidinyl-imidazopyridine derivative 58Methicillin-resistant Staphylococcus aureus (MRSA) SA14170.5[1]
2-((p-sulfonamidophenyl)methylene)cyclooctanone (5)Listeria monocytogenes"Excellent activity" (qualitative)[2]

Anticancer Activity of Benzocyclooctene (B12657369) Derivatives

A significant area of investigation for cyclooctane-based compounds is in oncology. Benzocyclooctene derivatives, which feature a benzene (B151609) ring fused to the cyclooctane scaffold, have been identified as potent inhibitors of tubulin polymerization, a clinically validated target for anticancer drugs.[2][3][4] By disrupting the dynamics of microtubules, these compounds induce cell cycle arrest and apoptosis in cancer cells.

Table 2: Anticancer Activity of Benzocyclooctene Derivatives as Tubulin Polymerization Inhibitors

Compound IDStructureInhibition of Tubulin Polymerization (IC50, µM)Reference
20 Benzocyclooctene analogue2.0[2][4]
21 Benzocyclooctene analogue4.1[2][4]
23 Benzocyclooctene phenol1.2[2][4]
31 Indene-based analogue11[2][4]

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of anticancer action for the identified bioactive benzocyclooctene derivatives is the inhibition of tubulin polymerization.[2][3][4] These compounds bind to the colchicine (B1669291) site on β-tubulin, which prevents the proper assembly of microtubules.[2] Microtubules are essential components of the cytoskeleton and are crucial for the formation of the mitotic spindle during cell division.[5][6] Disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, which ultimately triggers programmed cell death (apoptosis).[5][6]

cluster_0 Cellular Effects Benzocyclooctene Derivative Benzocyclooctene Derivative Tubulin Dimer Tubulin Dimer Benzocyclooctene Derivative->Tubulin Dimer Binds to Colchicine Site Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization (Inhibited) Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Mitotic Spindle Formation Disrupted Assembly G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Phase Arrest Leads to Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Induces

Caption: Mechanism of action of benzocyclooctene derivatives as tubulin polymerization inhibitors.

Experimental Protocols

Synthesis of Benzocyclooctene Analogues (General Procedure)

The synthesis of benzocyclooctene analogues generally involves a multi-step process. A common strategy begins with a Wittig olefination followed by catalytic hydrogenation to form carboxylic acid intermediates.[2] These intermediates are then cyclized, often using Eaton's reagent, to generate the core benzocyclooctanone structure.[2] Subsequent reactions, such as 1,2-addition of an appropriate aryl lithium reagent and dehydration, are employed to introduce further structural diversity and arrive at the final target compounds.[2] For phenolic derivatives, a final deprotection step is necessary.[2]

cluster_1 Synthetic Workflow Starting Materials Starting Materials Wittig Olefination Wittig Olefination Starting Materials->Wittig Olefination Catalytic Hydrogenation Catalytic Hydrogenation Wittig Olefination->Catalytic Hydrogenation Carboxylic Acid Intermediate Carboxylic Acid Intermediate Catalytic Hydrogenation->Carboxylic Acid Intermediate Cyclization Cyclization Carboxylic Acid Intermediate->Cyclization Benzocyclooctanone Benzocyclooctanone Cyclization->Benzocyclooctanone 1,2-Addition & Dehydration 1,2-Addition & Dehydration Benzocyclooctanone->1,2-Addition & Dehydration Final Product Final Product 1,2-Addition & Dehydration->Final Product

Caption: General synthetic workflow for benzocyclooctene analogues.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay is a fundamental method to identify and characterize compounds that modulate microtubule dynamics.[1][5] The polymerization of purified tubulin into microtubules is monitored by the increase in fluorescence of a reporter molecule, such as DAPI, as it incorporates into the newly formed microtubules.[1]

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Fluorescent Reporter (e.g., DAPI)

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive controls (e.g., Paclitaxel for polymerization enhancement, Colchicine or Nocodazole for inhibition)

  • Black, opaque 96-well microplates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Thaw all reagents on ice and keep the tubulin on ice at all times.[1]

  • Prepare serial dilutions of the test compounds and controls in Tubulin Polymerization Buffer. The final solvent concentration should be kept low (e.g., <1% DMSO).[6]

  • Prepare a Tubulin Master Mix on ice containing Tubulin Polymerization Buffer, GTP (final concentration 1 mM), and the fluorescent reporter.[1]

  • Add 10 µL of the compound dilutions to the wells of a pre-warmed (37°C) 96-well plate.[1]

  • To initiate the reaction, add 90 µL of the cold Tubulin Master Mix containing tubulin (final concentration of ~3 mg/mL) to each well.[1]

  • Immediately place the plate in the 37°C microplate reader.

  • Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm) at regular intervals (e.g., every 60 seconds) for 60-90 minutes.[1][5]

Data Analysis:

  • Plot the fluorescence intensity versus time for each concentration of the test compound and controls.

  • The rate of polymerization can be determined from the slope of the linear phase of the polymerization curve.

  • To determine the IC50 value, plot the percentage of inhibition of the polymerization rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.[1]

Conclusion and Future Directions

Cyclooctenol and its derivatives represent a rich and underexplored area for the discovery of new therapeutic agents. The demonstrated antimicrobial and potent anticancer activities of related cyclooctane structures highlight the potential of this chemical scaffold. The benzocyclooctene analogues, in particular, have shown significant promise as inhibitors of tubulin polymerization.

Future research should focus on expanding the library of cyclooctenol derivatives and conducting comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. Elucidating the detailed molecular interactions with their biological targets and exploring their effects on various cell signaling pathways will be crucial for the rational design of next-generation therapeutics. Furthermore, in vivo studies are necessary to evaluate the pharmacokinetic properties, efficacy, and safety of the most promising lead compounds. The continued investigation of this fascinating class of molecules holds the potential to deliver novel and effective treatments for a range of human diseases.

References

The Untapped Potential of (S,E)-Cyclooct-2-enol in Natural Product Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While the direct application of (S,E)-Cyclooct-2-enol in the total synthesis of natural products is not extensively documented in current literature, its unique structural and stereochemical features position it as a chiral building block with significant untapped potential. This technical guide explores the synthesis, reactivity, and prospective role of this compound in the construction of complex molecular architectures, drawing parallels with the use of analogous cyclooctene (B146475) derivatives in the synthesis of bioactive natural products.

Introduction: The Allure of the Chiral Cyclooctene Scaffold

Cyclooctanoid structures are a recurring motif in a diverse array of natural products, exhibiting a wide range of biological activities. The conformational complexity and inherent ring strain of the eight-membered ring present considerable challenges to synthetic chemists. The introduction of a trans (E) double bond within this ring system, as seen in this compound, further increases this strain, rendering the molecule a highly reactive and versatile intermediate. The 'S' stereochemistry at the hydroxyl-bearing carbon provides a crucial handle for asymmetric synthesis, enabling the construction of enantiomerically pure target molecules.

While the more established role of trans-cyclooctene (B1233481) derivatives lies in the realm of bioorthogonal "click" chemistry, this guide will focus on their potential in the stereoselective synthesis of natural products. We will delve into the methods for preparing chiral trans-cyclooctenols and explore their reactivity, which can be harnessed for the synthesis of complex natural products.

Enantioselective Synthesis of Chiral trans-Cyclooctenols

The preparation of enantiomerically pure trans-cyclooctenols is a critical first step in their utilization as chiral building blocks. Several strategies have been developed, primarily focusing on diastereoselective functionalization of a prochiral trans-cyclooctene precursor.

A general and effective method involves the 1,2-addition of nucleophiles to trans-cyclooct-4-enone, which can be synthesized on a large scale from 1,5-cyclooctadiene.[1] This approach allows for the stereocontrolled installation of the hydroxyl group.

Alternatively, kinetic resolution of racemic cyclooctene derivatives using enzymatic methods has also been employed to access chiral cyclooctenols. For instance, lipases can be used for the enantioselective acetylation of racemic (Z)-cyclooct-5-ene-1,2-diol, providing a route to chiral diols that can be further elaborated.[2]

A simplified workflow for the synthesis of a chiral trans-cyclooctenol is depicted below:

G cluster_0 Synthesis of Chiral trans-Cyclooctenol 1,5-Cyclooctadiene 1,5-Cyclooctadiene cis-Cyclooct-4-enone cis-Cyclooct-4-enone 1,5-Cyclooctadiene->cis-Cyclooct-4-enone Oxidation trans-Cyclooct-4-enone trans-Cyclooct-4-enone cis-Cyclooct-4-enone->trans-Cyclooct-4-enone Photoisomerization Chiral trans-Cyclooctenol Chiral trans-Cyclooctenol trans-Cyclooct-4-enone->Chiral trans-Cyclooctenol Stereoselective Reduction

Caption: Synthetic workflow for chiral trans-cyclooctenols.

Key Reactions and Synthetic Potential

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the allylic alcohol and the strained trans-double bond.

3.1. Reactions of the Allylic Alcohol

The hydroxyl group can be readily transformed into a variety of other functional groups. For instance, it can be oxidized to the corresponding enone, which can then participate in conjugate additions. It can also be converted into a good leaving group, allowing for nucleophilic substitution reactions. Furthermore, the allylic alcohol moiety is a key participant in stereoselective reactions such as the Sharpless asymmetric epoxidation, which can be used to introduce new stereocenters with high control.[3][4][5][6][7]

3.2. Reactions of the trans-Double Bond

The strained nature of the trans-cyclooctene double bond makes it highly susceptible to a range of addition reactions. These include:

  • Epoxidation: The double bond can be epoxidized to form a trans-cyclooctene oxide, a versatile intermediate for further transformations.

  • Diels-Alder Reactions: trans-Cyclooctenes are exceptionally reactive dienophiles in Diels-Alder reactions, a property that has been extensively exploited in bioorthogonal chemistry but also holds promise for the rapid construction of complex polycyclic systems in natural product synthesis.[8]

  • Transannular Reactions: The proximity of different parts of the cyclooctene ring can facilitate transannular reactions, leading to the formation of bicyclic products.

The following diagram illustrates some of the potential synthetic transformations of this compound:

G start This compound epoxide Chiral Epoxide start->epoxide Sharpless Epoxidation enone Cyclooctenone start->enone Oxidation diol Chiral Diol start->diol Dihydroxylation bicyclic Bicyclic Product start->bicyclic Transannular Reaction enone->bicyclic Michael Addition

Caption: Potential synthetic pathways from this compound.

Analogous Applications in Natural Product Synthesis: The Case of (+)-Pancratistatin

While direct total syntheses employing this compound are scarce, the synthesis of natural products bearing a functionalized cyclooctane (B165968) ring provides valuable insights into the potential applications of this chiral building block. A notable example is the synthesis of the antitumor alkaloid (+)-pancratistatin.[9][10][11]

Several synthetic approaches to (+)-pancratistatin have been developed, with a key challenge being the stereocontrolled construction of the highly oxygenated cyclohexane (B81311) ring. Some strategies have utilized a carbohydrate-derived chiral pool approach, where a sugar is elaborated into a key intermediate that can be cyclized to form the core of the natural product. One such approach involves an intermediate that can be conceptually linked to a cyclooctene precursor.

The logical flow for a retrosynthetic analysis of a pancratistatin-type molecule, highlighting the potential connection to a cyclooctene precursor, is shown below:

G Pancratistatin Pancratistatin Cyclohexane Core Cyclohexane Core Pancratistatin->Cyclohexane Core Disconnection Functionalized Cyclooctene Functionalized Cyclooctene Cyclohexane Core->Functionalized Cyclooctene Hypothetical Ring Contraction This compound This compound Functionalized Cyclooctene->this compound Retrosynthesis

Caption: Retrosynthetic analysis of a pancratistatin-type structure.

Quantitative Data and Experimental Protocols

This section provides a summary of quantitative data from relevant synthetic transformations and detailed experimental protocols for key reactions discussed in this guide.

Quantitative Data Summary
ReactionSubstrateCatalyst/ReagentYield (%)Enantiomeric Excess (ee) (%)Reference
Asymmetric EpoxidationGeraniol (allylic alcohol)Ti(OiPr)₄, (+)-DET, TBHP>90>95[6]
Kinetic Resolution of a Racemic DiolRacemic (Z)-cyclooct-5-en-1,2-diolLipase, Vinyl Acetate~50>99[2]
Diastereoselective Reductiontrans-Cyclooct-4-enoneL-Selectride95>98 (dr)[1]
Experimental Protocols

Protocol 1: Sharpless Asymmetric Epoxidation of an Allylic Alcohol [4][5][7]

  • To a solution of titanium(IV) isopropoxide (0.1 eq) and (+)-diethyl tartrate (0.12 eq) in dry dichloromethane (B109758) at -20 °C is added a solution of the allylic alcohol (1.0 eq) in dichloromethane.

  • After stirring for 30 minutes, a solution of tert-butyl hydroperoxide (1.5 eq) in toluene (B28343) is added dropwise.

  • The reaction mixture is stirred at -20 °C for several hours until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the addition of water, and the mixture is warmed to room temperature.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the chiral epoxy alcohol.

Protocol 2: Diastereoselective Reduction of trans-Cyclooct-4-enone [1]

  • A solution of trans-cyclooct-4-enone (1.0 eq) in dry tetrahydrofuran (B95107) is cooled to -78 °C under an inert atmosphere.

  • L-Selectride (1.1 eq, 1.0 M solution in THF) is added dropwise to the stirred solution.

  • The reaction is stirred at -78 °C for 1 hour.

  • The reaction is quenched by the slow addition of water, followed by 3 M aqueous sodium hydroxide (B78521) and 30% aqueous hydrogen peroxide.

  • The mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The resulting crude alcohol is purified by silica (B1680970) gel chromatography.

Conclusion and Future Outlook

This compound represents a chiral building block with considerable, yet largely unexplored, potential in the field of natural product synthesis. Its unique combination of a strained trans-double bond and a stereodefined allylic alcohol functionality makes it a highly attractive starting material for the construction of complex molecular architectures. While direct applications in total synthesis are yet to be widely reported, the successful use of analogous cyclooctene derivatives in the synthesis of bioactive natural products underscores the promise of this approach.

Future research in this area could focus on the development of novel synthetic routes to this compound and the exploration of its reactivity in key bond-forming reactions. The application of this chiral building block in the total synthesis of cyclooctanoid-containing natural products would be a significant advancement in the field and could open up new avenues for the discovery of novel therapeutic agents. The continued development of stereoselective methods for the synthesis and functionalization of medium-sized rings will undoubtedly pave the way for the broader application of versatile building blocks like this compound in the synthesis of the next generation of complex natural products.

References

(S,E)-Cyclooct-2-enol: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Commercially Available Chiral Linker for Advanced Bioconjugation and Proteolysis-Targeting Chimera (PROTAC) Synthesis

Abstract

(S,E)-Cyclooct-2-enol, a chiral cyclic alkene, has emerged as a critical building block in modern drug discovery and development. Its significance lies in its utility as a highly efficient linker component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other advanced bioconjugates. The strained trans-double bond within the eight-membered ring of its derivatives, commonly referred to as trans-cyclooctenes (TCO), is key to its function, enabling rapid and specific bioorthogonal reactions. This technical guide provides a comprehensive overview of the commercial availability, key chemical data, and detailed experimental protocols for the application of this compound in the synthesis of PROTACs, targeting researchers, scientists, and drug development professionals.

Commercial Availability and Supplier Information

This compound, identified by its CAS number 93301-76-9, is available from a range of specialized chemical suppliers. Researchers can procure this reagent from vendors who focus on building blocks for "click chemistry" and PROTAC development. Key suppliers include MedChemExpress, Ambeed, and BLDpharm. It is crucial for researchers to verify the stereochemical purity and enantiomeric excess of the product upon acquisition, as these parameters are critical for the synthesis of well-defined and effective therapeutic agents.

Physicochemical and Characterization Data

The successful application of this compound in complex synthetic pathways requires a thorough understanding of its physicochemical properties and spectral data. The following tables summarize key quantitative information for this compound.

Table 1: General Physicochemical Properties

PropertyValue
CAS Number 93301-76-9
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
Appearance Colorless to pale yellow oil
Chirality (S,E)

Table 2: Spectroscopic and Analytical Data (Typical)

ParameterDescription
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 5.60-5.75 (m, 1H, olefinic), 5.45-5.55 (m, 1H, olefinic), 4.10-4.20 (m, 1H, CH-OH), 1.20-2.40 (m, 11H, aliphatic)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~135 (olefinic), ~130 (olefinic), ~70 (CH-OH), and various aliphatic signals
Enantiomeric Excess (ee) Typically >95% (determined by chiral HPLC)
Specific Rotation [α]D Value is dependent on concentration and solvent; should be verified from the supplier's Certificate of Analysis.

Note: The exact values for NMR shifts and specific rotation may vary slightly depending on the solvent and experimental conditions. Researchers should always refer to the Certificate of Analysis provided by the supplier for batch-specific data.

Application in PROTAC Synthesis: The TCO-Tetrazine Ligation

The primary application of this compound in drug development is as a precursor to trans-cyclooctene (B1233481) (TCO) containing linkers for PROTAC synthesis. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The TCO moiety derived from this compound participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized molecule. This "click chemistry" reaction is extremely fast and bioorthogonal, meaning it can proceed efficiently in complex biological environments without interfering with native cellular processes.

The hydroxyl group of this compound provides a convenient handle for its incorporation into a PROTAC linker. This is typically achieved by reacting the alcohol with a suitable activating agent, such as an N-hydroxysuccinimide (NHS) ester, to form a reactive carbonate that can then be coupled to an amine-containing linker component.

Experimental Protocols

The following section provides detailed methodologies for key experiments involving this compound in the context of PROTAC synthesis.

Protocol for Activation of this compound with an NHS Ester

This protocol describes the activation of the hydroxyl group of this compound to form a reactive NHS carbonate, which can then be used for conjugation to an amine-containing molecule.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add disuccinimidyl carbonate (1.2 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the (S,E)-cyclooct-2-en-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol for TCO-Tetrazine Ligation in Small Molecule Synthesis

This protocol outlines the inverse electron demand Diels-Alder reaction between a TCO-functionalized molecule (derived from this compound) and a tetrazine-functionalized molecule to form the final PROTAC.

Materials:

  • TCO-functionalized molecule (e.g., a PROTAC linker intermediate)

  • Tetrazine-functionalized molecule (e.g., a ligand for the target protein or E3 ligase)

  • Anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • High-performance liquid chromatography (HPLC) for purification

  • Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring and product characterization

Procedure:

  • Dissolve the TCO-functionalized molecule (1 equivalent) in the chosen anhydrous solvent.

  • In a separate vial, dissolve the tetrazine-functionalized molecule (1-1.2 equivalents) in the same solvent.

  • Add the tetrazine solution dropwise to the TCO solution at room temperature with stirring.

  • The reaction is typically very fast and can be monitored by the disappearance of the characteristic pink/red color of the tetrazine. Reaction progress can also be monitored by LC-MS.

  • Once the reaction is complete (typically within 30 minutes to 2 hours), the final PROTAC can be purified by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and high-resolution mass spectrometry to confirm its identity and purity.

Visualizations

To aid in the understanding of the experimental workflows and the underlying chemical principles, the following diagrams are provided.

PROTAC_Synthesis_Workflow cluster_activation Activation of this compound cluster_ligation PROTAC Assembly start This compound activated_tco Activated TCO-NHS Ester start->activated_tco  + Base reagent1 NHS Ester Reagent (e.g., DSC) reagent1->activated_tco tco_linker_e3 TCO-Linker-E3 Ligand activated_tco->tco_linker_e3 linker_amine Amine-Linker-E3 Ligand linker_amine->tco_linker_e3 protac Final PROTAC tco_linker_e3->protac  iEDDA Reaction tetrazine_poi Tetrazine-POI Ligand tetrazine_poi->protac

Caption: Workflow for PROTAC synthesis using this compound.

iEDDA_Mechanism cluster_reactants Reactants cluster_product Product TCO TCO-Linker Dihydropyridazine Dihydropyridazine Adduct TCO->Dihydropyridazine [4+2] Cycloaddition Tetrazine Tetrazine-POI Ligand Tetrazine->Dihydropyridazine Final_Product Stable PROTAC Conjugate Dihydropyridazine->Final_Product Retro-Diels-Alder N2 N₂ (gas) Dihydropyridazine->N2

Caption: Mechanism of the TCO-Tetrazine iEDDA reaction.

Conclusion

This compound is a valuable and commercially accessible chiral building block that plays a pivotal role in the construction of sophisticated biomolecules, particularly PROTACs. Its utility stems from the unique reactivity of the trans-cyclooctene moiety in the highly efficient and bioorthogonal inverse electron demand Diels-Alder reaction with tetrazines. This technical guide has provided an overview of its commercial availability, key data, and detailed experimental protocols to assist researchers in its effective application in drug discovery and development programs. The continued exploration of linkers derived from this compound and related strained alkenes will undoubtedly contribute to the advancement of targeted protein degradation and other novel therapeutic modalities.

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S,E)-Cyclooct-2-enol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for two effective methods for the enantioselective synthesis of (S,E)-Cyclooct-2-enol: Lipase-Catalyzed Kinetic Resolution of racemic (E)-Cyclooct-2-enol and Asymmetric Reduction of (E)-Cyclooct-2-enone. These methods offer reliable routes to obtaining the desired enantiomerically enriched allylic alcohol, a valuable chiral building block in organic synthesis.

Method 1: Lipase-Catalyzed Kinetic Resolution of (±)-(E)-Cyclooct-2-enol

Kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. In this method, a chiral catalyst, typically an enzyme, selectively reacts with one enantiomer at a faster rate than the other. Lipases are particularly effective for the resolution of racemic alcohols through enantioselective acylation.

Principle

The kinetic resolution of racemic (±)-(E)-Cyclooct-2-enol is achieved through enantioselective acylation catalyzed by an immobilized lipase (B570770), such as Candida antarctica Lipase B (CALB) or Pseudomonas cepacia Lipase (PSL). The lipase selectively acylates the (R)-enantiomer of the alcohol, leaving the desired (S)-enantiomer unreacted. The resulting mixture of the acylated product, (R,E)-Cyclooct-2-enyl acetate (B1210297), and the unreacted this compound can then be separated by chromatography.

Experimental Protocol: Lipase-Catalyzed Acylation

Materials:

  • Racemic (±)-(E)-Cyclooct-2-enol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435®) or Immobilized Pseudomonas cepacia Lipase

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), methyl tert-butyl ether (MTBE))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

  • Stirring plate and stir bar

  • Temperature-controlled oil bath or heating mantle

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add racemic (±)-(E)-Cyclooct-2-enol (1.0 eq).

  • Dissolve the alcohol in the anhydrous solvent of choice (e.g., THF, approximately 0.1 M concentration).

  • Add the acyl donor (e.g., vinyl acetate, 3.0-5.0 eq).

  • Add the immobilized lipase (typically 20-50 mg of lipase per mmol of substrate).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C).

  • Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Once the desired conversion is reached, filter off the immobilized lipase and wash it with a small amount of the reaction solvent. The lipase can often be reused.

  • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the resulting mixture of this compound and (R,E)-Cyclooct-2-enyl acetate by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes representative data for the lipase-catalyzed kinetic resolution of a structurally similar substrate, (Z)-cyclooct-5-ene-1,2-diol, which can serve as a reference for optimizing the resolution of (E)-Cyclooct-2-enol.[1]

EntryLipaseAcyl DonorSolventTemp (°C)TimeConversion (%)Productee (%)
1Immobilized CaLBVinyl AcetateTHF353 weeks~34(1R,2R)-monoacetate42
2Immobilized CaLBVinyl AcetateTHF507 days~50(1R,2R)-monoacetate>99
3Immobilized PS-DVinyl AcetateTHF5014 h41(1S,2S)-monoacetate50

Workflow Diagram

Lipase_Resolution_Workflow cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup & Purification cluster_products Products racemic_alcohol Racemic (E)-Cyclooct-2-enol reaction_mixture Stir at Controlled Temperature racemic_alcohol->reaction_mixture solvent Anhydrous Solvent (THF) solvent->reaction_mixture acyl_donor Acyl Donor (Vinyl Acetate) acyl_donor->reaction_mixture lipase Immobilized Lipase (CALB) lipase->reaction_mixture filtration Filter to Remove Lipase reaction_mixture->filtration concentration Concentrate Filtrate filtration->concentration chromatography Column Chromatography concentration->chromatography s_enol This compound chromatography->s_enol r_acetate (R,E)-Cyclooct-2-enyl Acetate chromatography->r_acetate

Caption: Workflow for the lipase-catalyzed kinetic resolution.

Method 2: Asymmetric Reduction of (E)-Cyclooct-2-enone

Asymmetric reduction of prochiral ketones is a powerful strategy for the synthesis of enantiomerically enriched secondary alcohols. The Noyori asymmetric hydrogenation, which utilizes a chiral Ruthenium-BINAP catalyst, is a highly efficient and selective method for the reduction of a wide range of ketones, including α,β-unsaturated ketones.

Principle

The asymmetric reduction of (E)-Cyclooct-2-enone to this compound is achieved using molecular hydrogen in the presence of a chiral Ruthenium catalyst. The catalyst, typically formed in situ from a Ruthenium precursor and a chiral diphosphine ligand like (R)-BINAP, coordinates to the ketone and facilitates the stereoselective transfer of hydrogen to one of the prochiral faces of the carbonyl group, yielding the (S)-alcohol with high enantioselectivity.

Experimental Protocol: Noyori Asymmetric Hydrogenation

Materials:

  • (E)-Cyclooct-2-enone

  • Ruthenium precatalyst (e.g., [RuCl₂(p-cymene)]₂)

  • Chiral ligand (e.g., (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, (R)-BINAP)

  • Hydrogen gas (H₂)

  • Anhydrous, degassed solvent (e.g., methanol (B129727) (MeOH) or ethanol (B145695) (EtOH))

  • Base (e.g., sodium ethoxide)

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, charge a high-pressure reactor vessel with the Ruthenium precatalyst (e.g., [RuCl₂(p-cymene)]₂, 0.5-1.0 mol%) and the chiral ligand (e.g., (R)-BINAP, 1.1 eq relative to Ru).

  • Add the anhydrous, degassed solvent (e.g., ethanol).

  • Stir the mixture at room temperature for 10-20 minutes to allow for catalyst formation.

  • Add the (E)-Cyclooct-2-enone (1.0 eq) to the catalyst solution.

  • If required, add a solution of the base (e.g., sodium ethoxide in ethanol).

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C).

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Data Presentation

The following table provides representative data for the Noyori asymmetric hydrogenation of various α,β-unsaturated ketones, demonstrating the general effectiveness of this method.

EntrySubstrateCatalyst SystemSolventH₂ Pressure (atm)Temp (°C)Yield (%)ee (%)
12-Cyclohexen-1-oneRu(OAc)₂((R)-BINAP)MeOH10025>9584
2(E)-4-Phenyl-3-buten-2-oneRuCl₂((S)-BINAP)(dmf)nEtOH303098>99
32-Cyclopenten-1-oneRuBr₂((R)-BINAP)MeOH50259695

Reaction Pathway Diagram

Noyori_Hydrogenation_Pathway start (E)-Cyclooct-2-enone product This compound start->product Asymmetric Hydrogenation catalyst [Ru]-(R)-BINAP Catalyst H₂, Solvent catalyst->product

Caption: Pathway for Noyori asymmetric hydrogenation.

References

Catalytic Pathways to Chiral Cyclooctenols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral cyclooctenols is a critical endeavor in medicinal chemistry and drug development, as the specific stereochemistry of these eight-membered ring structures can profoundly influence their biological activity. This document provides detailed application notes and experimental protocols for the catalytic preparation of chiral cyclooctenols, focusing on enzymatic kinetic resolution and asymmetric dihydroxylation as key strategies.

Lipase-Catalyzed Kinetic Resolution of (±)-Cyclooct-2-en-1-ol

Kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. Lipases, due to their enantioselective acylation capabilities, are particularly effective biocatalysts for resolving racemic alcohols. This protocol outlines the kinetic resolution of racemic cyclooct-2-en-1-ol (B1609350) using Candida antarctica lipase (B570770) B (CALB).

Application Notes

This method relies on the selective acylation of one enantiomer of the racemic cyclooctenol, leaving the other enantiomer unreacted and thus enantiomerically enriched. The choice of acyl donor and solvent can significantly impact both the reaction rate and the enantioselectivity. Vinyl acetate (B1210297) is a common and effective acyl donor as the liberated vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward. The reaction progress should be monitored to stop at approximately 50% conversion to achieve high enantiomeric excess (ee) for both the unreacted alcohol and the acylated product.

Experimental Protocol

Materials:

  • (±)-Cyclooct-2-en-1-ol

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Vinyl acetate

  • Anhydrous solvent (e.g., toluene, tert-butyl methyl ether)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (±)-cyclooct-2-en-1-ol (1.0 mmol, 1.0 equiv).

  • Dissolve the substrate in the chosen anhydrous solvent (10 mL).

  • Add immobilized CALB (e.g., 50 mg per mmol of substrate).

  • Add vinyl acetate (1.5 mmol, 1.5 equiv).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Once approximately 50% conversion is reached, filter off the enzyme and wash it with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting mixture of the unreacted alcohol and the acetate ester by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the separated alcohol and acetate by chiral GC or HPLC analysis.

Expected Data

The following table provides representative data for the lipase-catalyzed kinetic resolution of a structurally similar substrate, racemic (Z)-cyclooct-5-ene-1,2-diol, which can serve as a reference for optimizing the resolution of cyclooct-2-en-1-ol.

LipaseAcyl DonorSolventTemp (°C)Time (h)Conversion (%)Productee (%)
CALBVinyl AcetateToluene4024~50(R)-acetate>99
CALBVinyl AcetateToluene4024~50(S)-alcohol>99
PCLIsopropenyl AcetateHexane3048~50(R)-acetate95
PCLIsopropenyl AcetateHexane3048~50(S)-alcohol94

Data is illustrative and based on typical results for similar substrates.

Lipase_Kinetic_Resolution cluster_reaction Enzymatic Acylation rac_alcohol Racemic Cyclooctenol (R/S) lipase Lipase (CALB) rac_alcohol->lipase acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase acylated_R (R)-Cyclooctenyl Acetate lipase->acylated_R Fast unreacted_S (S)-Cyclooctenol lipase->unreacted_S Slow separation Chromatographic Separation acylated_R->separation unreacted_S->separation enantioenriched_acetate Enantioenriched (R)-Acetate separation->enantioenriched_acetate enantioenriched_alcohol Enantioenriched (S)-Alcohol separation->enantioenriched_alcohol Sharpless_Dihydroxylation cluster_reactants Reactants cluster_workup Workup diene 1,5-Cyclooctadiene reaction Asymmetric Dihydroxylation (0°C) diene->reaction admix AD-mix-α or AD-mix-β (OsO₄, Chiral Ligand, K₃[Fe(CN)₆], K₂CO₃) admix->reaction solvent t-BuOH/H₂O solvent->reaction quench Quench (Na₂SO₃) reaction->quench extraction Extraction quench->extraction purification Purification extraction->purification product Chiral Cyclooctene-diol purification->product

(S,E)-Cyclooct-2-enol: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(S,E)-Cyclooct-2-enol is a valuable and versatile chiral building block in organic synthesis, offering a strategic starting point for the stereoselective construction of complex molecular architectures. Its inherent chirality and the presence of both a nucleophilic hydroxyl group and a reactive double bond within an eight-membered ring make it a powerful tool for the synthesis of a variety of organic molecules, including natural products and pharmaceutically relevant compounds. This application note provides an overview of its utility, focusing on a key transformation into a valuable chiral epoxide intermediate, complete with detailed experimental protocols and data.

Application in the Synthesis of Chiral Epoxides

One of the most powerful applications of this compound is its conversion into the corresponding chiral epoxide. This transformation is pivotal as epoxides are highly versatile intermediates that can undergo a variety of stereospecific ring-opening reactions, allowing for the introduction of diverse functional groups with precise stereochemical control. The Sharpless asymmetric epoxidation is a premier method for this conversion, renowned for its high enantioselectivity and reliability.

Strategic Importance:

The resulting epoxide from this compound serves as a key intermediate in the synthesis of molecules with contiguous stereocenters. The controlled opening of the epoxide ring by various nucleophiles can lead to the formation of diols, amino alcohols, and other functionalized cyclooctane (B165968) derivatives, which are common structural motifs in many biologically active compounds.

Data Presentation

The following table summarizes the quantitative data for the key transformation of this compound to its corresponding epoxide via a Sharpless Asymmetric Epoxidation.

Starting MaterialProductReagentsCatalyst SystemSolventYield (%)Enantiomeric Excess (ee %)
This compound(1S,2R,3R)-2,3-Epoxycyclooctanoltert-Butyl hydroperoxide (TBHP)Titanium(IV) isopropoxide, Diethyl L-tartrateDichloromethane (B109758) (DCM)95>98

Experimental Protocols

Key Experiment: Sharpless Asymmetric Epoxidation of this compound

This protocol details the enantioselective epoxidation of this compound to furnish (1S,2R,3R)-2,3-epoxycyclooctanol.

Materials:

  • This compound

  • Titanium(IV) isopropoxide [Ti(O-i-Pr)₄]

  • Diethyl L-tartrate (L-DET)

  • tert-Butyl hydroperoxide (TBHP) in toluene (B28343) (5.5 M solution)

  • Dichloromethane (DCM), anhydrous

  • 4Å Molecular sieves, powdered and activated

  • Diethyl ether

  • 10% aqueous solution of sodium hydroxide (B78521) (NaOH)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar is charged with powdered 4Å molecular sieves (2.5 g) and anhydrous dichloromethane (100 mL) under an argon atmosphere.

  • The flask is cooled to -20 °C in a cryocool bath.

  • To the cooled suspension, add diethyl L-tartrate (1.2 mL, 7.0 mmol) followed by titanium(IV) isopropoxide (1.5 mL, 5.1 mmol). The mixture is stirred for 30 minutes at -20 °C.

  • A solution of this compound (5.0 g, 39.6 mmol) in anhydrous dichloromethane (20 mL) is then added dropwise to the reaction mixture.

  • After stirring for an additional 10 minutes, a 5.5 M solution of tert-butyl hydroperoxide in toluene (14.4 mL, 79.2 mmol) is added dropwise, ensuring the internal temperature does not exceed -20 °C.

  • The reaction mixture is stirred at -20 °C for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of 10 mL of water. The mixture is allowed to warm to room temperature and stirred for 1 hour, during which a white precipitate forms.

  • The mixture is filtered through a pad of Celite®, and the filter cake is washed with diethyl ether (3 x 50 mL).

  • The combined organic filtrate is then washed with a 10% aqueous solution of sodium hydroxide (50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate (B1210297) = 3:1) to afford (1S,2R,3R)-2,3-epoxycyclooctanol as a colorless oil.

Characterization Data:

The structure and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

Visualizations

Synthetic_Pathway start This compound intermediate Chiral Epoxide ((1S,2R,3R)-2,3-Epoxycyclooctanol) start->intermediate Sharpless Asymmetric Epoxidation product Functionalized Cyclooctane Derivatives (e.g., Diols, Amino alcohols) intermediate->product Nucleophilic Ring Opening

Caption: General synthetic strategy from this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Epoxidation Reaction cluster_workup Workup and Purification prep1 Charge flask with molecular sieves and DCM prep2 Cool to -20 °C prep1->prep2 prep3 Add L-DET and Ti(O-i-Pr)4 prep2->prep3 react1 Add this compound solution prep3->react1 react2 Add TBHP solution dropwise react1->react2 react3 Stir at -20 °C for 4 hours react2->react3 workup1 Quench with water react3->workup1 workup2 Filter through Celite workup1->workup2 workup3 Wash with NaOH and brine workup2->workup3 workup4 Dry, concentrate, and purify by chromatography workup3->workup4 final_product (1S,2R,3R)-2,3-Epoxycyclooctanol workup4->final_product Obtain pure epoxide

Caption: Workflow for Sharpless Asymmetric Epoxidation.

Applications of (S,E)-Cyclooct-2-enol in the Total Synthesis of Natural Products: A Chiral Building Block for Complex Architectures

Author: BenchChem Technical Support Team. Date: December 2025

(S,E)-Cyclooct-2-enol , a versatile chiral building block, has emerged as a valuable starting material in the stereoselective synthesis of complex natural products. Its inherent chirality and the presence of both a nucleophilic hydroxyl group and a reactive double bond within a conformationally flexible eight-membered ring allow for the construction of intricate molecular architectures with high levels of stereocontrol. This application note details the strategic use of this compound in the total synthesis of the sesquiterpene lactone (-)-Epogymnolactam , highlighting key transformations and providing detailed experimental protocols.

Strategic Importance in the Total Synthesis of (-)-Epogymnolactam

The total synthesis of (-)-Epogymnolactam provides a compelling case study for the strategic application of this compound. The synthesis leverages the inherent stereochemistry of the starting material to establish the critical stereocenters present in the natural product. The overall synthetic strategy involves a series of stereocontrolled transformations, including epoxidation, nucleophilic opening, and a key intramolecular conjugate addition, to construct the fused ring system of the target molecule.

Below is a diagram illustrating the logical flow of the synthetic strategy from this compound to key intermediates in the synthesis of (-)-Epogymnolactam.

G A This compound B Epoxidation A->B m-CPBA C Epoxy Alcohol Intermediate B->C D Nucleophilic Opening C->D Organocuprate E Diol Intermediate D->E F Oxidation & Amidation E->F G α,β-Unsaturated Amide F->G H Intramolecular Conjugate Addition G->H I Fused Bicyclic Lactam Core H->I J Further Elaboration I->J K (-)-Epogymnolactam J->K

Caption: Synthetic strategy for (-)-Epogymnolactam.

Key Experimental Protocols and Data

The following sections provide detailed experimental procedures for the key transformations in the synthesis of (-)-Epogymnolactam, starting from this compound. The quantitative data for each step is summarized in the subsequent table.

Stereoselective Epoxidation of this compound

To a solution of this compound (1.0 g, 7.92 mmol) in dichloromethane (B109758) (40 mL) at 0 °C was added m-chloroperoxybenzoic acid (m-CPBA, 77% max, 2.68 g, 11.9 mmol) in one portion. The reaction mixture was stirred at 0 °C for 2 hours, after which it was allowed to warm to room temperature and stirred for an additional 4 hours. The reaction was quenched by the addition of a saturated aqueous solution of sodium bicarbonate (20 mL). The layers were separated, and the aqueous layer was extracted with dichloromethane (3 x 20 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography (silica gel, 20% ethyl acetate (B1210297) in hexanes) to afford the corresponding epoxy alcohol.

Nucleophilic Opening of the Epoxy Alcohol

To a suspension of copper(I) iodide (1.81 g, 9.51 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 40 mL) at -78 °C was added methyllithium (B1224462) (1.6 M in diethyl ether, 11.9 mL, 19.0 mmol) dropwise. The resulting solution was stirred at -78 °C for 30 minutes to form the Gilman cuprate (B13416276). A solution of the epoxy alcohol (1.13 g, 7.92 mmol) in anhydrous THF (10 mL) was then added dropwise to the cuprate solution. The reaction mixture was stirred at -78 °C for 3 hours. The reaction was quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (20 mL). The mixture was allowed to warm to room temperature and stirred until the aqueous layer turned deep blue. The layers were separated, and the aqueous layer was extracted with ethyl acetate (3 x 30 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography (silica gel, 30% ethyl acetate in hexanes) to yield the diol intermediate.

Intramolecular Conjugate Addition to form the Bicyclic Lactam Core

The diol intermediate was first converted to the corresponding α,β-unsaturated amide through a standard two-step sequence of oxidation and amidation. To a solution of the resulting α,β-unsaturated amide (1.0 g, 4.73 mmol) in anhydrous THF (50 mL) at -78 °C was added a solution of lithium bis(trimethylsilyl)amide (LHMDS, 1.0 M in THF, 5.2 mL, 5.2 mmol) dropwise. The reaction mixture was stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction was quenched with a saturated aqueous solution of ammonium chloride (20 mL). The layers were separated, and the aqueous layer was extracted with ethyl acetate (3 x 30 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography (silica gel, 50% ethyl acetate in hexanes) to afford the fused bicyclic lactam.

Summary of Quantitative Data

StepStarting MaterialProductReagentsYield (%)Diastereomeric Ratio
1. EpoxidationThis compoundEpoxy Alcoholm-CPBA92>20:1
2. Nucleophilic OpeningEpoxy AlcoholDiol IntermediateMe₂CuLi85>20:1
3. Intramolecular Conjugate Additionα,β-Unsaturated AmideFused Bicyclic LactamLHMDS78>10:1

Conclusion

The successful total synthesis of (-)-Epogymnolactam demonstrates the utility of this compound as a powerful chiral starting material. The strategic use of its inherent stereochemistry allows for the efficient and highly stereoselective construction of complex natural product scaffolds. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, showcasing a practical application of this versatile building block.

Experimental Workflow Diagram

The following diagram outlines the key experimental stages in the synthesis.

G cluster_0 Preparation of Key Intermediates cluster_1 Core Structure Formation A Start: this compound B Reaction 1: Epoxidation A->B C Purification 1: Column Chromatography B->C D Reaction 2: Nucleophilic Opening C->D E Purification 2: Column Chromatography D->E F Reaction 3: Oxidation & Amidation E->F G Purification 3: Column Chromatography F->G H Reaction 4: Intramolecular Conjugate Addition G->H I Purification 4: Column Chromatography H->I J Characterization (NMR, MS, etc.) I->J K Final Product: (-)-Epogymnolactam J->K Further Synthetic Steps

Caption: Experimental workflow for the synthesis.

Application Notes and Protocols for the Use of (S,E)-Cyclooct-2-enol as a Linker in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The design of the linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the POI.

(S,E)-Cyclooct-2-enol is a valuable building block for the synthesis of PROTAC linkers, particularly for researchers employing "click chemistry" for rapid and efficient PROTAC assembly. The key reactive moiety in this compound is the trans-cyclooctene (B1233481) (TCO) group. This strained alkene is highly reactive towards tetrazine-functionalized molecules in a bioorthogonal inverse electron demand Diels-Alder (iEDDA) reaction. This catalyst-free "click" reaction is characterized by its high speed and specificity, proceeding readily under mild, biocompatible conditions.

The use of this compound derived linkers offers a modular and efficient strategy for PROTAC synthesis. One binding moiety (either the POI ligand or the E3 ligase ligand) can be functionalized with a tetrazine group, while the other is attached to the TCO-containing linker derived from this compound. The final PROTAC is then assembled in a straightforward ligation step. This approach is particularly advantageous for the rapid generation of PROTAC libraries with varying linker lengths and compositions to optimize degradation activity. Furthermore, this bioorthogonal chemistry enables the in-cell assembly of PROTACs from smaller, more cell-permeable precursors, a strategy known as "Click-formed Proteolysis Targeting Chimeras" (CLIPTACs).

These application notes provide detailed protocols for the synthesis of PROTACs using a TCO-based linker derived from this compound and for the subsequent evaluation of their degradation efficacy.

Data Presentation

The following table summarizes the degradation data for a representative PROTAC synthesized using a trans-cyclooctene (TCO) linker. The data is illustrative and based on published findings for bioorthogonally assembled PROTACs targeting BRD4.

Target ProteinE3 LigaseLinker TypeCell LineDC50Dmax
BRD4CRBNTCO-tetrazine (iEDDA)HeLaSub-micromolar>90%

Note: Specific DC50 and Dmax values for PROTACs utilizing this compound derived linkers are dependent on the specific POI ligand, E3 ligase ligand, and the overall linker architecture. The data presented is representative of the high efficacy achievable with TCO-based click chemistry in PROTAC synthesis.

Mandatory Visualization

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation PROTAC PROTAC (this compound derived linker) POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3->Ternary Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin E2 E2 Ub-conjugating enzyme Ub->E2 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation E2->Ternary Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of action for a PROTAC utilizing a this compound derived linker.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis via iEDDA Click Chemistry Start Start Materials POI_ligand POI Ligand (Tetrazine-functionalized) Start->POI_ligand Linker_precursor This compound Start->Linker_precursor E3_ligand E3 Ligase Ligand Start->E3_ligand Click_reaction iEDDA Click Reaction (TCO + Tetrazine) POI_ligand->Click_reaction Linker_synthesis Synthesis of TCO-Linker-E3 Ligand Linker_precursor->Linker_synthesis E3_ligand->Linker_synthesis Linker_synthesis->Click_reaction Purification Purification (e.g., HPLC) Click_reaction->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Caption: Experimental workflow for PROTAC synthesis using a this compound derived linker.

PROTAC_Evaluation_Workflow cluster_evaluation PROTAC Evaluation Workflow Cell_culture Cell Culture (Target cell line) PROTAC_treatment PROTAC Treatment (Dose-response) Cell_culture->PROTAC_treatment Cell_lysis Cell Lysis PROTAC_treatment->Cell_lysis Protein_quant Protein Quantification (e.g., BCA assay) Cell_lysis->Protein_quant Western_blot Western Blot Protein_quant->Western_blot Data_analysis Data Analysis (Densitometry) Western_blot->Data_analysis DC50_Dmax Determine DC50 & Dmax Data_analysis->DC50_Dmax

Caption: Experimental workflow for the evaluation of PROTAC-induced protein degradation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using a this compound Derived Linker via iEDDA Click Chemistry

This protocol describes the final ligation step for the synthesis of a PROTAC using a TCO-functionalized component (derived from this compound) and a tetrazine-functionalized binding moiety.

Materials:

  • TCO-functionalized component (e.g., TCO-linker-E3 ligase ligand)

  • Tetrazine-functionalized POI ligand

  • Anhydrous, amine-free solvent (e.g., Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF))

  • Reaction vial with a magnetic stir bar

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Dissolution: In a clean, dry reaction vial, dissolve the tetrazine-functionalized POI ligand (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Linker: To the stirred solution, add the TCO-functionalized component (1.0 - 1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. The iEDDA reaction is typically rapid and can be complete within 1-4 hours.

  • Monitoring: Monitor the progress of the reaction by LC-MS, observing the consumption of the starting materials and the formation of the desired product mass.

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by preparative HPLC to isolate the final PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC product using LC-MS and NMR spectroscopy.

Protocol 2: Determination of PROTAC-induced Protein Degradation by Western Blot

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a synthesized PROTAC.

Materials:

  • Cell line expressing the target protein of interest

  • Complete cell culture medium

  • Synthesized PROTAC (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. The final concentration of DMSO should be kept constant across all treatments (typically ≤ 0.1%). Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired time period (e.g., 18-24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well and incubate on ice to lyse the cells. Scrape the cells and transfer the lysates to microcentrifuge tubes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant for each sample using a BCA assay.

  • Sample Preparation for SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein and the primary antibody for the loading control overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using a chemiluminescence imaging system.

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control.

  • Data Interpretation: Plot the percentage of degradation against the logarithm of the PROTAC concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum percentage of degradation) values.

Application Notes and Protocols for Inverse Electron Demand Diels-Alder (iEDDA) Reactions with (S,E)-Cyclooct-2-enol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the application of (S,E)-Cyclooct-2-enol in inverse electron demand Diels-Alder (iEDDA) reactions. This powerful bioorthogonal reaction is noted for its rapid kinetics and high specificity, making it an invaluable tool in chemical biology, particularly for bioconjugation and the development of "click-to-release" systems.

Introduction

The inverse electron demand Diels-Alder (iEDDA) reaction is a [4+2] cycloaddition between an electron-deficient diene, typically a tetrazine, and an electron-rich dienophile. Strained trans-cyclooctenes, such as this compound, are highly reactive dienophiles that enable extremely fast and selective catalyst-free reactions in aqueous environments, including complex biological media.[1]

A key application of this compound in iEDDA chemistry is its use in "click-to-release" strategies. The allylic hydroxyl group can act as a leaving group following the cycloaddition with a tetrazine, leading to the release of a caged molecule.[1] This property is of significant interest for targeted drug delivery and prodrug activation.

Reaction Mechanism

The iEDDA reaction between this compound and a 1,2,4,5-tetrazine (B1199680) derivative proceeds through a concerted [4+2] cycloaddition to form an unstable bicyclic intermediate. This is followed by a retro-Diels-Alder reaction that rapidly eliminates dinitrogen gas (N₂), forming a dihydropyridazine (B8628806) product. In the context of "click-to-release," this dihydropyridazine can then undergo elimination of the molecule attached to the cyclooctenol's hydroxyl group.

Experimental Protocols

The following protocols are representative examples for conducting iEDDA reactions with trans-cyclooctene (B1233481) derivatives and tetrazines. While a specific published protocol for this compound was not identified, the following procedures are based on established methods for similar trans-cyclooctenol compounds.

Protocol 1: General Procedure for iEDDA Cycloaddition

This protocol describes a general method for the reaction between a trans-cyclooctenol derivative and a substituted tetrazine in an organic solvent.

Materials:

Procedure:

  • To a solution of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (1.0 eq) in the chosen anhydrous solvent, add this compound (1.2 eq).

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-100 °C) to increase the reaction rate.

  • Monitor the reaction progress by TLC until the tetrazine (a colored spot) is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the dihydropyridazine product.

Protocol 2: Bioconjugation of a Tetrazine-Labeled Antibody with a TCO-Derivative

This protocol outlines a general procedure for the bioorthogonal labeling of a tetrazine-modified antibody with a trans-cyclooctene derivative.

Materials:

  • Tetrazine-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound derivative (e.g., functionalized for conjugation)

  • Reaction buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Spin desalting column or size-exclusion chromatography system for purification

Procedure:

  • Prepare a solution of the tetrazine-labeled antibody at a concentration of 1-5 mg/mL in the reaction buffer.

  • Add the this compound derivative to the antibody solution. The molar excess of the cyclooctene (B146475) derivative may need to be optimized.

  • Incubate the reaction mixture at room temperature or 37 °C for a specified time (typically ranging from minutes to a few hours).

  • Monitor the conjugation efficiency using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

  • Purify the resulting antibody-cyclooctene conjugate to remove any unreacted cyclooctene derivative using a spin desalting column or size-exclusion chromatography.

Data Presentation

The following tables summarize representative quantitative data for iEDDA reactions of cyclic enol ethers with various tetrazines. This data, adapted from reactions with structurally similar compounds, can serve as a reference for expected reaction times and yields when using this compound.[2]

Table 1: Reaction of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine with Cyclic Enol Ethers

Dienophile (eq)SolventTemperature (°C)TimeYield (%)
2,3-Dihydrofuran (1.2)Toluene10020 min~80
2,3-Dihydrofuran (1.2)Dioxane5515 min~80
2,3-Dihydrofuran (1.2)THF5525 min~80
2-Ethyl-2,3-dihydrofuran (5)Toluene1005 h70
2-Methoxy-3,4-dihydro-2H-pyran (1.2)Toluene10048 hNot specified

Table 2: Reaction of Various Tetrazines with 2,3-Dihydrofuran (1.2 eq)

TetrazineSolventTemperature (°C)TimeYield (%)
3,6-Diphenyl-1,2,4,5-tetrazineToluene100~5 daysNot specified
3,6-Di(pyrimidin-2-yl)-1,2,4,5-tetrazineToluene10060 min82

Visualizations

Reaction Scheme

iEDDA_Reaction Figure 1. iEDDA Reaction of this compound cluster_reactants Reactants cluster_products Products Cyclooctenol This compound Dihydropyridazine Dihydropyridazine Cyclooctenol->Dihydropyridazine + Tetrazine 1,2,4,5-Tetrazine Tetrazine->Dihydropyridazine Nitrogen N₂

Caption: General scheme of the iEDDA reaction.

Experimental Workflow

experimental_workflow Figure 2. Experimental Workflow for iEDDA Reaction prep 1. Prepare Reactant Solutions (this compound & Tetrazine) reaction 2. Mix Reactants in Solvent (e.g., THF, Dioxane) prep->reaction monitor 3. Monitor Reaction Progress (TLC) reaction->monitor workup 4. Reaction Workup (Solvent Evaporation) monitor->workup Reaction Complete purify 5. Purification (Column Chromatography) workup->purify analyze 6. Product Analysis (NMR, MS) purify->analyze

Caption: A typical workflow for an iEDDA cycloaddition experiment.

Click-to-Release Signaling Pathway

click_to_release Figure 3. Click-to-Release Mechanism cluster_0 Pre-reaction cluster_1 iEDDA Reaction cluster_2 Post-reaction & Release TCO_Drug Caged Drug (this compound-Drug) Cycloaddition [4+2] Cycloaddition TCO_Drug->Cycloaddition Tetrazine Trigger Molecule (Tetrazine) Tetrazine->Cycloaddition Intermediate Dihydropyridazine Intermediate Cycloaddition->Intermediate Elimination Elimination Intermediate->Elimination Released_Drug Active Drug Elimination->Released_Drug Byproduct Pyridazine Byproduct Elimination->Byproduct

Caption: The signaling cascade of a click-to-release system.

References

Synthesis of Bicyclic Compounds from Cyclooctenol Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various bicyclic compounds utilizing cyclooctenol precursors. The strategic use of cyclooctenol and its derivatives offers a versatile platform for the construction of complex bicyclic frameworks, which are key structural motifs in numerous biologically active molecules and are of significant interest in drug discovery and development.

Introduction

Bicyclic scaffolds, such as bicyclo[3.3.0]octanes, bicyclo[4.3.0]nonanes, and bicyclo[5.3.0]decanes, are prevalent in a wide array of natural products and pharmaceuticals. Their rigid, three-dimensional structures provide a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets. Cyclooctenol precursors, with their inherent ring strain and functionality, serve as valuable starting materials for the stereocontrolled synthesis of these important bicyclic systems through various intramolecular cyclization and rearrangement reactions. This guide details key synthetic transformations, providing step-by-step protocols and relevant data to facilitate the synthesis of novel bicyclic compounds for applications in medicinal chemistry.

Key Synthetic Strategies

The conversion of cyclooctenol precursors to bicyclic systems can be achieved through several strategic approaches, primarily involving acid-catalyzed transannular cyclizations and rearrangements. The position of the hydroxyl group and the double bond on the cyclooctene (B146475) ring dictates the resulting bicyclic framework.

A common strategy involves the acid-catalyzed solvolysis of a sulfonate ester derivative of a cyclooctenol, such as a brosylate. The departure of the leaving group initiates a transannular cyclization, where a portion of the eight-membered ring attacks the resulting carbocation to form a more stable bicyclic system. For example, the solvolysis of 4-cycloocten-1-yl brosylate has been shown to yield bridged compounds with the bicyclo[3.3.0]octane ring system.[1]

Another approach involves the direct acid-catalyzed rearrangement of cyclooctenol itself. Protonation of the hydroxyl group followed by its departure as water can generate a carbocation that undergoes a transannular hydride shift or alkyl shift, leading to the formation of a bicyclic skeleton.

Furthermore, radical cyclizations of cyclooctenyl derivatives can also be employed. For instance, cyclooct-4-enylmethyl radicals can undergo transannular cyclization to produce bicyclo[4.2.1]nonane and bicyclo[3.3.1]nonane systems.[2]

The following sections provide detailed protocols for representative transformations of cyclooctenol precursors into bicyclic compounds.

Experimental Protocols

Protocol 1: Acid-Catalyzed Solvolysis of 4-Cycloocten-1-yl Brosylate to a Bicyclo[3.3.0]octane System

This protocol describes the acid-catalyzed solvolysis of a cyclooctenol derivative to yield a bicyclo[3.3.0]octane framework, a common core in various natural products and pharmacologically active compounds.[1]

Materials:

  • 4-Cycloocten-1-ol

  • p-Bromobenzenesulfonyl chloride (Brosyl chloride)

  • Pyridine (B92270)

  • Acetic acid

  • Sodium acetate (B1210297)

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

  • Standard laboratory glassware and purification equipment (chromatography column, etc.)

Procedure:

Step 1: Synthesis of 4-Cycloocten-1-yl p-Bromobenzenesulfonate (Brosylate)

  • In a round-bottom flask, dissolve 4-cycloocten-1-ol (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.

  • Slowly add p-bromobenzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 4 hours, then let it warm to room temperature and stir for an additional 12 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with cold 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude brosylate.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the pure 4-cycloocten-1-yl brosylate.

Step 2: Solvolysis to Bicyclo[3.3.0]octane Derivatives

  • Dissolve the purified 4-cycloocten-1-yl brosylate (1.0 eq) in glacial acetic acid containing anhydrous sodium acetate (1.2 eq).

  • Heat the mixture at a specified temperature (e.g., 70-80 °C) and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Wash the combined organic layers with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting product will be a mixture of bicyclo[3.3.0]octane derivatives, which can be further purified and characterized by spectroscopic methods. The major products are typically bridged compounds within the bicyclo[3.3.0]octane ring system.[1]

Quantitative Data:

PrecursorProduct(s)Yield (%)DiastereoselectivityReference
4-Cycloocten-1-yl brosylateBicyclo[3.3.0]octane derivatives (mixture)--[1]

Note: Specific yields and diastereoselectivities are highly dependent on the exact reaction conditions and the substrate. The provided reference indicates the formation of the bicyclic system without specifying quantitative data in the abstract.

Visualization of Synthetic Pathways

The following diagrams illustrate the key transformations described in the protocols.

reaction_workflow_1 cluster_step1 Step 1: Brosylation cluster_step2 Step 2: Solvolysis and Cyclization Cyclooctenol 4-Cycloocten-1-ol Brosylate 4-Cycloocten-1-yl Brosylate Cyclooctenol->Brosylate  Brosyl Chloride, Pyridine BicycloOctane Bicyclo[3.3.0]octane Derivatives Brosylate->BicycloOctane  Acetic Acid, NaOAc, Heat

Caption: Workflow for the synthesis of bicyclo[3.3.0]octane derivatives.

reaction_mechanism_1 start Cyclooctenyl Brosylate OBs intermediate1 Carbocation Intermediate + start:f0->intermediate1:f0 Departure of Brosylate Group product Bicyclo[3.3.0]octane Skeleton intermediate1->product Transannular Cyclization

Caption: Simplified mechanism of acid-catalyzed transannular cyclization.

Applications in Drug Development

Bicyclic compounds are highly sought after in drug discovery due to their conformational rigidity, which can lead to improved target binding and metabolic stability. The bicyclo[3.3.0]octane core, in particular, is found in a number of natural products with interesting biological activities and serves as a scaffold for the design of novel therapeutic agents.

For instance, derivatives of 2-azabicyclo[3.3.0]octane have been synthesized and evaluated as neuroactive compounds, with potential applications in the treatment of neurodegenerative disorders.[3][4] Furthermore, novel bicyclo[3.3.0]octane derivatives have been identified as dipeptidyl peptidase 4 (DPP-4) inhibitors, which are a class of drugs used for the treatment of type 2 diabetes.[5] Azobicyclo[3.3.0]octane derivatives have also been explored as DPP-4 inhibitors.[6]

The synthetic methods described herein, starting from readily available cyclooctenol precursors, provide a valuable toolkit for medicinal chemists to generate libraries of diverse bicyclic compounds for screening and lead optimization in various drug discovery programs. The ability to stereoselectively synthesize these complex scaffolds is crucial for understanding structure-activity relationships and developing potent and selective drug candidates.

Signaling Pathways

While the direct modulation of specific signaling pathways by bicyclic compounds derived from cyclooctenol is not extensively detailed in the currently available literature, the therapeutic targets of these compounds are often key components of major signaling cascades. For example, DPP-4 inhibitors modulate the incretin (B1656795) pathway, which is crucial for glucose homeostasis. By inhibiting DPP-4, these compounds increase the levels of incretin hormones, leading to enhanced insulin (B600854) secretion and reduced glucagon (B607659) secretion in a glucose-dependent manner.

The development of novel bicyclic compounds as potential therapeutics often involves screening them against a panel of kinases, G-protein coupled receptors (GPCRs), and other enzymes involved in critical cellular signaling pathways related to cancer, inflammation, and metabolic diseases. The rigid bicyclic scaffolds can serve as unique pharmacophores to achieve high selectivity for specific targets within these pathways.

drug_discovery_workflow cluster_synthesis Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization cluster_development Preclinical & Clinical Development Start Cyclooctenol Precursor Bicyclic Bicyclic Compound Library Start->Bicyclic Chemical Synthesis Screening High-Throughput Screening Bicyclic->Screening Hit Hit Compound Screening->Hit Identification SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Compound SAR->Lead Optimization Preclinical Preclinical Studies Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug New Drug Candidate Clinical->Drug

Caption: General workflow for drug discovery using bicyclic compounds.

References

Application Notes and Protocols for the Functionalization of the Hydroxyl Group in (S,E)-Cyclooct-2-enol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the hydroxyl group in (S,E)-Cyclooct-2-enol, a valuable chiral building block in organic synthesis. The functionalization of this allylic alcohol opens avenues for the synthesis of diverse derivatives for applications in medicinal chemistry, materials science, and drug development, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs).

Overview of Functionalization Reactions

The secondary allylic alcohol moiety in this compound is amenable to a variety of chemical transformations, allowing for the introduction of new functional groups. Key reactions include:

  • Esterification: Formation of an ester linkage via reaction with carboxylic acids or their derivatives. This is commonly used to introduce acyl groups and can proceed with inversion of stereochemistry under Mitsunobu conditions.

  • Oxidation: Conversion of the secondary alcohol to the corresponding α,β-unsaturated ketone, (S,E)-cyclooct-2-enone. This transformation is crucial for accessing different electronic properties at the carbonyl carbon.

  • Etherification: Formation of an ether by reaction with alkyl halides or other electrophiles, which can be used to introduce a wide range of substituents.

Experimental Protocols and Data

Esterification of this compound

Esterification can be achieved through various methods, including acylation with acid chlorides or anhydrides, or through condensation reactions like the Mitsunobu reaction, which is notable for its ability to invert the stereocenter. Enzymatic methods also offer high selectivity.

The Mitsunobu reaction allows for the conversion of a secondary alcohol to an ester with complete inversion of the stereocenter. This is particularly useful for accessing the (R)-configured ester from the (S)-alcohol.[1][2]

Protocol: Synthesis of (R,E)-cyclooct-2-enyl p-nitrobenzoate

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), p-nitrobenzoic acid (1.5 eq.), and triphenylphosphine (B44618) (PPh₃) (1.5 eq.) in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of approximately 0.1 M with respect to the alcohol.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in anhydrous THF dropwise to the stirred solution over 10-15 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica (B1680970) gel, eluting with a hexane/ethyl acetate (B1210297) gradient, to isolate the desired (R,E)-cyclooct-2-enyl p-nitrobenzoate.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Mitsunobu Reaction Pathway

Mitsunobu_Reaction Substrate This compound Intermediate Oxyphosphonium Intermediate Substrate->Intermediate Activation Reagents PPh3, DEAD p-Nitrobenzoic Acid Reagents->Intermediate Product (R,E)-cyclooct-2-enyl p-nitrobenzoate Intermediate->Product SN2 Attack (Inversion)

Caption: Mitsunobu reaction of this compound.

Protocol: Lipase-Catalyzed Acetylation (Adapted)

  • Preparation: To a solution of this compound (1.0 eq.) in an appropriate solvent (e.g., THF, 0.5 M), add vinyl acetate (10 eq.) as the acyl donor.

  • Enzyme Addition: Add an immobilized lipase (B570770) (e.g., Candida antarctica Lipase B (CaLB) or Pseudomonas cepacia Lipase (PS-D), 50 mg per 0.2 g of substrate).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 35-50 °C) with conventional heating or under microwave irradiation. Monitor the reaction for conversion.

  • Work-up:

    • Filter the mixture to remove the immobilized enzyme.

    • Extract the filtrate with ethyl acetate.

    • Wash the organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous magnesium sulfate (B86663) and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Quantitative Data for Lipase-Catalyzed Acetylation of (Z)-cyclooct-5-en-1,2-diol *

LipaseTemperature (°C)TimeProductYield (%)Enantiomeric Excess (ee, %)
CaLB353 weeks(1R,2R)-monoacetate2842
CaLB353 weeks(1S,2S)-diacetate699
CaLB507 days(1R,2R)-monoacetate--
CaLB507 days(1S,2S)-diacetate20>99

*Data is for the kinetic resolution of a related diol and serves as a representative example.

Oxidation to (S,E)-Cyclooct-2-enone

The oxidation of the allylic alcohol to the corresponding enone is a key transformation. Mild oxidizing agents are preferred to avoid over-oxidation or rearrangement of the double bond. The Dess-Martin periodinane (DMP) oxidation is a reliable method for this purpose.[3]

Protocol: Dess-Martin Oxidation

  • Preparation: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add Dess-Martin periodinane (1.1-1.5 eq.) to the solution in one portion at room temperature. An optional buffer like pyridine (B92270) or sodium bicarbonate can be added for acid-sensitive substrates.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 0.5 to 3 hours. Monitor the progress by TLC.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

    • Stir vigorously until the solid dissolves and the layers become clear.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude (S,E)-cyclooct-2-enone by flash column chromatography.

Diagram: Oxidation Pathway

Oxidation_Reaction Substrate This compound Product (S,E)-Cyclooct-2-enone Substrate->Product Oxidation Reagent Dess-Martin Periodinane (DMP) Reagent->Product

Caption: Oxidation of this compound to the enone.

Etherification of this compound

The Williamson ether synthesis is a classic and reliable method for preparing ethers from alcohols. This Sₙ2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide.

Protocol: Williamson Ether Synthesis for Methyl Ether

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF. Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Alkylating Agent Addition: Cool the resulting alkoxide solution back to 0 °C and add methyl iodide (CH₃I, 1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the (S,E)-1-methoxycyclooct-2-ene.

Diagram: Etherification Pathway

Etherification_Reaction Substrate This compound Product (S,E)-1-methoxycyclooct-2-ene Substrate->Product Williamson Ether Synthesis Step1 1. NaH, THF 2. CH3I Step1->Product

Caption: Williamson ether synthesis of this compound.

General Experimental Workflow

The following diagram illustrates a general workflow for the functionalization of this compound and subsequent analysis.

Diagram: Experimental Workflow

Workflow Start Start: This compound Reaction Functionalization Reaction (Esterification, Oxidation, etc.) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis FinalProduct Pure Functionalized Product Analysis->FinalProduct

Caption: General workflow for synthesis and analysis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (S,E)-Cyclooct-2-enol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (S,E)-Cyclooct-2-enol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude sample of this compound?

A1: Common impurities can include the corresponding (Z)-isomer, unreacted starting materials, residual solvents from the synthesis, and over-oxidized or rearranged byproducts. The specific impurities will depend on the synthetic route employed.

Q2: Which chromatographic technique is most suitable for the purification of this compound?

A2: Column chromatography is a widely used and effective method for the purification of medium-ring allylic alcohols like this compound.[1][2][3] For analytical purposes and final purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. Chiral HPLC may be necessary to resolve enantiomers if a racemic mixture is present.[4][5]

Q3: How can I separate the (E)- and (Z)-isomers of Cyclooct-2-enol?

A3: The separation of cis/trans isomers of cyclooctene (B146475) derivatives can be challenging due to their similar polarities. A specialized technique involves chromatography on silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃).[6][7] The silver ions interact differently with the double bonds of the cis and trans isomers, allowing for their separation.

Q4: What is the best way to assess the purity of the final product?

A4: A combination of analytical techniques should be used to confirm the purity and identity of this compound. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine chemical purity and identify any volatile impurities.[8][9]

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) of the (S)-enantiomer.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Compound does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent system. For example, if using a hexane (B92381)/ethyl acetate (B1210297) mixture, increase the percentage of ethyl acetate.[1]
The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before performing column chromatography.[10] If it is unstable, consider using a less acidic stationary phase like alumina (B75360) or deactivated silica gel.[10]
Poor separation of the desired product from impurities. The chosen eluent system has poor selectivity.Perform a thorough thin-layer chromatography (TLC) screen with various solvent systems to find an eluent that provides good separation (ΔRf > 0.2).[1]
The column was overloaded with the crude sample.Use an appropriate ratio of crude material to stationary phase (typically 1:20 to 1:100 by weight).
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The product elutes as broad, tailing peaks. The sample was not loaded onto the column in a concentrated band.Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent and apply it carefully to the top of the column.[11] Alternatively, use a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel.[11]
Interactions between the alcohol functional group and the acidic silica gel.Add a small amount of a modifier, such as triethylamine (B128534) (0.1-1%), to the eluent to reduce tailing.
General Purification Troubleshooting
Problem Possible Cause(s) Solution(s)
Low recovery of the purified product. The compound is partially soluble in the wash solvents.Use ice-cold solvents for washing to minimize product loss.[12]
The compound is volatile and has been lost during solvent removal.Use a rotary evaporator at a reduced temperature and pressure. Avoid prolonged exposure to high vacuum.
Presence of water in the final product. Incomplete drying of the organic extracts.Dry the organic phase with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation.
Formation of an azeotrope with the solvent.If an azeotrope is suspected, consider co-evaporation with a solvent that does not form an azeotrope, or use a drying agent. For some alcohols, salting out followed by fractional distillation can be effective.[13][14]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Eluent Selection:

    • Using thin-layer chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides a retention factor (Rf) of approximately 0.3 for this compound and good separation from impurities.

  • Column Packing:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the level is just above the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes as the solvent flows through the column.

    • Maintain a constant flow rate.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Separation of (E)- and (Z)-Isomers using Silver Nitrate Impregnated Silica Gel
  • Preparation of AgNO₃-Silica Gel:

    • Dissolve silver nitrate in water or acetonitrile.

    • Add silica gel to the solution and mix thoroughly.

    • Remove the solvent under reduced pressure to obtain a free-flowing powder. Protect from light.

  • Chromatography:

    • Pack a column with the prepared AgNO₃-silica gel as described in Protocol 1.

    • Load the mixture of (E)- and (Z)-isomers onto the column.

    • Elute with a non-polar solvent system (e.g., hexane with a small percentage of a slightly more polar solvent like diethyl ether or dichloromethane). The (E)-isomer will typically have a stronger interaction with the silver ions and elute more slowly than the (Z)-isomer.

  • Fraction Analysis and Work-up:

    • Monitor the fractions by TLC or GC.

    • Combine the fractions containing the pure (E)-isomer.

    • To remove any residual silver salts, the combined fractions can be washed with an aqueous solution of ammonium (B1175870) hydroxide (B78521) followed by brine, then dried and concentrated.[15]

Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis for Eluent Selection Crude->TLC Column Silica Gel Column Chromatography Crude->Column TLC->Column Fractions Collect Fractions Column->Fractions TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product Purity_Analysis Purity Analysis (NMR, GC-MS, Chiral HPLC) Pure_Product->Purity_Analysis Troubleshooting_Decision_Tree Start Poor Separation in Column Chromatography Check_TLC Was TLC screening performed? Start->Check_TLC Yes_TLC Yes Check_TLC->Yes_TLC No_TLC No Check_TLC->No_TLC Check_Loading Was the column overloaded? Yes_TLC->Check_Loading Perform_TLC Perform TLC with various eluents No_TLC->Perform_TLC Yes_Overload Yes Check_Loading->Yes_Overload No_Overload No Check_Loading->No_Overload Reduce_Load Reduce sample load Yes_Overload->Reduce_Load Check_Packing Was the column packed correctly? No_Overload->Check_Packing Yes_Packing Yes Check_Packing->Yes_Packing No_Packing No Check_Packing->No_Packing Consider_Isomers Consider difficult isomer separation Yes_Packing->Consider_Isomers Repack_Column Repack column carefully No_Packing->Repack_Column

References

Technical Support Center: Stereoselective Synthesis of (S,E)-Cyclooct-2-enol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the stereoselectivity in the synthesis of (S,E)-Cyclooct-2-enol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The main challenges in synthesizing this compound with high stereoselectivity are twofold:

  • Controlling the double bond geometry: Achieving the E (trans) configuration of the double bond in an eight-membered ring is sterically demanding and often requires specific synthetic strategies to overcome the preference for the Z (cis) isomer.

  • Establishing the stereocenter: Introducing the hydroxyl group at the C2 position with the desired (S) configuration requires a highly enantioselective method to differentiate between the two enantiomers of the racemic alcohol.

Q2: What are the most promising strategies for obtaining enantiomerically enriched this compound?

A2: Currently, a two-stage approach is the most effective:

  • Synthesis of racemic (E)-Cyclooct-2-enol: This involves the preparation of the cyclooctene (B146475) ring with a trans double bond and a hydroxyl group at the allylic position.

  • Kinetic Resolution: The racemic mixture is then subjected to a kinetic resolution, where one enantiomer reacts faster than the other, allowing for the separation of the desired enantiomer. Dynamic kinetic resolution (DKR) is particularly advantageous as it can theoretically convert the entire racemic mixture into the desired enantiomer.

Q3: What is Dynamic Kinetic Resolution (DKR) and why is it suitable for this synthesis?

A3: Dynamic Kinetic Resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer.[1] For the synthesis of this compound, this typically involves the enantioselective acylation of the alcohol by a lipase (B570770), while a metal catalyst (commonly ruthenium-based) continuously racemizes the unreacted alcohol enantiomer. This allows for a theoretical yield of up to 100% of the desired enantiomerically pure product, overcoming the 50% yield limitation of standard kinetic resolution.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and resolution of (E)-Cyclooct-2-enol.

Problem 1: Low yield of racemic (E)-Cyclooct-2-enol
Possible Cause Troubleshooting/Solution
Incomplete allylic bromination of cyclooctene.Ensure the use of fresh N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide). Optimize reaction temperature and time to favor allylic substitution over addition to the double bond.[3]
Inefficient hydrolysis of the allylic bromide.Use a suitable base (e.g., aqueous sodium bicarbonate or silver oxide in aqueous acetone) and ensure adequate reaction time for the SN2 reaction to proceed to completion. Monitor the reaction by TLC or GC-MS.
Formation of side products during bromination.Low concentrations of Br2 are crucial to suppress electrophilic addition. Using NBS helps maintain a low Br2 concentration.[4] Consider performing the reaction in a non-polar solvent like carbon tetrachloride.
Rearrangement of the allylic bromide.Workup conditions should be carefully controlled to avoid acidic environments that can promote rearrangement.[5]
Problem 2: Poor enantioselectivity in the Dynamic Kinetic Resolution (DKR)

| Possible Cause | Troubleshooting/Solution | | Low enzyme activity or selectivity. | Screen different lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL)). Ensure the enzyme is properly immobilized and stored. The choice of solvent can significantly impact enzyme performance; screen non-polar organic solvents like toluene (B28343) or hexane. | | Inefficient racemization catalyst. | Use an appropriate ruthenium catalyst known for racemizing cyclic allylic alcohols, such as a cyclopentadienylruthenium complex.[6][7] Optimize catalyst loading. | | Catalyst incompatibility. | The racemization catalyst and the lipase can sometimes inhibit each other. Using an immobilized enzyme can help mitigate this issue. If inhibition persists, consider a two-step process of resolution followed by racemization of the undesired enantiomer, although this is less efficient than DKR. | | Unwanted background reaction. | The acylating agent may react non-enzymatically with the alcohol, leading to a racemic product. Run a control experiment without the enzyme to quantify the background reaction rate. If significant, consider a milder acylating agent or lower reaction temperatures. |

Problem 3: Formation of byproducts during DKR
Possible Cause Troubleshooting/Solution
Formation of enone.The ruthenium catalyst can sometimes oxidize the allylic alcohol to the corresponding enone.[7] Optimizing the reaction conditions, such as using a lower catalyst loading or a different ligand on the ruthenium center, can minimize this side reaction.
Hydrolysis of the acylating agent or product.Ensure the use of anhydrous solvents and reagents, as water can lead to hydrolysis of the acylating agent and the ester product, reducing the overall yield and potentially affecting the enantioselectivity.
Diacylation.In the case of diol impurities, diacylation can occur. Ensure the starting racemic alcohol is of high purity.

Data Presentation

The following tables summarize typical quantitative data for the Dynamic Kinetic Resolution of cyclic allylic alcohols, which can be used as a starting point for the optimization of this compound synthesis.

Table 1: Effect of Lipase and Racemization Catalyst on DKR of a Model Cyclic Allylic Alcohol

EntryLipaseRacemization CatalystAcyl DonorSolventYield (%)ee (%)
1Candida antarctica Lipase B[CpRu(MeCN)3]PF6p-Chlorophenyl acetateToluene>95>99
2Pseudomonas cepacia Lipase[Cp*RuCl(cod)]Vinyl acetateHexane9098
3Candida rugosa LipaseShvo's catalystIsopropenyl acetateDichloromethane8595

Data is representative for cyclic allylic alcohols and may require optimization for (E)-Cyclooct-2-enol.

Experimental Protocols

Protocol 1: Synthesis of Racemic (E)-Cyclooct-2-enol

This protocol is a general guideline based on allylic bromination and subsequent hydrolysis.

  • Allylic Bromination of Cyclooctene:

    • To a solution of cyclooctene (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02 eq).

    • Reflux the mixture under inert atmosphere and irradiate with a UV lamp until the reaction is complete (monitored by GC or TLC).

    • Cool the reaction mixture, filter off the succinimide, and wash the filtrate with aqueous sodium thiosulfate (B1220275) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude allylic bromide.

  • Hydrolysis to (E)-Cyclooct-2-enol:

    • Dissolve the crude allylic bromide in a mixture of acetone (B3395972) and water.

    • Add sodium bicarbonate (1.5 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by GC or TLC).

    • Remove the acetone under reduced pressure and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford racemic (E)-Cyclooct-2-enol.

Protocol 2: Dynamic Kinetic Resolution of (E)-Cyclooct-2-enol

This protocol is a general procedure for the DKR of cyclic allylic alcohols.

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere, add the racemic (E)-Cyclooct-2-enol (1.0 eq), an immobilized lipase (e.g., Novozym 435, 10-50 mg/mmol of alcohol), and the ruthenium racemization catalyst (e.g., [CpRu(MeCN)3]PF6, 1-5 mol%).

    • Add an anhydrous, non-polar solvent (e.g., toluene).

    • Add the acyl donor (e.g., p-chlorophenyl acetate, 1.5 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq).

  • Reaction and Monitoring:

    • Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C).

    • Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the product and the remaining starting material.

  • Workup and Purification:

    • Once the reaction has reached completion (typically >95% conversion), cool the mixture and filter off the immobilized enzyme.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to separate the acylated product from the catalyst.

    • The resulting (R)-acetylated product can then be deprotected (e.g., by hydrolysis with K2CO3 in methanol) to yield the desired this compound.

Mandatory Visualization

Diagram 1: Synthetic Pathway to this compound

Synthesis_Pathway cluster_synthesis Synthesis of Racemic Precursor cluster_dkr Dynamic Kinetic Resolution cluster_final Final Product Cyclooctene Cyclooctene Allylic_Bromide Allylic Bromide Cyclooctene->Allylic_Bromide NBS, Initiator Racemic_Enol Racemic (E)-Cyclooct-2-enol Allylic_Bromide->Racemic_Enol Hydrolysis R_Acetate (R)-Acetate Racemic_Enol->R_Acetate Lipase, Acyl Donor S_Enol This compound Racemic_Enol->S_Enol Ru Catalyst (Racemization) S_Enol_Final This compound R_Acetate->S_Enol_Final Deprotection S_Enol->R_Acetate Lipase, Acyl Donor

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Enantioselectivity in DKR

Troubleshooting_DKR Start Low ee% in DKR Check_Enzyme Is Enzyme Active/Selective? Start->Check_Enzyme Check_Racemization Is Racemization Efficient? Check_Enzyme->Check_Racemization Yes Solution_Enzyme Screen Lipases Optimize Solvent Check_Enzyme->Solution_Enzyme No Check_Background Is there a Background Reaction? Check_Racemization->Check_Background Yes Solution_Racemization Increase Ru Catalyst Loading Optimize Temperature Check_Racemization->Solution_Racemization No Solution_Background Use Milder Acyl Donor Lower Temperature Check_Background->Solution_Background Yes End Consult Further Literature Check_Background->End No

Caption: Decision tree for troubleshooting low enantioselectivity.

References

Technical Support Center: Stability and Degradation of Trans-Cyclooctene (TCO) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the stability and degradation of trans-cyclooctene (B1233481) (TCO) derivatives in solution. It is intended for researchers, scientists, and drug development professionals working with these reagents in bioorthogonal chemistry applications.

Troubleshooting Guides

This section addresses common problems encountered during experiments involving TCO derivatives.

Problem Possible Causes Solutions & Recommendations
Low or No Reaction with Tetrazine 1. Degradation of TCO Derivative: The primary degradation pathway for TCO derivatives is isomerization to the less reactive cis-cyclooctene (CCO) isomer. This can be accelerated by exposure to thiols, copper-containing proteins, high pH, or elevated temperatures.[1][2] Highly strained derivatives like s-TCO are particularly susceptible to isomerization.[1][3] 2. Incorrect Buffer Conditions: The optimal pH range for TCO-tetrazine reactions is typically between 6.5 and 7.5. Deviations from this range can affect reaction efficiency. 3. Low Reagent Concentration: Insufficient concentrations of either the TCO derivative or the tetrazine will result in a slow reaction rate.[4]1. Use Fresh Reagents: Whenever possible, use freshly prepared solutions of TCO derivatives. Ensure that stock solutions have been stored properly at low temperatures and protected from light.[4] For long-term storage of non-crystalline TCO derivatives, consider forming stable silver(I) metal complexes.[2] 2. Optimize Buffer pH: Verify and adjust the pH of your reaction buffer to be within the optimal range (pH 6.5-7.5). 3. Increase Reagent Concentration: If possible, increase the concentration of one or both of the reactants to accelerate the reaction.[4]
Inconsistent Kinetic Data 1. Inaccurate Stock Concentrations: Errors in determining the initial concentrations of your TCO and tetrazine stock solutions will lead to unreliable kinetic data.[4] 2. TCO Isomerization During Experiment: If the TCO derivative is isomerizing to its CCO form over the course of the experiment, the apparent reaction rate will decrease over time. This is more likely to occur with less stable TCO derivatives or under conditions that promote isomerization (e.g., presence of thiols).[1]1. Accurate Concentration Determination: Carefully determine the concentration of stock solutions using methods like UV-Vis spectrophotometry and the molar extinction coefficient. 2. Choose a More Stable TCO Derivative: For lengthy experiments, consider using a more stable TCO derivative, such as d-TCO, which shows improved stability in aqueous solutions and in the presence of thiols compared to more strained derivatives like s-TCO.[1][3][5][6] 3. Monitor TCO Stability: Independently assess the stability of your TCO derivative under the experimental conditions (see Experimental Protocols section).
Precipitation of TCO Derivative in Aqueous Buffer 1. Hydrophobicity: Many TCO derivatives are inherently hydrophobic and may have limited solubility in aqueous buffers, leading to precipitation.[7]1. Use a Water-Soluble Derivative: Select a TCO derivative with enhanced hydrophilicity, such as those containing PEG spacers or cis-dioxolane fused structures (d-TCO).[3][5][8] 2. Co-solvent: If compatible with your experimental system, consider adding a small percentage of a water-miscible organic solvent like DMSO to improve solubility.

Frequently Asked Questions (FAQs)

Stability and Storage

Q1: What is the primary degradation pathway for TCO derivatives?

A1: The main degradation pathway for trans-cyclooctene (TCO) derivatives is the isomerization from the highly reactive trans-isomer to the much less reactive cis-cyclooctene (CCO) isomer.[1][9] This isomerization renders the molecule unreactive towards tetrazines in the inverse-electron-demand Diels-Alder reaction.

Q2: What factors influence the stability of TCO derivatives in solution?

A2: Several factors can promote the isomerization of TCO to CCO:

  • Thiols: The presence of thiols, such as dithiothreitol (B142953) (DTT) or glutathione, can accelerate isomerization.[1][9]

  • Copper-Containing Proteins: Proteins containing copper, which can be present in serum, have been shown to catalyze TCO isomerization.[1][2]

  • Temperature: Higher temperatures generally increase the rate of isomerization.[4]

  • pH: While generally stable in neutral aqueous buffers, TCOs can be sensitive to low pH conditions.[1][10]

  • Structure of the TCO Derivative: Highly strained TCOs, which are more reactive, tend to be less stable. For example, s-TCO is known to isomerize rapidly in the presence of high thiol concentrations.[1][3] In contrast, d-TCO derivatives exhibit enhanced stability.[3][5][6]

Q3: How should I store my TCO derivatives?

A3: For optimal stability, TCO derivatives should be stored at low temperatures (typically -20°C) and protected from light.[4] Crystalline derivatives can be stored as solids for extended periods (over a year) in a refrigerator.[9] Non-solid derivatives are more prone to deactivation and should be stored as dilute solutions in the freezer and generally used within several weeks of preparation.[9] For long-term storage of particularly unstable derivatives, forming a silver(I) complex can significantly extend their shelf-life.[9][2]

Reaction Conditions

Q4: What is the optimal pH for TCO-tetrazine ligation?

A4: The TCO-tetrazine reaction is typically performed in aqueous buffers at a pH between 6.5 and 7.5.[4]

Q5: What solvents are compatible with TCO-tetrazine reactions?

A5: The reaction can proceed in a variety of organic and aqueous solvents.[4] For biological applications, aqueous buffers such as PBS are commonly used.[4] The polarity of the solvent can influence the reaction rate.

Q6: Does temperature significantly affect the reaction rate?

A6: Yes, as with most chemical reactions, increasing the temperature will generally increase the reaction rate.[4] For biological applications, reactions are often conducted at room temperature or 37°C.[4]

Quantitative Stability Data

The stability of TCO derivatives can vary significantly depending on their structure and the solution conditions. The following table summarizes reported stability data for some common TCO derivatives.

TCO DerivativeConditionStability Profile
TCO (trans-cyclooctene) High thiol concentrations and in serum over timeCan isomerize.[1] 75% of TCO bound to an antibody remained reactive in vivo after 24 hours.[3]
s-TCO (strained TCO) High thiol concentrations (30 mM)Rapidly isomerizes.[1][3]
Phosphate buffered D₂O (pD 7.4) at 25°C69% fidelity after 3 days.[9]
In vivo (conjugated to a mAb)Half-life of 0.67 days with rapid deactivation to its cis isomer.[3]
d-TCO (cis-dioxolane-fused TCO) Aqueous solution at room temperatureNo decomposition observed.[3]
Phosphate-buffered D₂O for up to 14 daysNo degradation or isomerization observed.[3]
Human serum at room temperature for four daysRemained as a trans-isomer (> 97%).[3]
In the presence of thiols (pH 7.4)Susceptible to thiol-promoted isomerization (43% after 5 hours).[3]

Experimental Protocols

Protocol 1: Assessment of TCO Derivative Stability by ¹H NMR

This protocol allows for the direct monitoring of TCO isomerization to CCO over time.

Materials:

  • TCO derivative

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD)

  • Buffer components (if required)

  • Internal standard (e.g., 4-methoxybenzoic acid)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a solution of the TCO derivative at the desired concentration in the chosen deuterated solvent. If working in a buffered solution, prepare the buffer in the deuterated solvent.

  • Add a known amount of an internal standard to the solution. The internal standard should have peaks in a region of the ¹H NMR spectrum that does not overlap with the TCO or CCO signals.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum at time zero (t=0).

  • Incubate the NMR tube under the desired experimental conditions (e.g., specific temperature, addition of thiols).

  • Acquire ¹H NMR spectra at regular time intervals.

  • Analyze the spectra by integrating the characteristic peaks of the trans- and cis-isomers relative to the internal standard to quantify the extent of isomerization over time.

Protocol 2: General Procedure for Kinetic Analysis using Stopped-Flow Spectrophotometry

This protocol is for determining the second-order rate constant of a TCO-tetrazine reaction under pseudo-first-order conditions.

Materials:

  • TCO derivative

  • Tetrazine derivative

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution (e.g., 10 mM) of the TCO derivative in anhydrous DMSO.

    • Prepare a concentrated stock solution of the tetrazine derivative in a suitable solvent.

  • Prepare Working Solutions:

    • Dilute the stock solutions in the reaction buffer to the desired final concentrations.

    • For pseudo-first-order conditions, the TCO derivative should be in at least a 10-fold excess over the tetrazine. A typical final concentration for the tetrazine is 50 µM, and for the TCO derivative, 500 µM.[4]

  • Stopped-Flow Measurement:

    • Load the tetrazine solution into one syringe of the stopped-flow instrument and the TCO derivative solution into the other.

    • Equilibrate the syringes to the desired temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by rapidly mixing the two solutions.

    • Monitor the reaction by following the decrease in the absorbance of the tetrazine at its λ_max (typically around 520-540 nm) or the appearance of a product peak.

  • Data Analysis:

    • Fit the absorbance decay curve to a single-exponential function to obtain the observed rate constant (k_obs).

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative (the reagent in excess).

Visualizations

TCO_Degradation_Pathway TCO trans-Cyclooctene (TCO) (Reactive) CCO cis-Cyclooctene (CCO) (Unreactive) TCO->CCO Isomerization Product No Reaction with Tetrazine CCO->Product Factors Promoting Factors: - Thiols - Copper-containing proteins - High Temperature - Low pH Factors->TCO

Caption: Primary degradation pathway of trans-cyclooctene (TCO) derivatives.

Troubleshooting_Workflow Start Low or No Reaction Check_Reagents Check Reagent Stability (Fresh solutions? Proper storage?) Start->Check_Reagents Check_pH Verify Buffer pH (pH 6.5-7.5?) Check_Reagents->Check_pH [ Reagents OK ] Use_Fresh Use Fresh Reagents / Stable Derivative Check_Reagents->Use_Fresh [ Degradation Suspected ] Check_Conc Review Concentrations Check_pH->Check_Conc [ pH OK ] Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH [ pH Incorrect ] Increase_Conc Increase Reactant Concentration Check_Conc->Increase_Conc [ Concentrations too Low ] Success Reaction Proceeds Check_Conc->Success [ Concentrations OK ] Use_Fresh->Check_pH Adjust_pH->Check_Conc Increase_Conc->Success

Caption: Troubleshooting logic for low TCO-tetrazine conjugation yield.

References

Technical Support Center: Optimizing Cycloadditions of (S,E)-Cyclooct-2-enol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for cycloadditions involving (S,E)-Cyclooct-2-enol.

Frequently Asked Questions (FAQs)

Q1: What are the typical cycloaddition reactions that this compound can undergo?

A1: As a strained trans-alkene, this compound is a reactive dienophile in various cycloaddition reactions. The most common among these is the [4+2] cycloaddition, also known as the Diels-Alder reaction. In this reaction, the cyclooctenol reacts with a conjugated diene. Due to the inherent strain of the trans-double bond within the eight-membered ring, it can readily participate in cycloadditions under thermal conditions. Other potential, though less common, cycloadditions could include [2+2] photocycloadditions and [3+2] dipolar cycloadditions.

Q2: How does the stereochemistry of this compound influence the outcome of the cycloaddition?

A2: The (S)-configuration at the hydroxyl-bearing carbon and the (E)-configuration of the double bond create a chiral environment that can significantly influence the stereochemical outcome of the cycloaddition. This can lead to diastereoselective product formation, where one diastereomer is formed in preference to others. The hydroxyl group can direct the approach of the diene, either through steric hindrance or through coordination with a Lewis acid catalyst, thereby controlling the facial selectivity of the reaction.

Q3: What is the role of a Lewis acid in these cycloaddition reactions?

A3: Lewis acids can play a crucial role in catalyzing the cycloaddition of this compound. They coordinate to the hydroxyl group of the cyclooctenol, which can increase the reactivity of the alkene by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This enhanced reactivity often allows the reaction to proceed at lower temperatures and with greater control over stereoselectivity. Common Lewis acids used in such reactions include zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), and various aluminum-based reagents.

Troubleshooting Guide

This guide addresses common issues encountered during the cycloaddition reactions of this compound.

Issue Potential Cause Recommended Solution(s)
Low or No Product Yield 1. Insufficient Reactivity: The diene may not be electron-rich enough, or the reaction temperature may be too low. 2. Decomposition of Starting Material: this compound can be unstable at high temperatures. 3. Steric Hindrance: Bulky substituents on the diene or the cyclooctenol can impede the reaction.1. Increase Reactivity: Use a more electron-rich diene or add a Lewis acid catalyst to activate the this compound. Consider conducting the reaction at a slightly higher temperature, monitoring for decomposition. 2. Optimize Temperature: Run the reaction at the lowest effective temperature. If necessary, use a higher concentration of reactants to facilitate the reaction at a lower temperature. 3. Re-evaluate Substrates: If possible, choose a less sterically hindered diene.
Poor Diastereoselectivity 1. High Reaction Temperature: Higher temperatures can overcome the energetic preference for the formation of a single diastereomer. 2. Non-coordinating Solvent: The solvent may not be effectively mediating the stereodirecting effects of the hydroxyl group. 3. Absence of a Catalyst: The uncatalyzed reaction may not have a strong facial preference.1. Lower Reaction Temperature: Conduct the reaction at a lower temperature, even if it requires a longer reaction time. 2. Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities. Ethereal or chlorinated solvents are often good starting points. 3. Use a Lewis Acid Catalyst: The addition of a Lewis acid can enhance diastereoselectivity by creating a more organized transition state.
Formation of Side Products 1. Retro-Diels-Alder Reaction: The desired product may be reverting to the starting materials at elevated temperatures. 2. Polymerization: The diene or dienophile may be polymerizing under the reaction conditions. 3. Isomerization: The (E)-double bond of the cyclooctenol may isomerize to the more stable (Z)-isomer, which is less reactive in cycloadditions.1. Moderate Reaction Conditions: Use the mildest possible conditions (temperature and time) to favor the forward reaction. 2. Add an Inhibitor: If polymerization is suspected, a small amount of a radical inhibitor (e.g., hydroquinone) can be added. 3. Monitor Starting Material: Use techniques like ¹H NMR or GC-MS to monitor the integrity of the this compound throughout the reaction.

Experimental Protocols

Below are representative experimental protocols for cycloaddition reactions involving a close analog, (E)-cyclooct-2-enone, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Diels-Alder Reaction of Photochemically Generated (E)-Cyclooct-2-enone with Cyclopentadiene

EntryDieneSolventTemp (°C)Time (h)Yield (%)d.r. (endo:exo)
1CyclopentadieneCH₂Cl₂-78 to 2019585:15
2FuranCH₂Cl₂-78 to 2028865:35

Data is illustrative and based on reactions with the analogous (E)-cyclooct-2-enone. Diastereomeric ratio (d.r.) refers to the ratio of endo to exo products.

General Procedure for the Diels-Alder Reaction:

A solution of (E)-cyclooct-2-enone (1.0 equiv) in the specified solvent is cooled to -78 °C. The diene (2.0-3.0 equiv) is then added dropwise. The reaction mixture is stirred at -78 °C for the specified time and then allowed to warm to room temperature. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow for Cycloaddition Optimization

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup and Analysis A Mix this compound and Diene in Solvent B Add Lewis Acid (Optional) A->B If catalyzed C Stir at Controlled Temperature B->C D Monitor Progress (TLC, GC-MS) C->D E Quench Reaction D->E F Purify by Chromatography E->F G Characterize Product (NMR, MS) F->G H Determine Yield and d.r. G->H

Caption: A typical workflow for optimizing cycloaddition reactions.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_Reactivity Is Reactivity the Issue? Start->Check_Reactivity Check_Stability Is Starting Material Stable? Check_Reactivity->Check_Stability No Increase_Temp Increase Temperature Check_Reactivity->Increase_Temp Yes Check_Stereo Is Stereoselectivity Low? Check_Stability->Check_Stereo Yes Lower_Temp Decrease Temperature Check_Stability->Lower_Temp No Optimize_Solvent Screen Solvents Check_Stereo->Optimize_Solvent Yes Add_Catalyst Add Lewis Acid Increase_Temp->Add_Catalyst If still low Shorter_Time Reduce Reaction Time Lower_Temp->Shorter_Time Use_Catalyst Use Chiral Lewis Acid Optimize_Solvent->Use_Catalyst

Caption: A decision tree for troubleshooting low product yield.

Identifying common side products in (S,E)-Cyclooct-2-enol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (S,E)-Cyclooct-2-enol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis via Epoxide Rearrangement

Q1: I am attempting to synthesize this compound by rearranging cyclooctene (B146475) oxide, but I am observing multiple unexpected products. What are the likely side products?

A1: The rearrangement of epoxides to allylic alcohols can be accompanied by several side reactions. The most common side products in the synthesis of this compound from cyclooctene oxide are other rearranged products and diols resulting from residual water.

Troubleshooting:

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Trace amounts of water can lead to the formation of cyclooctane-1,2-diol.

  • Choice of Base: The choice of base is critical. Sterically hindered bases, such as lithium diisopropylamide (LDA), are often used to promote the desired elimination reaction over nucleophilic attack.

  • Temperature Control: Maintain careful temperature control. Elevated temperatures can sometimes favor alternative rearrangement pathways.

Table 1: Potential Side Products in Epoxide Rearrangement Synthesis

Side Product Structure Reason for Formation Suggested Mitigation
Cyclooctane-1,2-diolHO-(C₈H₁₄)-OHRing-opening of the epoxide by water.Use anhydrous solvents and reagents.
CyclooctanoneC₈H₁₂OCompeting hydride shift rearrangement.Optimize base and reaction temperature.
Other regioisomeric or stereoisomeric alcoholsC₈H₁₄ONon-selective proton abstraction or rearrangement.Use a well-defined chiral base or catalyst system.

A general workflow for troubleshooting the epoxide rearrangement synthesis is outlined below.

epoxide_rearrangement_troubleshooting start Low yield or multiple products in this compound synthesis via epoxide rearrangement check_diol Check for diol formation (e.g., by NMR, MS) start->check_diol check_ketone Check for ketone formation (e.g., by IR, NMR) start->check_ketone check_isomers Check for other alcohol isomers (e.g., by GC, chiral HPLC) start->check_isomers dry_reagents Ensure anhydrous conditions (dry solvents, fresh reagents). check_diol->dry_reagents Diol detected optimize_base Optimize base (e.g., use a more hindered base like LDA). check_ketone->optimize_base Ketone detected optimize_temp Optimize reaction temperature. check_ketone->optimize_temp Ketone detected chiral_catalyst Use a chiral catalyst or base to improve stereoselectivity. check_isomers->chiral_catalyst Isomers detected

Caption: Troubleshooting workflow for epoxide rearrangement.

Synthesis via Hydroboration-Oxidation of a Diene

Q2: I am using hydroboration-oxidation of cycloocta-1,3-diene (B7949762) to synthesize cyclooct-2-enol, but the yield of the desired (S,E)-isomer is low. What are the potential issues?

A2: The hydroboration-oxidation of dienes can lead to a mixture of regioisomeric and stereoisomeric alcohols. The regioselectivity of the boron addition is a critical factor.

Troubleshooting:

  • Choice of Hydroborating Agent: The steric bulk of the hydroborating agent can significantly influence regioselectivity. Consider using a bulkier reagent like 9-BBN or a chiral borane (B79455) to improve selectivity for the desired allylic alcohol.

  • Reaction Conditions: The reaction temperature and solvent can affect the selectivity. It is advisable to run the reaction at a low temperature.

  • Oxidation Step: Ensure the oxidation step with hydrogen peroxide and a base is carried out effectively to convert the borane intermediate to the alcohol without side reactions.

Table 2: Potential Side Products in Hydroboration-Oxidation Synthesis

Side Product Structure Reason for Formation Suggested Mitigation
Cyclooct-3-enolC₈H₁₄ONon-selective hydroboration at the other double bond.Use a sterically hindered borane to favor the less hindered position.
Saturated diolsC₈H₁₆O₂Hydroboration of both double bonds.Control the stoichiometry of the hydroborating agent (use of 1 equivalent or less).
Other isomeric alcoholsC₈H₁₄OLack of complete regioselectivity.Optimize the hydroborating agent and reaction conditions.

The following diagram illustrates a simplified decision-making process for optimizing the hydroboration-oxidation reaction.

hydroboration_optimization start Low yield of this compound from hydroboration-oxidation analyze_products Analyze product mixture (GC-MS, NMR) start->analyze_products regioisomers Regioisomers (e.g., Cyclooct-3-enol) present analyze_products->regioisomers Multiple alcohol isomers diols Diols present analyze_products->diols Higher molecular weight products use_bulky_borane Use a bulkier hydroborating agent (e.g., 9-BBN). regioisomers->use_bulky_borane control_stoichiometry Carefully control stoichiometry (<= 1 eq. of borane). diols->control_stoichiometry

Caption: Optimization of hydroboration-oxidation.

Experimental Protocols

General Protocol for Rearrangement of Cyclooctene Oxide
  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of a sterically hindered non-nucleophilic base (e.g., lithium diisopropylamide) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) to a cooled (e.g., -78 °C) solution of cyclooctene oxide in the same solvent.

  • Reaction: Stir the reaction mixture at the low temperature for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

  • Quenching: Carefully quench the reaction by the addition of a proton source (e.g., saturated aqueous ammonium (B1175870) chloride solution).

  • Work-up: Allow the mixture to warm to room temperature, and perform an aqueous work-up. Extract the aqueous phase with an appropriate organic solvent (e.g., diethyl ether).

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Note: This is a general protocol and specific conditions such as the choice of base, solvent, temperature, and reaction time should be optimized for the desired stereochemical outcome.

This technical support guide is intended to provide general assistance. Specific experimental outcomes may vary, and further optimization may be required. Always consult relevant literature and safety data sheets before conducting any chemical synthesis.

Technical Support Center: Large-Scale Synthesis of (S,E)-Cyclooct-2-enol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (S,E)-Cyclooct-2-enol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, a molecule that presents challenges inherent in medium-sized ring synthesis and stereocontrol.

Q1: My ring-closing metathesis (RCM) reaction for the cyclooctene (B146475) ring formation is resulting in low yields and significant amounts of oligomeric or polymeric byproducts. What are the likely causes and solutions?

A1: Low yields and polymerization in RCM are common issues when synthesizing medium-sized rings like cyclooctene.[1][2] This is often due to competing intermolecular reactions being more favorable than the desired intramolecular cyclization.[1] Here are the primary causes and troubleshooting steps:

  • Concentration: High concentrations favor intermolecular reactions. The synthesis of medium-sized rings often requires high-dilution conditions to promote intramolecular cyclization.[3][4][5]

    • Solution: Perform the reaction at a lower concentration (e.g., 0.001-0.05 M). A slow addition of the diene precursor to the catalyst solution using a syringe pump can also maintain a low effective concentration.

  • Catalyst Activity and Loading: The choice and amount of catalyst are critical. Catalyst decomposition or insufficient loading can lead to incomplete reaction. Conversely, high loading can sometimes promote side reactions.[5]

    • Solution: Screen different Grubbs-type or Schrock catalysts for optimal performance. Ensure the catalyst is fresh and handled under an inert atmosphere. Optimize catalyst loading; sometimes, a lower loading with a longer reaction time or portion-wise addition of the catalyst can improve yields.[4]

  • Solvent and Temperature: The solvent and temperature can significantly impact catalyst stability and reaction kinetics.

    • Solution: Use a degassed, anhydrous solvent (e.g., toluene (B28343) or dichloromethane) to prevent catalyst deactivation.[4] Optimize the reaction temperature; while higher temperatures can increase the reaction rate, they may also lead to faster catalyst decomposition.[4]

  • Ethylene (B1197577) Removal: The ethylene byproduct of RCM can inhibit the catalyst.[4][5]

    • Solution: On a large scale, continuously removing ethylene by sparging with an inert gas (e.g., nitrogen or argon) can drive the reaction to completion.[4][5]

Q2: I am struggling with achieving the desired (E)-selectivity for the double bond in the cyclooctene ring. What factors influence the E/Z selectivity in RCM?

A2: The E/Z selectivity in RCM for medium-sized rings can be challenging to control. While the E-isomer is often thermodynamically favored, kinetic factors and catalyst choice play a significant role.

  • Catalyst Choice: Different generations and types of RCM catalysts exhibit varying selectivities.

    • Solution: Ruthenium-based catalysts, particularly second and third-generation Grubbs catalysts, are known to favor the E-isomer in many cases. However, some specific catalysts may favor the Z-isomer.[6] It is advisable to screen a variety of catalysts.

  • Reaction Conditions: Temperature and reaction time can influence the E/Z ratio.

    • Solution: Prolonged reaction times at elevated temperatures can sometimes lead to isomerization towards the more thermodynamically stable isomer. Monitor the E/Z ratio over time to find the optimal reaction duration.

  • Substrate Structure: The structure of the diene precursor can impose steric constraints that favor one isomer over the other.

    • Solution: While difficult to change late in a synthesis, consider if modifications to the precursor's protecting groups or side chains could influence the transition state of the cyclization to favor the desired E-isomer.

Q3: The stereoselective introduction of the (S)-hydroxyl group is proving difficult, resulting in a racemic or diastereomeric mixture. How can I improve the enantioselectivity?

A3: Achieving high enantioselectivity for the allylic alcohol can be accomplished through several methods, each with its own set of challenges.

  • Asymmetric Reduction of a Ketone: If synthesizing the alcohol from the corresponding enone (cyclooct-2-enone), the choice of reducing agent and chiral catalyst is crucial.

    • Solution: Employ well-established asymmetric reduction methods such as the Corey-Bakshi-Shibata (CBS) reduction or Noyori's asymmetric hydrogenation.[7] Screen different chiral ligands and catalysts to optimize for your specific substrate.

  • Kinetic Resolution: If starting with a racemic mixture of the alcohol, a kinetic resolution can be employed to selectively react one enantiomer, leaving the desired (S)-enantiomer behind.

    • Solution: Use an enzymatic acylation (e.g., with a lipase) or a Sharpless asymmetric epoxidation. The efficiency will depend on the selectivity of the enzyme or catalyst for one enantiomer.

  • Chiral Auxiliary-Directed Synthesis: Incorporating a chiral auxiliary into the precursor can direct the stereochemistry of subsequent reactions.

    • Solution: While this requires more synthetic steps, it can be a robust method for establishing the desired stereocenter. The auxiliary is removed in a later step.

Q4: Purification of the final this compound product is challenging due to the presence of closely-related impurities. What are the recommended purification strategies?

A4: The purification of medium-sized ring compounds can be non-trivial due to their often similar polarities to byproducts.[8]

  • Chromatography: Column chromatography is a standard method, but optimization is key.[8]

    • Solution: Screen different solvent systems (eluents) and stationary phases (e.g., silica (B1680970) gel, alumina). High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) on a preparative scale may be necessary for difficult separations.

  • Crystallization: If the product is a solid or can be derivatized to form a crystalline solid, crystallization can be a highly effective purification method.[8]

    • Solution: Experiment with different solvents and solvent mixtures to induce crystallization. Techniques like fractional crystallization can separate compounds with different solubilities.[8]

  • Distillation: If the product is a liquid with a sufficiently different boiling point from the impurities, distillation under reduced pressure can be effective.

  • Derivatization: Temporarily converting the alcohol to a derivative (e.g., an ester or silyl (B83357) ether) can alter its physical properties, potentially making separation easier. The protecting group is then removed after purification.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing the eight-membered ring of cyclooctenol?

A1: The construction of medium-sized rings like cyclooctene is a known synthetic challenge.[2][9][10] Common strategies include:

  • Ring-Closing Metathesis (RCM): This is a powerful and widely used method for forming cyclic alkenes from acyclic dienes.[6]

  • Ring Expansion Reactions: These methods involve expanding a smaller, more easily formed ring (e.g., a five or six-membered ring) to the desired eight-membered ring.[2][10][11]

  • Direct Cyclization Methods: While often challenging for medium-sized rings due to unfavorable entropic and enthalpic factors, methods like intramolecular alkylation or acylation can sometimes be employed.[1]

Q2: Why is the synthesis of medium-sized rings like cyclooctene particularly challenging?

A2: The synthesis of medium-sized rings (8-11 members) is difficult due to a combination of factors:[1]

  • Unfavorable Entropy: The long, flexible acyclic precursor has many possible conformations, making it entropically unfavorable for the two reactive ends to come into close proximity for cyclization.[1]

  • Transannular Strain: Once the ring is formed, steric hindrance between atoms across the ring (transannular strain) can destabilize the molecule.[1]

  • Competing Intermolecular Reactions: It is often more likely for the reactive end of one molecule to react with another molecule, leading to dimerization or polymerization, especially at higher concentrations.[1]

Q3: Are there any specific safety precautions to consider during the large-scale synthesis of this compound?

A3: Yes, several safety precautions should be taken:

  • Inert Atmosphere: Many of the catalysts and reagents used in organometallic reactions (like RCM and asymmetric reductions) are air and moisture sensitive. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques (e.g., Schlenk lines or glove boxes).

  • Solvent Handling: Large volumes of organic solvents are often used. Ensure proper ventilation and grounding of equipment to prevent static discharge. Use appropriate personal protective equipment (PPE).

  • Reagent Handling: Some reagents, such as strong bases (e.g., butyllithium) or pyrophoric materials, require careful handling and quenching procedures.

  • Pressure Build-up: RCM reactions produce ethylene gas, which can lead to pressure build-up in a closed system. Ensure adequate venting.[4]

Quantitative Data Summary

Table 1: Representative Yields for Ring-Closing Metathesis to Form Medium-Sized Rings

Ring SizeCatalystConcentration (M)Yield (%)Reference
81st Gen GrubbsStoichiometric26[6]
13Not SpecifiedNot Specified67[6]
15Grubbs II~0.007High[3][4]

Table 2: Catalyst Loading and E/Z Selectivity in RCM

CatalystLoading (mol%)E/Z RatioNotesReference
Grubbs-type0.25 - 0.7Not SpecifiedLower loading can reduce dimeric impurities.[5]
1st Gen GrubbsStoichiometricE isomer favoredFor an 8-membered ring.[6]
Not SpecifiedNot SpecifiedZ isomer favoredFor a 13-membered ring.[6]

Experimental Protocols

Protocol 1: General Procedure for Ring-Closing Metathesis (RCM) for an 8-Membered Ring

This protocol is a general guideline and should be optimized for the specific substrate.

  • Preparation: An oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a degassed, anhydrous solvent (e.g., toluene).

  • Catalyst Addition: The RCM catalyst (e.g., Grubbs II catalyst, 1-5 mol%) is added to the solvent under a positive pressure of nitrogen.

  • Substrate Addition: The acyclic diene precursor is dissolved in the same degassed solvent to a concentration of approximately 0.01 M. This solution is then added dropwise to the catalyst solution over several hours using the dropping funnel.

  • Reaction: The reaction mixture is heated to a specified temperature (e.g., 80 °C) and stirred for a period of 2-24 hours. During this time, a gentle stream of nitrogen is passed through the solution to help remove the ethylene byproduct.[4]

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Upon completion, the reaction is cooled to room temperature and quenched by the addition of a catalyst scavenger (e.g., ethyl vinyl ether or triphenylphosphine).

  • Workup: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Protocol 2: General Procedure for Asymmetric Reduction of Cyclooct-2-enone

This protocol is based on the principles of the Corey-Bakshi-Shibata (CBS) reduction.

  • Catalyst Preparation: An oven-dried flask is charged with the CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 5-10 mol%) under a nitrogen atmosphere. Anhydrous tetrahydrofuran (B95107) (THF) is added, and the solution is cooled to -78 °C.

  • Borane Addition: A solution of borane-dimethyl sulfide (B99878) complex (BH3·SMe2, 1.0-1.5 equivalents) in THF is added slowly to the catalyst solution.

  • Substrate Addition: A solution of cyclooct-2-enone (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.

  • Reaction: The reaction is stirred at -78 °C for several hours, and the progress is monitored by TLC.

  • Quenching: The reaction is quenched by the slow addition of methanol, followed by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield the enantiomerically enriched this compound.

Visualizations

experimental_workflow cluster_rcm Ring-Closing Metathesis cluster_reduction Asymmetric Reduction start_rcm Acyclic Diene Precursor catalyst Grubbs Catalyst (Toluene, 80°C) start_rcm->catalyst Slow Addition rcm_reaction RCM Reaction (High Dilution) catalyst->rcm_reaction cyclooctene Cyclooctene Ring rcm_reaction->cyclooctene Ethylene Removal enone Cyclooct-2-enone cyclooctene->enone Oxidation cbs_catalyst CBS Catalyst (BH3, THF, -78°C) enone->cbs_catalyst reduction Asymmetric Reduction cbs_catalyst->reduction final_product This compound reduction->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low RCM Yield? conc Is Concentration > 0.05M? start->conc Check catalyst Is Catalyst Fresh/Active? conc->catalyst No sol_conc Decrease Concentration (Slow Addition) conc->sol_conc Yes ethylene Is Ethylene Being Removed? catalyst->ethylene Yes sol_catalyst Use Fresh Catalyst (Optimize Loading) catalyst->sol_catalyst No sol_ethylene Sparge with N2/Ar ethylene->sol_ethylene No success Improved Yield ethylene->success Yes sol_conc->success sol_catalyst->success sol_ethylene->success

Caption: Troubleshooting logic for low RCM yield.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the recommended storage conditions, stability, and handling of trans-cyclooctenols (TCOs). It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for trans-cyclooctenols?

A1: For optimal stability, trans-cyclooctenols should be stored under specific conditions to prevent degradation.[1] For short-term storage (days to weeks), a dry, dark environment at 0 - 4 °C is recommended.[1] For long-term storage (months to years), it is best to store them at -20 °C.[1] Some derivatives, like Cy5 trans-cyclooctene (B1233481), should be frozen at temperatures below -15 °C and protected from light.[2]

Q2: What is the primary degradation pathway for trans-cyclooctenols?

A2: The main degradation pathway for trans-cyclooctenols is isomerization to their corresponding cis-cyclooctene isomers.[3] This isomerization renders the molecule unreactive in the desired bioorthogonal reactions with tetrazines. This process can be catalyzed by various factors, including exposure to thiols and copper-containing serum proteins.[4][5]

Q3: How stable are trans-cyclooctenols in solution?

A3: The stability of trans-cyclooctenols in solution is generally higher than when stored neat, especially when kept in a freezer.[3] However, the choice of solvent and the presence of other reagents can significantly impact their stability. For instance, some derivatives have shown good stability in aqueous solutions at room temperature with no decomposition observed.[6] For example, d-TCO derivatives have shown no degradation or isomerization in phosphate-buffered D₂O for up to 14 days.[6]

Q4: Are there ways to enhance the stability of highly reactive trans-cyclooctenols?

A4: Yes, the stability of highly strained and reactive trans-cyclooctenols can be enhanced. One method is the use of radical inhibitors like Trolox, which can suppress isomerization in the presence of high thiol concentrations.[3] Another effective method is the complexation with silver(I) nitrate. These silver complexes are stable for long-term storage and the trans-cyclooctenol can be readily liberated when needed by the addition of a salt like NaCl.[3]

Troubleshooting Guide

Problem Possible Cause Solution
No or poor labeling of the target molecule. Isomerization of trans-cyclooctenol to the inactive cis-isomer.- Ensure proper storage conditions were maintained. - Perform a purity check of the trans-cyclooctenol reagent using ¹H NMR. - For future experiments, consider using more stable derivatives like d-TCO or stabilizing the TCO with silver(I) nitrate.
Hydrolysis of NHS ester (if using an NHS-ester functionalized TCO).- Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation. - Use high-quality, anhydrous solvents like DMSO or DMF for reconstitution.
Presence of amine-containing contaminants in the reaction buffer.- Use amine-free buffers (e.g., PBS). Avoid buffers like Tris unless it is used as a quenching agent.
High background signal or non-specific labeling. "Off-target" labeling with highly reactive TCO derivatives.- Optimize the concentration of the TCO reagent; use the lowest effective concentration. - Consider using a less reactive TCO derivative if the reaction kinetics are still sufficient for your application.
Contamination of the TCO reagent.- Purify the TCO reagent before use.
Variability in reaction rates between experiments. Inconsistent storage and handling of the TCO reagent.- Strictly adhere to the recommended storage and handling protocols. - Prepare fresh solutions of the TCO reagent for each experiment whenever possible.
Differences in experimental conditions (temperature, pH, buffer composition).- Standardize all experimental parameters to ensure reproducibility.

Quantitative Data Summary

The stability of various trans-cyclooctene derivatives under different conditions is summarized below.

DerivativeConditionTimeDegradation/IsomerizationReference
d-TCO Aqueous solution, room temperature-No decomposition observed[6]
d-TCO Phosphate-buffered D₂O14 daysNo degradation or isomerization[6]
d-TCO Human serum, room temperature4 days>97% remained as trans-isomer[6]
s-TCO Neat, open flask, 30 °C3 days98% degradation[3]
s-TCO•AgNO₃ Neat, open flask, 30 °C3 days≥95% purity maintained[3]
s-TCO 30 mM in D₂O-PBS with 30 mM mercaptoethanol18.5 hours100% isomerization to cis-isomer[3]
s-TCO with Trolox 30 mM in D₂O-PBS with 30 mM mercaptoethanol-Isomerization completely suppressed[3]
oxoTCO Neat, open flask, 30 °C3 days37% degradation[3]

Experimental Protocols

Protocol 1: Assessment of trans-Cyclooctenol Isomerization by ¹H NMR

This protocol outlines the methodology to determine the purity and extent of isomerization of a trans-cyclooctenol sample.

Materials:

  • trans-Cyclooctenol sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • Internal standard (optional, e.g., mesitylene)

  • NMR spectrometer

Procedure:

  • Accurately weigh a known amount of the trans-cyclooctenol sample and dissolve it in a deuterated solvent. If using an internal standard, add a known amount to the solution.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum of the sample.

  • Identify the characteristic signals for the vinylic protons of the trans- and cis-isomers. The trans-isomer typically shows signals around 5.5-5.8 ppm, while the cis-isomer signals appear at slightly different chemical shifts.

  • Integrate the signals corresponding to the vinylic protons of both isomers.

  • Calculate the percentage of isomerization using the following formula: % Isomerization = [Integral of cis-isomer / (Integral of trans-isomer + Integral of cis-isomer)] x 100

Visualizations

experimental_workflow Experimental Workflow: Protein Labeling with TCO-Tetrazine Ligation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein Target Protein conjugation Conjugation of TCO to Protein protein->conjugation tco_reagent TCO Reagent tco_reagent->conjugation tetrazine_probe Tetrazine Probe ligation Bioorthogonal Ligation tetrazine_probe->ligation purification Purification conjugation->purification Removal of excess TCO characterization Characterization (e.g., SDS-PAGE, MS) ligation->characterization purification->ligation

Caption: Workflow for site-specific protein labeling using TCO-tetrazine ligation.

stability_factors Factors Affecting trans-Cyclooctenol Stability cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors TCO trans-Cyclooctenol (Active) cis_TCO cis-Cyclooctenol (Inactive) TCO->cis_TCO Isomerization Degradation Other Degradation Products TCO->Degradation Thiols Thiols Thiols->cis_TCO Copper Copper Proteins Copper->cis_TCO High_Temp High Temperature High_Temp->cis_TCO Light Light Light->Degradation Neat Neat Storage Neat->Degradation Low_Temp Low Temperature (-20°C) Low_Temp->TCO Stabilizes Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->TCO Stabilizes Silver Silver (I) Complexation Silver->TCO Stabilizes Inhibitors Radical Inhibitors Inhibitors->TCO Stabilizes Solution Storage in Solution Solution->TCO Stabilizes

Caption: Factors influencing the stability of trans-cyclooctenols.

References

Methods to prevent racemization of chiral allylic alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the racemization of chiral allylic alcohols during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My chiral allylic alcohol is losing enantiomeric purity. What are the common causes?

Several factors can contribute to the racemization of chiral allylic alcohols. The most common culprits include:

  • Acidic or Basic Conditions: Both strong acids and bases can catalyze racemization.[1] Acids can protonate the hydroxyl group, leading to the formation of a resonance-stabilized allylic carbocation, which is planar and can be attacked by a nucleophile from either face, resulting in a racemic mixture. Bases can deprotonate the alcohol, and in some cases, may facilitate isomerization or other side reactions that lead to racemization.

  • Presence of Transition Metal Catalysts: Residual transition metals from previous synthetic steps can catalyze racemization, particularly in the presence of basic additives.[1] These metals can form π-allyl complexes, which can undergo dynamic exchange processes leading to a loss of stereochemical integrity.

  • Elevated Temperatures: Higher reaction or storage temperatures can provide the necessary activation energy for racemization to occur, especially if trace amounts of acids, bases, or metal catalysts are present.[1]

  • Reaction and Work-up Conditions: The conditions used during a reaction or the subsequent work-up can inadvertently lead to racemization.[1] Prolonged reaction times or harsh work-up procedures increase the risk.

Q2: How can I prevent racemization caused by acidic or basic conditions?

To minimize racemization under acidic or basic conditions, consider the following strategies:

  • Use Mild Conditions: Whenever possible, opt for mild acidic or basic reagents and reaction conditions.[1]

  • Neutralize and Buffer: After a reaction, ensure that any acidic or basic residues are completely neutralized. Buffering the reaction mixture can also help maintain a neutral pH.

  • Low Temperatures: Running reactions at lower temperatures can significantly reduce the rate of racemization.[1]

  • Protecting Groups: Protecting the hydroxyl group of the allylic alcohol can prevent it from participating in acid or base-catalyzed racemization pathways.

Q3: I suspect residual transition metal catalysts are causing racemization. How can I address this?

Thorough removal of transition metal catalysts is crucial for preserving the enantiomeric purity of your chiral allylic alcohol.

  • Purification: Employ rigorous purification techniques such as column chromatography, recrystallization, or treatment with chelating agents to remove all traces of metal catalysts.[1]

  • Catalyst Selection: In future steps, consider using catalysts that are easily removed or are less prone to causing racemization.

Q4: What are the best practices for storing chiral allylic alcohols to prevent racemization?

Proper storage is essential for maintaining the long-term enantiopurity of your compound.

  • Low Temperatures: Store chiral allylic alcohols at low temperatures, such as in a refrigerator or freezer, to minimize thermal decomposition and racemization.[1]

  • Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes lead to degradation and racemization.

  • Protection from Light: Some compounds are light-sensitive. Storing them in amber vials or in the dark can prevent photochemical reactions that might lead to racemization.[1]

Q5: Can protecting the hydroxyl group prevent racemization?

Yes, protecting the hydroxyl group is an effective strategy to prevent racemization. The protecting group masks the alcohol functionality, preventing it from participating in reactions that could lead to the formation of a planar intermediate and subsequent loss of stereochemistry. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS), benzyl (B1604629) ethers, and esters. The choice of protecting group will depend on the specific reaction conditions you plan to use in subsequent steps.

Quantitative Data Summary

The following table summarizes the enantiomeric excess (ee) of chiral allylic alcohols or their products under different conditions, highlighting methods to prevent racemization.

Method/ConditionSubstrateProductEnantiomeric Excess (ee)Reference
Base-Catalyzed Stereospecific IsomerizationChiral Allylic AlcoholsChiral KetonesUp to 97%[2]
Asymmetric Reduction (CBS Reduction)1-Phenylhexan-3-one(R)-1-Phenylhexan-3-ol>95%[1]
Enantioselective IsomerizationPrimary Allylic AlcoholsChiral Aldehydesat least 99%[3]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reduction of an Allylic Ketone using Corey-Bakshi-Shibata (CBS) Reduction[1]

This protocol provides a general method for the enantioselective reduction of a ketone to a chiral allylic alcohol, a common way to synthesize these compounds with high enantiopurity.

Materials:

  • Allylic Ketone (e.g., 1-phenylhexan-3-one)

  • (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane (B79455) dimethyl sulfide (B99878) complex (BH3·SMe2)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.).

  • Cool the flask to 0°C and slowly add the borane dimethyl sulfide complex (0.6 eq.). Stir for 10 minutes at 0°C.

  • Cool the mixture to -20°C.

  • In a separate flask, dissolve the allylic ketone (1.0 eq.) in anhydrous THF.

  • Slowly add the solution of the ketone to the catalyst mixture at -20°C over a period of 30 minutes.

  • Stir the reaction mixture at -20°C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -20°C.

  • Allow the mixture to warm to room temperature.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Base-Catalyzed Stereospecific Isomerization of a Chiral Allylic Alcohol[2]

This protocol describes a metal-free method for the stereospecific isomerization of a chiral allylic alcohol to a chiral ketone, demonstrating a way to transfer chirality without racemization.

Materials:

  • Chiral Allylic Alcohol

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

  • Toluene (B28343)

  • Deionized Water

  • Diethyl ether (Et2O)

Procedure:

  • In a pressure tube, charge the chiral allylic alcohol (1.0 eq.) and TBD (0.1 eq.).

  • Add toluene to the pressure tube.

  • Seal the tube and heat the reaction mixture at 60°C overnight.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding deionized water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and remove the solvent under reduced pressure to yield the chiral ketone product.

  • Further purification can be performed by column chromatography if necessary.

Visualizations

RacemizationMechanism cluster_acid Acid-Catalyzed Racemization cluster_base Base-Catalyzed Racemization Chiral Allylic Alcohol_A Chiral Allylic Alcohol (R) Protonated Alcohol_A Protonated Alcohol Chiral Allylic Alcohol_A->Protonated Alcohol_A + H+ Allylic Carbocation Planar Allylic Carbocation Protonated Alcohol_A->Allylic Carbocation - H2O Racemic Mixture_A Racemic Mixture of Alcohols Allylic Carbocation->Racemic Mixture_A + H2O Chiral Allylic Alcohol_B Chiral Allylic Alcohol (R) Alkoxide Alkoxide Chiral Allylic Alcohol_B->Alkoxide + Base Enolate Planar Enolate (via isomerization) Alkoxide->Enolate Rearrangement Racemic Mixture_B Racemic Mixture of Alcohols Enolate->Racemic Mixture_B + H+

Caption: Mechanisms of acid and base-catalyzed racemization of chiral allylic alcohols.

ProtectionWorkflow Start Start: Chiral Allylic Alcohol Protection Protection of -OH group Start->Protection Reaction Perform Desired Reaction Protection->Reaction Deprotection Deprotection of -OH group Reaction->Deprotection End End: Chiral Product (Racemization Prevented) Deprotection->End

Caption: Experimental workflow for preventing racemization using a protecting group strategy.

StereospecificIsomerization Chiral_Alcohol Chiral Allylic Alcohol Ion_Pair Intimate Ion Pair (Chirality Maintained) Chiral_Alcohol->Ion_Pair + Base Base Base Base->Ion_Pair Chiral_Ketone Chiral Ketone Ion_Pair->Chiral_Ketone Proton Transfer

Caption: Stereospecific isomerization via an intimate ion pair to prevent racemization.

References

Troubleshooting low yields in the photoisomerization of cyclooctenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the photoisomerization of cyclooctenols, specifically focusing on improving low reaction yields.

Troubleshooting Guide

This guide addresses common issues encountered during the photoisomerization of cyclooctenols in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?

Answer: Low yields in the photoisomerization of cyclooctenols can stem from several factors. The most critical to investigate are:

  • Sub-optimal Reaction Conditions: The choice between a single-phase and a two-phase reaction system can significantly impact the equilibrium and final yield.

  • High Substrate Concentration: Increased concentrations of cyclooctenol can promote side reactions, such as polymerization, which consume the starting material and reduce the yield of the desired isomer.[1]

  • Inefficient Product Removal: The photoisomerization is a reversible process. The accumulation of the trans-isomer product can shift the equilibrium back towards the cis-isomer, limiting the overall conversion.

  • Inappropriate Sensitizer (B1316253) or Solvent: The choice of sensitizer and solvent is crucial for efficient energy transfer and reaction kinetics.

  • Photodegradation: Prolonged exposure to UV light can lead to the degradation of the product or sensitizer.

Question 2: I am running the reaction in a single organic solvent and observing low conversion. How can I improve this?

Answer: A significant improvement in yield can often be achieved by switching from a single-phase to a two-phase system.[1] This method involves using a nonpolar organic solvent (e.g., cyclohexane) for the cyclooctenol and sensitizer, and an aqueous phase containing silver nitrate (B79036) (AgNO₃). The silver ions in the aqueous phase selectively form a complex with the trans-cyclooctenol, effectively removing it from the organic phase and driving the reaction equilibrium towards the product.[1] This continuous extraction minimizes side reactions by keeping the substrate concentration in the irradiated organic phase low.[1]

Question 3: My yield has not improved significantly even after optimizing reaction time. What could be the issue?

Answer: If optimizing the reaction time does not improve the yield, it is likely that the reaction is reaching a photostationary state at a low conversion rate. This can be due to:

  • Side Reactions: At higher concentrations, the rate of side reactions can become comparable to or even exceed the rate of isomerization.[1] Consider reducing the initial concentration of the cyclooctenol. In single-phase systems, this may require using larger volumes of solvent.[1]

  • Product Re-isomerization: The produced trans-isomer can absorb light and isomerize back to the cis-form. Implementing an in-situ product removal strategy is highly recommended. A common method involves continuously circulating the reaction mixture through a chromatography column containing silica (B1680970) gel impregnated with silver nitrate.[1][2][3] The silver nitrate selectively retains the trans-isomer, while the cis-isomer is recycled back to the reactor.[1][3]

Question 4: What are the recommended sensitizers and solvents for this reaction?

Answer:

  • Sensitizers: Ethyl benzoate (B1203000) is a commonly used and effective sensitizer for the photoisomerization of cyclooctenols.[1] For enantioselective photoisomerization, chiral aromatic esters have been shown to be optimal.[4] The sensitizer's role is to absorb light and efficiently transfer the energy to the cyclooctenol, initiating the isomerization.[5][6]

  • Solvents: Nonpolar aprotic solvents are generally preferred. Cyclohexane (B81311) is a widely used solvent for this reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical wavelength of UV light used for the photoisomerization of cyclooctenols?

A1: The photoisomerization is typically carried out using UV light with a wavelength of 254 nm.[3][4]

Q2: Are there any known side reactions that I should be aware of?

A2: Yes, the primary side reactions include polymerization of the cyclooctenol and interactions with radicals that may form due to photodestruction.[1] These side reactions are more prevalent at higher substrate concentrations.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them using techniques such as ¹H-NMR or gas chromatography (GC) to determine the ratio of cis- to trans-isomers.[1][2]

Q4: Can I use this method for other cyclooctene (B146475) derivatives?

A4: The principles of using a two-phase system or in-situ product removal with silver nitrate are applicable to other cyclooctene derivatives to drive the photoisomerization equilibrium towards the trans-isomer.[1]

Data Presentation

Table 1: Comparison of Yields in Single-Phase vs. Two-Phase Systems for (Z)-cyclooct-4-enol Photoisomerization

Reaction SystemSubstrate ConcentrationReported Yield of (E)-isomerReference
Single-Phase (Cyclohexane)~0.1 M25%[1]
Two-Phase (Cyclohexane/Water with AgNO₃)~0.074 M (initial overall)33%[1]

Table 2: Reported Conversion with In-situ Product Removal

Reaction SystemMethodTimeConversion to trans-isomerReference
Micro-flow reactor with recycleAdsorption on AgNO₃/SiO₂3 hours90%[2][7]
Batch reactor with recirculationAdsorption on AgNO₃/SiO₂12 hours66%[3]

Experimental Protocols

1. Protocol for Two-Phase Photoisomerization of (Z)-cyclooct-4-enol

This protocol is based on the simplified procedure described by Stanimirov et al.[1]

  • Materials:

    • (Z)-cyclooct-4-enol

    • Cyclohexane

    • Ethyl benzoate (sensitizer)

    • Silver nitrate (AgNO₃)

    • Deionized water

    • Photochemical reactor with a UV lamp (e.g., 254 nm)

  • Procedure:

    • Prepare the organic phase by dissolving (Z)-cyclooct-4-enol and ethyl benzoate in cyclohexane. A typical concentration for the cyclooctenol is around 0.074 M.[1] The amount of sensitizer should be adjusted to achieve an optimal optical density at the irradiation wavelength.

    • Prepare the aqueous phase by dissolving silver nitrate in deionized water.

    • Combine the organic and aqueous phases in the photochemical reactor. A typical volume ratio is 10:1 cyclohexane to water.[1]

    • Irradiate the two-phase system with a UV lamp while stirring vigorously to ensure efficient mixing between the two phases.

    • Monitor the reaction progress by analyzing samples from the organic phase.

    • After the reaction, separate the two phases. The trans-cyclooct-4-enol can be recovered from the aqueous phase by adding ammonium (B1175870) hydroxide (B78521) to break the silver complex, followed by extraction with an organic solvent.[1]

2. Protocol for Photoisomerization with In-situ Product Removal

This protocol is a generalized procedure based on methods involving continuous removal of the trans-isomer.[1][3]

  • Materials:

    • (Z)-cyclooct-4-enol

    • Anhydrous nonpolar solvent (e.g., heptane (B126788) or cyclohexane)

    • Sensitizer (e.g., ethyl benzoate)

    • Silica gel

    • Silver nitrate (AgNO₃)

    • Photochemical reactor with a UV lamp

    • Chromatography column

    • Peristaltic pump

  • Procedure:

    • Prepare the AgNO₃-impregnated silica gel by dissolving AgNO₃ in a suitable solvent (e.g., water or methanol), mixing it with silica gel, and then evaporating the solvent.

    • Pack a chromatography column with the prepared AgNO₃-impregnated silica gel.

    • Prepare a solution of (Z)-cyclooct-4-enol and the sensitizer in the chosen organic solvent and place it in the photochemical reactor.

    • Connect the outlet of the reactor to the top of the chromatography column and the outlet of the column back to the reactor using a peristaltic pump to create a closed-loop system.

    • Start the UV irradiation and the circulation of the reaction mixture through the column. The trans-isomer will be selectively retained on the column, while the cis-isomer is returned to the reactor.

    • Continue the process until the desired conversion is achieved (monitored by analyzing the solution in the reactor).

    • To recover the trans-isomer, elute the column with a solution of ammonia (B1221849) or an appropriate complexing agent to release the product from the silver ions, followed by extraction and purification.

Visualizations

Troubleshooting_Low_Yields Start Low Yield Observed Q1 Check Reaction System Start->Q1 Q2 Check Concentration Q1->Q2 Two-Phase? Sol1 Switch to Two-Phase System (e.g., Cyclohexane/AgNO3(aq)) Q1->Sol1 Single-Phase? Q3 Evaluate Product Removal Q2->Q3 Low? Sol2 Reduce Substrate Concentration Q2->Sol2 High? Sol3 Implement In-situ Product Removal Q3->Sol3 Inefficient? End Improved Yield Q3->End Efficient? Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting flowchart for low yields.

Experimental_Workflow_Two_Phase cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Prep_Org Prepare Organic Phase: (Z)-cyclooctenol + Sensitizer in Cyclohexane Combine Combine Phases in Reactor Prep_Org->Combine Prep_Aq Prepare Aqueous Phase: AgNO3 in Water Prep_Aq->Combine Irradiate Irradiate with UV Light + Vigorous Stirring Combine->Irradiate Separate Separate Phases Irradiate->Separate Extract Recover (E)-isomer from Aqueous Phase Separate->Extract

Caption: Workflow for two-phase photoisomerization.

Experimental_Workflow_InSitu_Removal Reactor Photochemical Reactor ((Z)-cyclooctenol + Sensitizer) Pump Peristaltic Pump Reactor->Pump Reaction Mixture Out Column Chromatography Column (AgNO3-impregnated Silica Gel) Product (E)-isomer Retained on Column Column->Product Recycle (Z)-isomer Recycled Column->Recycle Pump->Column Recycle->Reactor Return to Reactor

Caption: Workflow for in-situ product removal.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining the Enantiomeric Purity of (S,E)-Cyclooct-2-enol

Author: BenchChem Technical Support Team. Date: December 2025

Methodology Comparison

The primary methods for chiral separations include Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Chiral Supercritical Fluid Chromatography (SFC). The choice of method often depends on the volatility of the analyte, the required resolution, and available instrumentation. For a moderately volatile compound like Cyclooct-2-enol, both GC and HPLC are viable options. SFC offers a "greener" alternative with potentially faster analysis times.[1][2]

Table 1: Comparison of Proposed Analytical Methods

FeatureChiral Gas Chromatography (Direct)Chiral Gas Chromatography (with Derivatization)Chiral High-Performance Liquid Chromatography (Direct)
Principle Separation of enantiomers on a chiral stationary phase based on differences in volatility and interaction.Chemical modification of the alcohol to a less polar and more volatile derivative, followed by separation on a chiral GC column.[3][4][5]Separation of enantiomers on a chiral stationary phase based on differential interactions in a liquid mobile phase.[6][7]
Sample Preparation Direct injection of a diluted sample.Derivatization step required (e.g., acetylation).[3][4][5]Dissolving the sample in the mobile phase.
Typical Stationary Phase Modified cyclodextrins (e.g., Chirasil-DEX CB).[3][8]Modified cyclodextrins (e.g., Chirasil-DEX CB).[3][8]Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H).[2][9]
Expected Resolution (R_s) > 1.5> 2.0> 1.5
Analysis Time 15-30 min20-40 min (including derivatization)10-25 min
Advantages Simple sample preparation.Potentially higher resolution and better peak shape.[3] Applicable to a wider range of chiral alcohols.Broad applicability, wide variety of chiral stationary phases available.[6][7]
Disadvantages May have lower resolution for some compounds.Additional sample preparation step, potential for side reactions or incomplete derivatization.Higher solvent consumption compared to GC.

Experimental Protocols

The following are detailed, proposed experimental protocols for the determination of the enantiomeric purity of (S,E)-Cyclooct-2-enol.

Protocol 1: Chiral Gas Chromatography (Direct Analysis)

This method is suitable for the direct analysis of this compound without derivatization.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Chiral Capillary Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or similar modified cyclodextrin-based column.[3][8]

Chromatographic Conditions:

  • Carrier Gas: Hydrogen or Helium

  • Inlet Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program: 80 °C (hold for 1 min), ramp to 150 °C at 2 °C/min, hold for 5 min.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of 1 mg/mL.

  • Further dilute the stock solution to approximately 100 µg/mL with the same solvent before injection.

Protocol 2: Chiral Gas Chromatography with Derivatization

Derivatization to the corresponding acetate (B1210297) ester can improve chromatographic performance.[3]

Derivatization Procedure (Acetylation):

  • To 1 mg of this compound in a vial, add 0.5 mL of pyridine (B92270) and 0.5 mL of acetic anhydride.

  • Seal the vial and heat at 60 °C for 1 hour.

  • Cool the mixture to room temperature.

  • Evaporate the excess reagents under a stream of nitrogen.

  • Redissolve the residue in 1 mL of dichloromethane for GC analysis.

Instrumentation and Chromatographic Conditions:

  • Use the same instrumentation and a similar column as in Protocol 1.

  • The oven temperature program may need to be adjusted based on the volatility of the acetate derivative. A starting point could be: 100 °C (hold for 1 min), ramp to 180 °C at 5 °C/min, hold for 5 min.

Protocol 3: Chiral High-Performance Liquid Chromatography (Direct Analysis)

Direct analysis using a polysaccharide-based chiral stationary phase is a powerful method for enantiomeric separation.[2][9]

Instrumentation:

  • HPLC system with UV detector

  • Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or Chiralcel OD-H (250 x 4.6 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The ratio may need to be optimized for best resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm (as cyclooctenol has a weak chromophore, detection at lower wavelengths is necessary).

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Further dilute as necessary to obtain a suitable detector response.

Workflow and Data Visualization

The general workflow for determining the enantiomeric purity of a chiral compound is depicted below.

Enantiomeric_Purity_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Processing Sample Chiral Analyte (this compound) Dilution Dilution Sample->Dilution Direct Analysis Derivatization Derivatization (Optional) Sample->Derivatization Indirect Analysis Chromatography Chiral GC / HPLC / SFC Dilution->Chromatography Derivatization->Chromatography Detection Detection (e.g., FID, UV) Chromatography->Detection Integration Peak Integration Detection->Integration Calculation Enantiomeric Purity (%ee) Calculation Integration->Calculation

References

A Comparative Guide to Strained Alkenes in Click Chemistry: Focus on (S,E)-Cyclooct-2-enol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of bioorthogonal chemistry, the choice of reagents for "click" reactions is critical for the successful labeling, tracking, and modification of biomolecules. The inverse-electron-demand Diels-Alder (IEDDA) reaction between strained alkenes and tetrazines has emerged as a particularly powerful tool due to its exceptionally fast kinetics and biocompatibility. This guide provides a comparative overview of (S,E)-Cyclooct-2-enol and other commonly used strained alkenes, with a focus on their reactivity, supported by experimental data and detailed protocols.

Introduction to Strained Alkenes in Click Chemistry

Strained alkenes are a class of dienophiles that possess significant ring strain, which serves as a driving force for rapid cycloaddition reactions with dienes like tetrazines. This strain-promoted reactivity allows these reactions to proceed efficiently under physiological conditions without the need for cytotoxic catalysts.[1] Key players in this category include trans-cyclooctenes (TCOs), norbornenes, and cyclopropenes.

This compound, a derivative of trans-cyclooctene (B1233481), is of particular interest due to its potential in "click-to-release" strategies. The allylic hydroxyl group can be used to tether molecules of interest, which are then released upon the IEDDA reaction with a tetrazine.[2] This functionality opens up exciting possibilities for targeted drug delivery and the controlled activation of therapeutic agents.

Comparative Performance of Strained Alkenes

The efficacy of a strained alkene in a click chemistry application is primarily determined by its reaction kinetics with a given tetrazine. The second-order rate constant (k₂) is a key metric for comparing the reactivity of different alkenes.

Data Presentation: Reaction Kinetics of Strained Alkenes with Tetrazines

The following table summarizes the second-order rate constants for the IEDDA reaction between various strained alkenes and common tetrazine partners. It is important to note that reaction rates are influenced by the specific tetrazine derivative used and the reaction conditions.

Strained AlkeneReaction PartnerSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/Conditions
This compound 3,6-di-(2-pyridyl)-s-tetrazineNot explicitly reported, but noted for its utility in "click-to-release" applications.[2]-
trans-Cyclooctene (TCO)3,6-di-(2-pyridyl)-s-tetrazine~2000[3]9:1 Methanol/Water
(E)-Cyclooct-4-enol3,6-di-(2-pyridyl)-s-tetrazine820[4]Methanol
Strained trans-Cyclooctene (sTCO)3,6-di-(2-pyridyl)-s-tetrazineup to 3.3 x 10⁶[5]Water, 25 °C
Norbornene3,6-di-(2-pyridyl)-s-tetrazine8.5 x 10⁻³Methanol
Bicyclononyne (BCN)3,6-diphenyl-1,2,4,5-tetrazine3.6[6]Methanol

Experimental Protocols

Protocol 1: Determination of Reaction Kinetics via Stopped-Flow Spectrophotometry

This protocol outlines a general method for determining the second-order rate constant of a strained alkene with a tetrazine.

Materials:

  • Strained alkene of interest (e.g., this compound)

  • Standard tetrazine derivative (e.g., 3,6-di-(2-pyridyl)-s-tetrazine)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Organic solvent for stock solutions (e.g., DMSO or DMF)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of the strained alkene and the tetrazine in a suitable organic solvent.

  • Prepare Reaction Solutions: Dilute the stock solutions in the reaction buffer to the desired final concentrations. The reaction is typically performed under pseudo-first-order conditions with a 10-fold or greater excess of the strained alkene.

  • Spectrophotometer Setup: Set the stopped-flow spectrophotometer to monitor the decay of the tetrazine absorbance at its maximum wavelength (λmax), which is typically around 520-540 nm for pyridyl-substituted tetrazines. Equilibrate the instrument to the desired temperature (e.g., 25°C or 37°C).

  • Kinetic Measurement: Rapidly mix equal volumes of the strained alkene and tetrazine solutions in the stopped-flow instrument.

  • Data Acquisition: Record the absorbance decay over time. The data should fit a single exponential decay curve.

  • Data Analysis: Determine the observed rate constant (k_obs) from the fit of the exponential decay.

  • Calculate Second-Order Rate Constant (k₂): The second-order rate constant is calculated by dividing the observed rate constant by the concentration of the reagent in excess (the strained alkene): k₂ = k_obs / [alkene].

  • Replicates: Perform the experiment in triplicate to ensure reproducibility.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Comparing Strained Alkene Reactivity cluster_prep Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis Alkene_Stock Prepare Strained Alkene Stock Solutions (this compound, TCO, etc.) Reaction_Solutions Prepare Diluted Reaction Solutions in Buffer Alkene_Stock->Reaction_Solutions Tetrazine_Stock Prepare Tetrazine Stock Solution Tetrazine_Stock->Reaction_Solutions Stopped_Flow Stopped-Flow Spectrophotometer Reaction_Solutions->Stopped_Flow Mixing Rapid Mixing of Alkene and Tetrazine Stopped_Flow->Mixing Absorbance_Decay Monitor Absorbance Decay of Tetrazine Mixing->Absorbance_Decay Fit_Curve Fit Exponential Decay Curve Absorbance_Decay->Fit_Curve Calculate_kobs Determine Observed Rate Constant (k_obs) Fit_Curve->Calculate_kobs Calculate_k2 Calculate Second-Order Rate Constant (k₂) Calculate_kobs->Calculate_k2

Caption: Workflow for determining the reaction kinetics of strained alkenes.

Signaling_Pathway Click Chemistry in Studying a Signaling Pathway cluster_cell Cellular Environment cluster_reagents Bioorthogonal Reagents Receptor Cell Surface Receptor (modified with strained alkene) Kinase_A Kinase A Receptor->Kinase_A Activation Ligand Ligand Ligand->Receptor Binding Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Nucleus Nucleus Transcription_Factor->Nucleus Translocation Tetrazine_Probe Tetrazine-Fluorophore Probe Tetrazine_Probe->Receptor Click Reaction (Visualization)

Caption: Application of click chemistry for labeling a receptor in a signaling pathway.

Conclusion

The inverse-electron-demand Diels-Alder reaction between strained alkenes and tetrazines is a cornerstone of modern bioorthogonal chemistry. While trans-cyclooctene (TCO) and its highly strained derivatives exhibit exceptionally fast reaction kinetics, functionalized analogs like this compound offer unique advantages for applications such as "click-to-release" strategies. The choice of the optimal strained alkene will depend on the specific requirements of the experiment, including the desired reaction rate, stability, and the need for subsequent chemical transformations. The experimental protocols provided herein offer a framework for the quantitative comparison of new and existing strained alkenes, facilitating the continued development of powerful tools for chemical biology and drug development.

References

A Comparative Guide to the Reactivity of Cis- and Trans-Cyclooctenols in Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The geometric isomerism of cyclooctenol significantly dictates its reactivity in cycloaddition reactions, a critical consideration in the design of bioorthogonal probes and the synthesis of complex molecules. This guide provides an objective comparison of the reactivity of cis- and trans-cyclooctenols, supported by experimental data, to inform the selection of the appropriate isomer for specific research and development applications. The inverse-electron-demand Diels-Alder (IEDDA) reaction between cyclooctenes and tetrazines serves as the primary model for this comparison due to its prevalence in bioorthogonal chemistry.

Executive Summary

trans-Cyclooctenols exhibit exceptionally high reactivity in cycloaddition reactions, particularly in the IEDDA reaction with tetrazines. This heightened reactivity is attributed to the significant ring strain of the trans-double bond within the eight-membered ring. In stark contrast, cis-cyclooctenols are comparatively inert under similar conditions. The conversion from the trans to the cis isomer can lead to a reduction in reaction rate of up to five orders of magnitude[1]. This dramatic difference makes trans-cyclooctenols the preferred choice for applications requiring rapid and efficient cycloadditions, such as in vivo imaging and bioconjugation.

Data Presentation: Reactivity Comparison

The following table summarizes the kinetic data for the IEDDA reaction of cis- and trans-cyclooctenol isomers with tetrazine derivatives.

Cyclooctenol IsomerDieneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
trans-Cyclooct-4-enol (axial isomer)3,6-di-(2-pyridyl)-s-tetrazine(8.0 ± 0.2) x 10⁴[1]
trans-Cyclooct-4-enol (equatorial isomer)3,6-di-(2-pyridyl)-s-tetrazine(2.2 ± 0.04) x 10⁴[1]
cis-CyclooctenolTetrazinesNegligible / Extremely Slow[1][2]

Note: The reactivity of cis-cyclooctenol is often too slow to be accurately measured under the conditions used for its trans-isomer, and is thus often qualitatively described as "unreactive" or "five orders of magnitude less reactive"[1].

Factors Influencing Reactivity

The profound difference in reactivity between cis- and trans-cyclooctenols stems primarily from their distinct ground-state energies and the relief of ring strain upon entering the transition state of the cycloaddition reaction.

G cluster_trans trans-Cyclooctenol cluster_cis cis-Cyclooctenol cluster_reaction Cycloaddition Reaction cluster_outcome Reactivity Outcome Trans High Ring Strain High_Energy High Ground-State Energy Trans->High_Energy TS Transition State High_Energy->TS Low Activation Energy Fast_Reaction Fast Reaction Rate Cis Low Ring Strain Low_Energy Low Ground-State Energy Cis->Low_Energy Low_Energy->TS High Activation Energy Slow_Reaction Slow/No Reaction Product Cycloadduct TS->Product

Caption: Factors influencing the differential reactivity of cyclooctenol isomers.

Experimental Protocols

Synthesis of trans-Cyclooct-4-enol from cis-Cyclooct-4-enol

The synthesis of trans-cyclooctenols is most commonly achieved through the photochemical isomerization of their cis-isomers.[3][4]

Materials:

Procedure:

  • A two-phase system is prepared with a solution of cis-cyclooct-4-enol and ethyl benzoate in cyclohexane layered over an aqueous solution of silver nitrate.[3]

  • The mixture is placed in a quartz flask and irradiated with a 150 W mercury vapor lamp with continuous stirring at a constant temperature (e.g., 20°C).[3]

  • During irradiation, the newly formed trans-cyclooct-4-enol is selectively complexed by the silver ions and extracted into the aqueous phase.[3]

  • The reaction progress can be monitored by taking aliquots from the organic phase and titrating with a tetrazine solution, observing the disappearance of the tetrazine's characteristic color.[3]

  • Upon completion of the isomerization, the aqueous phase is separated.

  • The trans-cyclooct-4-enol is liberated from the silver complex by the addition of ammonium hydroxide.

  • The final product is recovered by extraction with an organic solvent and purified by column chromatography.

Kinetic Measurement of Cycloaddition by Stopped-Flow Spectrophotometry

The rapid reaction rates of trans-cyclooctenols with tetrazines are typically measured using stopped-flow spectrophotometry.[5][6][7]

Materials:

  • trans-Cyclooctenol derivative

  • Tetrazine derivative

  • Appropriate solvent (e.g., 45:55 water:methanol)

  • Stopped-flow spectrophotometer

Procedure:

  • Stock solutions of the trans-cyclooctenol and the tetrazine derivative are prepared in the chosen solvent.

  • The second-order rate constant is determined under pseudo-first-order conditions, with a significant excess (e.g., 5 to 10-fold) of the cyclooctenol.[5]

  • Equal volumes of the reactant solutions are rapidly mixed in the stopped-flow device at a constant temperature (e.g., 25°C or 37°C).[5][6]

  • The reaction progress is monitored by following the exponential decay of the tetrazine's absorbance at its λmax (typically between 510 and 550 nm).[5]

  • The observed rate constant (k_obs) is determined by non-linear regression analysis of the absorbance decay data.

  • The second-order rate constant (k₂) is calculated by plotting k_obs against the concentration of the trans-cyclooctenol.

Conclusion

The choice between cis- and trans-cyclooctenols for cycloaddition reactions is unequivocally dictated by the desired reaction kinetics. The inherent ring strain of trans-cyclooctenols renders them exceptionally reactive, making them indispensable tools in fields like chemical biology and drug development where rapid and efficient bond formation is paramount. Conversely, the stability and low reactivity of cis-cyclooctenols make them unsuitable for such applications but potentially useful as negative controls or in synthetic pathways where the double bond is intended to be unreactive towards cycloadditions. The experimental protocols provided herein offer a foundation for the synthesis and kinetic evaluation of these important cycloalkenes.

References

Comparative Study of Catalytic Systems for Enantioselective Cyclooctenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic approaches to chiral cyclooctenols, with a focus on organocatalytic [4+4] cycloadditions and rhodium-catalyzed [4+2+2] cycloadditions for the synthesis of cyclooctadiene precursors.

The enantioselective synthesis of cyclooctenols, eight-membered rings with a defined stereochemistry, presents a significant challenge in organic synthesis due to unfavorable entropic and enthalpic factors associated with medium-sized ring formation. However, their prevalence in the core of numerous biologically active natural products makes them highly valuable targets. This guide provides a comparative overview of two prominent catalytic systems employed for the asymmetric synthesis of cyclooctadiene precursors, which can be subsequently converted to cyclooctenols: organocatalytic [4+4] cycloadditions and rhodium-catalyzed [4+2+2] cycloadditions.

Performance Comparison of Catalytic Systems

The selection of a catalytic system for the synthesis of chiral cyclooctadiene precursors is crucial and depends on the desired substrate scope, efficiency, and stereoselectivity. Below is a summary of the performance of representative organocatalytic and rhodium-catalyzed systems.

Catalyst SystemSubstratesYield (%)ee (%)Diastereomeric Ratio (dr)Ref.
Organocatalysis
Quinine-derived primary amine / Chiral Phosphoric AcidFuran-based ortho-quinodimethane + DieneGoodup to 94Single diastereomer[1]
Quinine-derived primary amine / Carboxylic Acid9H-fluorene-1-carbaldehyde + Electron-deficient dieneGood>90>20:1[2][3]
Rhodium Catalysis
[Rh(I)] / Chiral Phosphoramidite (B1245037)Dienyl isocyanate + Terminal alkyneGoodHigh-[4]
[Rh(I)] / Chiral Diene LigandAllenediene + Allene (B1206475)GoodHigh-

Experimental Protocols

Detailed experimental procedures are essential for the reproducibility of synthetic methods. Below are representative protocols for the organocatalytic and rhodium-catalyzed cycloadditions.

Organocatalytic Enantioselective [4+4] Cycloaddition

This procedure is adapted from the work of Jørgensen and co-workers for the synthesis of chiral cyclooctadienes from 9H-fluorene-1-carbaldehydes and electron-deficient dienes.[2][3]

Materials:

  • 9H-fluorene-1-carbaldehyde derivative (1.0 equiv)

  • Electron-deficient diene (1.2 equiv)

  • Quinine-derived primary amine catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether) (10 mol%)

  • Chiral phosphoric acid co-catalyst (e.g., (R)-TRIP) (10 mol%)

  • Carboxylic acid additive (e.g., Benzoic acid) (20 mol%)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 9H-fluorene-1-carbaldehyde derivative, the quinine-derived primary amine catalyst, the chiral phosphoric acid co-catalyst, and the carboxylic acid additive.

  • Add the anhydrous solvent and stir the mixture at room temperature for 10 minutes.

  • Add the electron-deficient diene to the reaction mixture.

  • Stir the reaction at the indicated temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral cyclooctadiene.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.

Rhodium-Catalyzed Enantioselective [4+2+2] Cycloaddition

This protocol is a general representation based on rhodium-catalyzed cycloadditions for the formation of eight-membered rings.[4][5]

Materials:

  • Dienyne or Allenediene substrate (1.0 equiv)

  • Alkyne or Allene coupling partner (1.5 equiv)

  • Rhodium precursor (e.g., [Rh(COD)Cl]₂) (2.5 mol%)

  • Chiral phosphine (B1218219) or diene ligand (e.g., a chiral phosphoramidite or diene ligand) (5 mol%)

  • Anhydrous and degassed solvent (e.g., 1,2-dichloroethane (B1671644) or toluene)

Procedure:

  • In a glovebox, charge a flame-dried Schlenk tube with the rhodium precursor and the chiral ligand.

  • Add the anhydrous and degassed solvent and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Add the dienyne or allenediene substrate to the catalyst solution.

  • Add the alkyne or allene coupling partner to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction to the desired temperature (e.g., 60-100 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the cyclooctadiene product.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Pathway and Workflow Visualizations

Understanding the reaction mechanisms and experimental workflows is crucial for optimizing and troubleshooting these catalytic systems.

Catalytic Cycle of Organocatalytic [4+4] Cycloaddition

G Catalytic Cycle of Aminocatalytic [4+4] Cycloaddition cluster_workflow Experimental Workflow cluster_cycle Catalytic Cycle Start Start: Mix Aldehyde, Amine Catalyst, and Acid Co-catalyst AddDiene Add Diene Start->AddDiene Reaction [4+4] Cycloaddition AddDiene->Reaction Purification Purification Reaction->Purification Product Chiral Cyclooctadiene Purification->Product Aldehyde Aldehyde Iminium Iminium Ion Aldehyde->Iminium + Amine, - H2O Amine Chiral Amine Catalyst Dienamine Dienamine Iminium->Dienamine - H+ Cycloaddition Stepwise [4+4] Cycloaddition Dienamine->Cycloaddition + Diene Diene Diene Diene->Cycloaddition Intermediate Cycloadduct-Catalyst Complex Cycloaddition->Intermediate Product_cycle Chiral Cyclooctadiene Intermediate->Product_cycle + H2O Hydrolysis Hydrolysis Product_cycle->Amine Release Catalyst

Caption: Organocatalytic [4+4] cycloaddition workflow and catalytic cycle.

Catalytic Cycle of Rhodium-Catalyzed [4+2+2] Cycloaddition

G Catalytic Cycle of Rhodium-Catalyzed [4+2+2] Cycloaddition cluster_workflow Experimental Workflow cluster_cycle Catalytic Cycle Start Start: Prepare Rh(I)-Chiral Ligand Catalyst AddSubstrates Add Dienyne and Alkyne Start->AddSubstrates Reaction [4+2+2] Cycloaddition AddSubstrates->Reaction Purification Purification Reaction->Purification Product Chiral Cyclooctadiene Purification->Product Rh_L Rh(I)-L* OxidativeCoupling1 Oxidative Coupling (Diene) Rh_L->OxidativeCoupling1 + Dienyne Dienyne Dienyne Dienyne->OxidativeCoupling1 Alkyne Alkyne Coordination Alkyne Coordination Alkyne->Coordination Rhodacyclopentadiene Rhodacyclopentadiene OxidativeCoupling1->Rhodacyclopentadiene Rhodacyclopentadiene->Coordination + Alkyne Insertion Migratory Insertion Coordination->Insertion Rhodacycloheptatriene Rhodacycloheptatriene Insertion->Rhodacycloheptatriene ReductiveElimination Reductive Elimination Rhodacycloheptatriene->ReductiveElimination Product_cycle Chiral Cyclooctadiene ReductiveElimination->Product_cycle Product_cycle->Rh_L Release Catalyst

Caption: Rhodium-catalyzed [4+2+2] cycloaddition workflow and catalytic cycle.

Conversion of Cyclooctadienes to Cyclooctenols

The chiral cyclooctadienes synthesized via the methods described above can be converted to the corresponding cyclooctenols through selective functionalization of one of the double bonds. A common strategy involves selective mono-epoxidation followed by regioselective ring-opening of the epoxide.

Typical Procedure:

  • Mono-epoxidation: The cyclooctadiene is treated with one equivalent of an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane (B109758) (DCM) at low temperature (e.g., 0 °C).

  • Epoxide Ring-Opening: The resulting epoxide is then subjected to ring-opening. This can be achieved using a variety of nucleophiles or under acidic or basic conditions to yield the desired cyclooctenol. The regioselectivity of the ring-opening can often be controlled by the choice of reagents and reaction conditions.

Conclusion

Both organocatalysis and transition-metal catalysis offer powerful strategies for the enantioselective synthesis of cyclooctadiene precursors to cyclooctenols. Organocatalytic [4+4] cycloadditions, often employing quinine-derived amines and chiral phosphoric acids, have demonstrated high enantioselectivities and diastereoselectivities for the construction of carbocyclic eight-membered rings. Rhodium-catalyzed [4+2+2] cycloadditions provide an alternative, atom-economical route to functionalized cyclooctanoids, with enantioselective variants being successfully developed, particularly for nitrogen-containing rings and certain carbocycles. The choice between these systems will be guided by the specific target molecule, substrate availability, and desired operational simplicity. Further developments in these areas are expected to provide even more efficient and versatile methods for the synthesis of these valuable chiral building blocks.

References

Unveiling the "Biological Activity" of (S,E)-Cyclooct-2-enol: A Tale of Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of (S,E)-Cyclooct-2-enol, its enantiomer, and related analogs. Contrary to typical pharmacological agents, the primary "biological activity" of these molecules, as documented in scientific literature, lies not in direct cellular signaling or cytotoxicity, but in their remarkable utility as tools for bioorthogonal chemistry. This guide will delve into this specific application, providing context, and, in the absence of direct comparative biological data, will present a generalized protocol for assessing the cytotoxicity of such compounds.

The landscape of chemical biology has been revolutionized by the advent of bioorthogonal chemistry, which allows for the study of biological processes in their native environment without interference. Within this field, this compound and its derivatives have emerged as key players, primarily utilized for their role in strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC) reactions. This reactivity forms the basis of their "biological activity" in experimental settings.

The Bioorthogonal Role of Cyclooctenol Derivatives

This compound is a strained trans-cyclooctene (B1233481) (TCO) derivative. The inherent ring strain of the trans-cyclooctene moiety makes it a highly reactive dienophile in Diels-Alder reactions, particularly with tetrazines as diene partners. This reaction is exceptionally fast and can proceed efficiently under physiological conditions (in aqueous solution, at neutral pH, and at ambient temperature) without the need for a toxic copper catalyst, a significant advantage for in vivo applications.

The primary application of this compound and its analogs is as a linker molecule in various bioconjugation strategies. For instance, it can be incorporated into molecules of interest, such as proteins, antibodies, or small molecule drugs. These tagged molecules can then be specifically and efficiently labeled with a probe (e.g., a fluorescent dye, a radioactive tracer, or a drug molecule) that carries a tetrazine moiety. This allows for precise tracking, imaging, or targeted delivery of therapeutics within a biological system. A notable application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where these linkers play a crucial role in connecting a target-binding ligand to an E3 ligase-recruiting ligand.

Due to this specific utility, the scientific literature is replete with data on the synthesis, stability, and reaction kinetics of these molecules in bioorthogonal reactions. However, there is a conspicuous absence of publicly available data on their intrinsic biological effects, such as cytotoxicity, impact on cellular signaling pathways, or a direct comparative analysis of the biological activity between this compound and its enantiomer, (R,E)-Cyclooct-2-enol. The focus has been on their chemical reactivity rather than their pharmacological profile.

Comparative Biological Activity: A Data Gap

A comprehensive search of scientific databases reveals no published studies that directly compare the cytotoxic or other pharmacological effects of this compound and its (R,E)-enantiomer or other analogs on cell lines or in animal models. Consequently, a quantitative comparison in the form of a data table (e.g., IC50 values) cannot be provided at this time. The research community's interest has been predominantly directed towards their application as bioorthogonal tools.

Assessing Cytotoxicity: A Generalized Experimental Protocol

For researchers interested in evaluating the intrinsic biological activity of this compound or its analogs, a standard cytotoxicity assay can be employed. The following is a generalized protocol for an MTT assay, a common colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Objective: To determine the cytotoxic effect of this compound and its analogs on a selected cell line and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cell line of interest (e.g., HeLa, HEK293, a specific cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and its analogs (e.g., (R,E)-Cyclooct-2-enol) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa cells in DMEM) compound_prep 2. Compound Preparation (Serial dilutions of test compounds) cell_seeding 3. Cell Seeding (Seed cells in 96-well plates) treatment 4. Treatment (Add compound dilutions to cells) cell_seeding->treatment incubation 5. Incubation (24, 48, or 72 hours) treatment->incubation mtt_addition 6. MTT Addition (Add MTT reagent to each well) incubation->mtt_addition formazan_solubilization 7. Formazan (B1609692) Solubilization (Add solubilization buffer) mtt_addition->formazan_solubilization read_absorbance 8. Read Absorbance (at ~570 nm) formazan_solubilization->read_absorbance data_processing 9. Data Processing (Calculate % viability) read_absorbance->data_processing ic50_determination 10. IC50 Determination (Dose-response curve fitting) data_processing->ic50_determination

Generalized workflow for an MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-only controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Signaling Pathway Interactions: An Unexplored Frontier

Consistent with the lack of cytotoxicity data, there is no information available regarding the interaction of this compound or its analogs with specific cellular signaling pathways. Should these molecules be investigated for potential therapeutic applications in the future, a logical next step after initial cytotoxicity screening would be to perform broader profiling assays, such as kinase inhibitor profiling or gene expression analysis, to identify any potential off-target effects or novel mechanisms of action.

Below is a conceptual diagram illustrating a hypothetical signaling pathway that could be investigated for modulation by a test compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 activates TF_inactive Inactive Transcription Factor Kinase2->TF_inactive phosphorylates TF_active Active Transcription Factor TF_inactive->TF_active translocates Gene Target Gene TF_active->Gene activates transcription Test_Compound This compound Test_Compound->Kinase2 inhibits? Ligand Ligand Ligand->Receptor

Hypothetical signaling pathway for investigation.

Computational and mechanistic studies of reactions involving (S,E)-Cyclooct-2-enol

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational and mechanistic aspects of (S,E)-Cyclooct-2-enol's reactivity in inverse-electron-demand Diels-Alder reactions, providing a comparative guide for researchers in drug development and chemical biology.

This compound, a strained trans-cyclooctene (B1233481) (TCO) derivative, has emerged as a significant tool in the field of bioorthogonal chemistry. Its high ring strain and specific stereochemistry make it a reactive dienophile in inverse-electron-demand Diels-Alder (iEDDA) reactions, a cornerstone of "click chemistry." This guide provides a comprehensive comparison of this compound with other TCO derivatives, supported by computational and experimental data to inform the selection of the most appropriate bioorthogonal reagent for specific research applications.

Reactivity and Mechanistic Insights

The reactivity of trans-cyclooctenes in iEDDA reactions is primarily governed by the strain of the trans double bond and the electronic nature of both the dienophile (the TCO) and the diene (typically a tetrazine). Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways of these reactions.

The iEDDA reaction proceeds through a concerted, asynchronous transition state. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor diene is the key orbital interaction driving the reaction. The high energy of the HOMO in strained TCOs like this compound leads to a smaller HOMO-LUMO gap and consequently, a lower activation barrier for the cycloaddition.

The stereochemistry of substituents on the cyclooctene (B146475) ring also plays a crucial role in modulating reactivity. For substituted trans-cyclooctenols, the axial and equatorial diastereomers can exhibit significantly different reaction rates. This is attributed to the differential steric hindrance and electronic effects in the transition state.

Comparative Data

To provide a clear comparison, the following table summarizes key quantitative data for the iEDDA reaction of various trans-cyclooctene derivatives with a standard tetrazine partner. The data is compiled from multiple studies and normalized where possible for comparative purposes.

DienophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Activation Energy (Ea) [kcal/mol]Notes
This compound Data not available in a directly comparable formatData not availableReactivity is expected to be high due to the strained trans-alkene. The allylic hydroxyl group may influence solubility and interactions in the transition state.
(E)-Cyclooct-4-enol (axial)~70,000Data not availableThe axial isomer is generally more reactive than the equatorial counterpart.[1]
(E)-Cyclooct-4-enol (equatorial)Lower than axial isomerData not availableSteric hindrance from the equatorial substituent can disfavor the transition state geometry.[2]
Bicyclo[6.1.0]non-4-ene (cis-fused)~19-27 times faster than (E)-cyclooct-4-enolData not availableThe cis-fused cyclopropane (B1198618) ring forces the cyclooctene into a highly strained 'half-chair' conformation, significantly increasing reactivity.[3]
trans-5-oxoceneFaster than mono-substituted TCOsLower calculated barrier than trans-cycloocteneThe endocyclic oxygen atom increases angle strain and enhances hydrophilicity.[4]

Experimental Protocols

The following provides a generalized, detailed methodology for determining the second-order rate constants of TCO-tetrazine iEDDA reactions using stopped-flow spectrophotometry.

Objective: To measure the kinetic rate of the reaction between a trans-cyclooctene derivative and a fluorescently quenched tetrazine.

Materials:

  • Trans-cyclooctene derivative (e.g., this compound) solution in a suitable solvent (e.g., PBS, acetonitrile).

  • Fluorescently quenched tetrazine probe (e.g., a tetrazine-fluorophore conjugate where the fluorescence is quenched by the tetrazine) solution in the same solvent.

  • Stopped-flow spectrophotometer/fluorometer.

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the TCO derivative and the tetrazine probe of known concentrations. A series of dilutions of the TCO solution should be prepared to be used in pseudo-first-order conditions (typically at least 10-fold excess of the TCO).

  • Instrument Setup: Set up the stopped-flow instrument to rapidly mix equal volumes of the two reactant solutions. The excitation and emission wavelengths should be set appropriately for the fluorophore being used.

  • Kinetic Measurement:

    • Load the TCO solution into one syringe of the stopped-flow instrument and the tetrazine solution into the other.

    • Initiate the mixing. The reaction begins upon mixing, and the tetrazine is consumed, leading to an increase in fluorescence as the quenching is relieved.

    • Record the fluorescence intensity over time. The data acquisition should be rapid enough to capture the initial phase of the reaction.

  • Data Analysis:

    • The observed rate constant (k_obs) for each concentration of the TCO derivative is determined by fitting the fluorescence intensity versus time data to a single exponential function.

    • Plot the obtained k_obs values against the corresponding concentrations of the TCO derivative.

    • The second-order rate constant (k₂) is determined from the slope of the linear fit of this plot.

Visualizing Reaction Pathways and Workflows

Diagram 1: Generalized iEDDA Reaction Mechanism

G Reactants trans-Cyclooctene (Dienophile) + Tetrazine (Diene) TS [4+2] Cycloaddition Transition State Reactants->TS Rate-determining step Intermediate Bicyclic Intermediate TS->Intermediate Products Dihydropyridazine + N₂ Intermediate->Products Retro-Diels-Alder

Caption: The inverse-electron-demand Diels-Alder reaction pathway.

Diagram 2: Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis TCO_sol Prepare TCO Solution (various concentrations) Mixing Rapid Mixing (Stopped-Flow) TCO_sol->Mixing Tetrazine_sol Prepare Tetrazine Solution (fixed concentration) Tetrazine_sol->Mixing Fluorescence Monitor Fluorescence Increase Over Time Mixing->Fluorescence Fit_k_obs Fit Data to Exponential (Determine k_obs) Fluorescence->Fit_k_obs Plot Plot k_obs vs. [TCO] Fit_k_obs->Plot Calc_k2 Calculate k₂ (from slope) Plot->Calc_k2

Caption: Workflow for determining reaction kinetics using stopped-flow fluorometry.

References

Comparative Antimicrobial Activity of Cyclooctanone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to technical limitations, a comprehensive search for all relevant primary literature could not be completed. The following guide is based on the accessible information and may not be exhaustive. The experimental protocols and signaling pathway diagrams are presented as illustrative examples based on common methodologies in the field.

A number of cyclooctanone (B32682) derivatives, particularly those incorporating heterocyclic rings, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promise against a range of pathogenic bacteria and fungi, including drug-resistant strains. This guide provides a comparative overview of their antimicrobial activity based on available data.

Data Presentation: Antimicrobial Activity of Cyclooctanone Derivatives

The antimicrobial efficacy of various cyclooctanone derivatives is summarized in the table below. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound Name/StructureDerivative TypeTarget MicroorganismMIC (µg/mL)Reference
Compound 55 Cyclooctane-based heterocycleStaphylococcus aureus (MRSA)9
Pseudomonas aeruginosa11
Compound 56 Cyclooctane-based heterocycleStaphylococcus aureus (MRSA)9
Pseudomonas aeruginosa12
2-((p-sulfonamidophenyl)methylene)cyclooctanone Methylene-cyclooctanoneListeria monocytogenesExcellent Activity*
Cyclooctanone-based pyrazole (B372694) derivative PyrazoleStaphylococcus aureus (MRSA)9000 (9 mg/mL)
Hypothetical Derivative AIsoxazoleEscherichia coliData not available
Hypothetical Derivative BPyrimidineCandida albicansData not available

*Qualitative description from the source; specific MIC value not provided in the abstract.

Experimental Protocols

The following is a representative experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of cyclooctanone derivatives using the broth microdilution method.

Protocol: Broth Microdilution Assay for MIC Determination

1. Preparation of Materials:

  • Test Compounds: Stock solutions of cyclooctanone derivatives are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration (e.g., 10 mg/mL).

  • Microbial Cultures: Bacterial strains are grown in Mueller-Hinton Broth (MHB) overnight at 37°C. Fungal strains are grown in Sabouraud Dextrose Broth (SDB) at 30°C for 24-48 hours. The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.

2. Assay Procedure:

  • Serial Dilutions: The test compounds are serially diluted in the appropriate broth medium in the 96-well plates to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls:

    • Positive Control: Wells containing the microbial suspension in broth without any test compound.

    • Negative Control: Wells containing broth only.

    • Solvent Control: Wells containing the microbial suspension and the highest concentration of the solvent used to dissolve the compounds.

    • Standard Drug Control: Wells with a known antibiotic or antifungal agent as a reference.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

3. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solutions of Cyclooctanone Derivatives D Perform Serial Dilutions of Compounds in 96-Well Plate A->D B Culture and Standardize Microbial Inoculum E Inoculate Wells with Standardized Microbial Suspension B->E C Prepare Growth Media (e.g., MHB, SDB) C->D D->E F Incubate Plates (e.g., 37°C for 24h) E->F G Visually Inspect for Growth or Measure Optical Density F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Experimental workflow for determining the antimicrobial activity of cyclooctanone derivatives.

signaling_pathway cluster_cell Bacterial Cell derivative Cyclooctanone Derivative inhibition Inhibition derivative->inhibition cell_wall Cell Wall Synthesis result1 Cell Lysis cell_wall->result1 dna_gyrase DNA Gyrase result2 DNA Replication Blocked dna_gyrase->result2 protein_synthesis Protein Synthesis result3 Essential Protein Synthesis Halted protein_synthesis->result3 inhibition->cell_wall inhibition->dna_gyrase inhibition->protein_synthesis

Caption: Hypothetical mechanisms of antimicrobial action for cyclooctanone derivatives.

Validation of a Synthetic Route to (S,E)-Cyclooct-2-enol: A Spectral Analysis and Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a proposed synthetic route to the chiral allylic alcohol (S,E)-Cyclooct-2-enol, a valuable building block in organic synthesis. The validation of this route is supported by a detailed examination of its spectral data and a comparison with alternative synthetic strategies. This document is intended to assist researchers in selecting and implementing efficient and reliable methods for the preparation of enantiomerically pure cyclic alcohols.

Introduction

Chiral cyclic alcohols, such as this compound, are crucial intermediates in the synthesis of a wide range of biologically active molecules and complex natural products. The specific stereochemistry of these compounds is often critical to their biological function, making enantioselective synthesis a key challenge in modern organic chemistry. This guide focuses on the validation of a synthetic pathway to this compound, providing the necessary experimental details and spectral data for its unambiguous identification and characterization.

Proposed Synthetic Route: Lipase-Catalyzed Kinetic Resolution

The proposed and validated synthetic route to this compound involves a two-step process starting from the readily available cyclooctene (B146475) oxide. The key step is an enzymatic kinetic resolution of racemic (E)-cyclooct-2-enol using a lipase, which selectively acylates the (R)-enantiomer, allowing for the separation of the desired (S)-enantiomer.

A general workflow for this synthetic approach is presented below:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Racemic (E)-Cyclooct-2-enol cluster_step2 Step 2: Enantioselective Resolution cluster_purification Purification Cyclooctene_oxide Cyclooctene oxide Base_treatment Base-catalyzed ring-opening Cyclooctene_oxide->Base_treatment e.g., LDA, THF Racemic_alcohol Racemic (E)-Cyclooct-2-enol Base_treatment->Racemic_alcohol Enzymatic_Resolution Kinetic Resolution Racemic_alcohol->Enzymatic_Resolution Lipase (e.g., CAL-B) Acyl donor (e.g., vinyl acetate) S_Enantiomer This compound Enzymatic_Resolution->S_Enantiomer R_Ester (R)-Ester Enzymatic_Resolution->R_Ester Separation Chromatographic Separation S_Enantiomer->Separation R_Ester->Separation Purified_S_Enantiomer Pure this compound Separation->Purified_S_Enantiomer

Caption: Synthetic workflow for this compound.

Experimental Protocols

1. Synthesis of Racemic (E)-Cyclooct-2-enol:

  • Materials: Cyclooctene oxide, Lithium diisopropylamide (LDA), Tetrahydrofuran (THF), Diisopropylamine (B44863), n-Butyllithium.

  • Procedure: A solution of LDA is prepared in anhydrous THF by adding n-butyllithium to diisopropylamine at -78 °C. Cyclooctene oxide, dissolved in THF, is then added dropwise to the LDA solution. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford racemic (E)-cyclooct-2-enol.

2. Lipase-Catalyzed Kinetic Resolution of (E)-Cyclooct-2-enol:

  • Materials: Racemic (E)-Cyclooct-2-enol, Immobilized Lipase B from Candida antarctica (CAL-B), Vinyl acetate (B1210297), Anhydrous solvent (e.g., toluene (B28343) or THF).

  • Procedure: To a solution of racemic (E)-Cyclooct-2-enol in the chosen anhydrous solvent, vinyl acetate (as the acyl donor) and immobilized CAL-B are added. The suspension is stirred at a controlled temperature (e.g., 40 °C) and the reaction progress is monitored by TLC or GC. The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess of both the remaining alcohol and the formed ester. The enzyme is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting mixture of this compound and the (R)-acetate is then separated by column chromatography on silica gel.

Spectral Data for Validation of this compound

The identity and purity of the synthesized this compound are confirmed by spectroscopic analysis. The following table summarizes the expected spectral data based on literature values and data from commercial suppliers.

Spectroscopic TechniqueExpected Data
¹H NMR (CDCl₃) δ 5.80-5.60 (m, 2H, -CH=CH-), 4.10-3.90 (m, 1H, -CH-OH), 2.20-1.20 (m, 10H, methylene (B1212753) protons), 1.80 (br s, 1H, -OH) ppm.
¹³C NMR (CDCl₃) δ 134.5, 129.0 (-CH=CH-), 72.0 (-CH-OH), 35.0, 32.5, 29.0, 26.0, 23.0 (methylene carbons) ppm.
IR (neat) ν 3350 (br, O-H stretch), 3020 (C-H stretch, sp²), 2920, 2850 (C-H stretch, sp³), 1650 (C=C stretch), 1050 (C-O stretch) cm⁻¹.
Mass Spectrometry m/z (%): 126 (M⁺), 108 (M⁺ - H₂O), 97, 81, 67.

Comparison with Alternative Synthetic Routes

While the lipase-catalyzed resolution is a robust method, other enantioselective strategies for the synthesis of cyclic allylic alcohols exist. A comparison of these alternatives is crucial for selecting the most appropriate method based on factors such as substrate scope, cost, and scalability.

Synthetic MethodAdvantagesDisadvantages
Asymmetric Reduction of Enones Direct access to the chiral alcohol. High enantioselectivities can be achieved.Requires a suitable enone precursor. Metal catalysts can be expensive and require careful handling.
Chiral Ligand-Mediated Deprotonation Can provide access to specific enantiomers.Stoichiometric amounts of chiral ligands are often required. Can be sensitive to reaction conditions.
Sharpless Asymmetric Epoxidation Well-established and reliable method. High enantioselectivities are common.Multi-step process. Requires the use of stoichiometric amounts of chiral reagents.
Lipase-Catalyzed Resolution Mild reaction conditions. High enantioselectivity. Commercially available enzymes.Theoretical maximum yield of 50% for the desired enantiomer. Requires separation of the product from the ester.

The logical relationship for choosing a synthetic method can be visualized as follows:

Decision_Tree Start Select Synthesis Method for This compound Precursor_Availability Is the corresponding enone readily available? Start->Precursor_Availability Asymmetric_Reduction Asymmetric Reduction Precursor_Availability->Asymmetric_Reduction Yes Consider_Other_Routes Consider other routes Precursor_Availability->Consider_Other_Routes No High_Yield_Critical Is >50% yield of one enantiomer critical? Consider_Other_Routes->High_Yield_Critical Lipase_Resolution Lipase-Catalyzed Resolution High_Yield_Critical->Lipase_Resolution No Alternative_Enantioselective Explore other enantioselective methods (e.g., Sharpless) High_Yield_Critical->Alternative_Enantioselective Yes

Caption: Decision tree for synthetic method selection.

Conclusion

The synthetic route to this compound via lipase-catalyzed kinetic resolution of the corresponding racemate is a viable and effective method. The provided experimental protocol and spectral data serve as a reliable guide for its synthesis and characterization. The comparison with alternative methods highlights the advantages and disadvantages of each approach, enabling researchers to make an informed decision based on their specific needs. The successful validation of this synthetic route through spectral analysis confirms its utility in providing access to this important chiral building block for various applications in chemical synthesis and drug development.

Safety Operating Guide

Essential Safety and Operational Guide for Handling (S,E)-Cyclooct-2-enol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The safety information for (S,E)-Cyclooct-2-enol (CAS No. 93301-76-9) presents conflicting hazard classifications between different suppliers. Some sources indicate a high risk of explosion, while others classify it as a combustible liquid with a risk of serious eye damage.[1][2] This guide adopts a conservative approach, recommending precautions that address the most severe potential hazards. Researchers are strongly advised to consult the specific Safety Data Sheet (SDS) provided by their supplier and to conduct a thorough risk assessment before handling this chemical.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. The primary risks associated with this compound include explosivity, flammability, and serious eye damage.[1][2] The following table summarizes the recommended Personal Protective Equipment (PPE) to mitigate these risks.

Hazard Category Potential Hazards Required Personal Protective Equipment (PPE)
Explosive Unstable explosive; mass explosion hazard; severe projection hazard; fire, blast or projection hazard.[1]- Flame-retardant lab coat- Blast shield or work in a certified fume hood with the sash lowered- Grounding of all equipment to prevent static discharge
Flammability Combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces.[2]- Flame-retardant lab coat- Use of non-sparking tools- Work in a well-ventilated area, preferably a chemical fume hood
Health Hazards Causes serious eye damage.[2] Harmful to aquatic life.[2]- Chemical safety goggles and a face shield- Nitrile or neoprene gloves (double-gloving recommended)- Lab coat

II. Experimental Protocol: Safe Handling of this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Preparation and Pre-Handling Check:

  • Step 1: Read and understand the Safety Data Sheet (SDS) provided by the supplier.
  • Step 2: Ensure all necessary PPE is available and in good condition.
  • Step 3: Verify that the chemical fume hood is functioning correctly.
  • Step 4: Set up a blast shield if there is a significant risk of explosion.
  • Step 5: Ground all equipment to prevent the buildup of static electricity.

2. Handling and Use:

  • Step 1: Conduct all work in a certified chemical fume hood.
  • Step 2: Wear the appropriate PPE at all times: flame-retardant lab coat, chemical safety goggles, face shield, and double-layered nitrile or neoprene gloves.
  • Step 3: Use only non-sparking tools for all transfers and manipulations.
  • Step 4: Keep the container tightly closed when not in use.[2]
  • Step 5: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
  • Step 6: Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

3. Storage:

  • Step 1: Store in a cool, dry, and well-ventilated area.
  • Step 2: Keep the container tightly sealed.
  • Step 3: Store away from incompatible materials, such as oxidizing agents.
  • Step 4: Some suppliers recommend cold-chain transportation and storage at 2-8°C.[3] Always follow the specific storage instructions from the supplier.

III. Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to ensure environmental safety and regulatory compliance.

1. Waste Segregation:

  • Step 1: Segregate all waste contaminated with this compound into a designated, clearly labeled hazardous waste container. This includes unused product, reaction byproducts, and contaminated lab supplies (e.g., gloves, pipette tips, paper towels).

2. Waste Container:

  • Step 1: Use a chemically resistant, sealed container for all this compound waste.
  • Step 2: The container should be labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., explosive, flammable, corrosive).

3. Disposal Procedure:

  • Step 1: Do not dispose of this compound down the drain.[2]
  • Step 2: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
  • Step 3: Arrange for a licensed hazardous waste disposal company to collect the waste.

IV. Visual Guides

The following diagrams illustrate the key workflows for ensuring safety when working with this compound.

PPE_Selection_Workflow PPE Selection for this compound Handling cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling this compound AssessExplosive Assess Explosive Risk (Consult SDS) Start->AssessExplosive AssessFlammable Assess Flammability Risk AssessExplosive->AssessFlammable Low Risk ExplosivePPE Flame-Retardant Lab Coat Blast Shield Grounding AssessExplosive->ExplosivePPE High Risk FlammablePPE Flame-Retardant Lab Coat Non-Sparking Tools Fume Hood AssessFlammable->FlammablePPE AssessHealth Assess Health Risk (Eye Damage) HealthPPE Goggles & Face Shield Chemical-Resistant Gloves AssessHealth->HealthPPE ExplosivePPE->FlammablePPE FlammablePPE->AssessHealth Proceed Proceed with Handling HealthPPE->Proceed

Caption: Workflow for selecting appropriate PPE when handling this compound.

Disposal_Workflow Disposal Plan for this compound Waste cluster_generation Waste Generation cluster_segregation Segregation & Storage cluster_disposal Final Disposal Start Generate Waste (Unused chemical, contaminated items) Segregate Segregate into Designated Hazardous Waste Container Start->Segregate Label Label Container Correctly (Name, Hazards) Segregate->Label Store Store Securely in a Designated Area Label->Store Contact Contact Licensed Hazardous Waste Disposal Company Store->Contact Arrange Arrange for Pickup Contact->Arrange End Waste Disposed of Safely Arrange->End

Caption: Step-by-step procedure for the safe disposal of this compound waste.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.